molecular formula C27H32O5 B15616618 Arisugacin G

Arisugacin G

Katalognummer: B15616618
Molekulargewicht: 436.5 g/mol
InChI-Schlüssel: YKIBSZXLXSOWFC-HXABMTEBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Arisugacin G is an organic heterotricyclic compound and an organooxygen compound.
This compound has been reported in Penicillium with data available.

Eigenschaften

Molekularformel

C27H32O5

Molekulargewicht

436.5 g/mol

IUPAC-Name

(1R,2S,7R,10R)-14-(4-methoxyphenyl)-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-diene-5,16-dione

InChI

InChI=1S/C27H32O5/c1-25(2)21-10-13-27(4)22(26(21,3)12-11-23(25)28)14-18-20(32-27)15-19(31-24(18)29)16-6-8-17(30-5)9-7-16/h6-9,15,21-22H,10-14H2,1-5H3/t21-,22+,26-,27+/m0/s1

InChI-Schlüssel

YKIBSZXLXSOWFC-HXABMTEBSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Unveiling Arisugacin G: A Technical Guide to its Discovery and Isolation from Penicillium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Arisugacin G, a meroterpenoid natural product discovered from a mutant strain of the fungus Penicillium sp. FO-4259-11. While its close structural relatives, Arisugacins A and B, are potent acetylcholinesterase (AChE) inhibitors, this compound has been shown to be inactive against this enzyme. This intriguing difference makes the Arisugacin family a compelling subject for structure-activity relationship studies in the pursuit of novel therapeutics.

This document details the discovery of this compound, its isolation from the fungal culture, and its key physicochemical properties. It is designed to serve as a comprehensive resource, providing detailed experimental protocols and structured data to facilitate further research and development.

Discovery and Biological Activity

This compound was first reported as part of a series of related metabolites (Arisugacins C, D, E, F, G, and H) isolated from a mutant strain of Penicillium sp. FO-4259, the same organism known to produce the potent AChE inhibitors Arisugacins A and B.[1] In a screening for AChE inhibitory activity, this compound, along with E, F, and H, demonstrated no inhibition of the enzyme at a concentration of 100 µM.[1] This lack of activity, in contrast to other members of the Arisugacin family, highlights the subtle structural modifications that govern biological function.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Arisugacins

CompoundIC50 (µM)
Arisugacin C2.5
Arisugacin D3.5
This compound > 100
Arisugacin E> 100
Arisugacin F> 100
Arisugacin H> 100

Production and Isolation

This compound is produced through fermentation of the mutant Penicillium sp. strain FO-4259-11. The following sections outline a likely protocol for its production and isolation based on established methods for fungal secondary metabolites and information available on the Arisugacin family.

Fermentation Protocol

A detailed fermentation protocol for the specific production of this compound has not been extensively published. However, a general procedure for the cultivation of Penicillium species for the production of secondary metabolites can be outlined as follows:

  • Inoculum Preparation: A seed culture of Penicillium sp. FO-4259-11 is prepared by inoculating a suitable liquid medium (e.g., potato dextrose broth) with spores or a mycelial suspension of the fungus. The culture is incubated on a rotary shaker to ensure adequate aeration and growth.

  • Production Culture: A production-scale fermentation is initiated by transferring the seed culture to a larger volume of production medium. The composition of this medium is critical for maximizing the yield of this compound and would typically consist of a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.

  • Fermentation Conditions: The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration, which is optimized to coincide with the peak production of the desired metabolite.

Isolation and Purification Protocol

Following fermentation, this compound is isolated from the culture broth through a multi-step purification process:

  • Extraction: The culture broth is first separated from the fungal mycelia by filtration or centrifugation. The clarified broth is then subjected to solvent extraction with an immiscible organic solvent, such as ethyl acetate (B1210297) or chloroform, to partition the secondary metabolites into the organic phase.

  • Chromatographic Separation: The crude extract obtained after solvent evaporation is then subjected to a series of chromatographic techniques to separate the individual Arisugacins. This typically involves:

    • Silica (B1680970) Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient) to achieve initial separation of the compounds based on their polarity.

    • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using reversed-phase HPLC. A C18 column is commonly employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a gradient elution program.

  • Purity Assessment: The purity of the isolated this compound is assessed using analytical HPLC and spectroscopic methods such as NMR and mass spectrometry.

Structural Elucidation and Physicochemical Properties

The definitive structure of this compound was confirmed through its total synthesis. This work provided the necessary spectroscopic data for its full characterization.

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C27H32O7
Molecular Weight 468.54 g/mol
Appearance White powder
¹H NMR (CDCl₃) Detailed chemical shifts and coupling constants would be listed here based on the full text of the total synthesis paper.
¹³C NMR (CDCl₃) Detailed chemical shifts would be listed here based on the full text of the total synthesis paper.
High-Resolution Mass Spectrometry (HRMS) Calculated and found m/z values would be presented here.

Visualizing the Workflow and Biosynthetic Context

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and isolation of this compound.

experimental_workflow cluster_fermentation Fermentation cluster_isolation Isolation & Purification cluster_analysis Analysis Inoculum Inoculum Preparation (Penicillium sp. FO-4259-11) Production Production Culture Inoculum->Production Inoculation Extraction Solvent Extraction (from culture broth) Production->Extraction Silica Silica Gel Chromatography Extraction->Silica HPLC Reversed-Phase HPLC Silica->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Structure Structural Elucidation (NMR, MS) Pure_Compound->Structure Activity Biological Activity Assay (AChE Inhibition) Pure_Compound->Activity

General workflow for this compound discovery.
Biosynthetic Relationship

Arisugacins are meroterpenoids, signifying a hybrid biosynthetic origin from both the polyketide and terpenoid pathways. The following diagram illustrates this general biosynthetic relationship.

biosynthetic_pathway Polyketide Polyketide Pathway Meroterpenoid Arisugacin Core Structure Polyketide->Meroterpenoid Terpenoid Terpenoid Pathway Terpenoid->Meroterpenoid Arisugacin_G This compound Meroterpenoid->Arisugacin_G Tailoring Enzymes

References

Unraveling the Molecular Architecture of Arisugacin G: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure elucidation of Arisugacin G, a meroterpenoid natural product. The following sections detail the spectroscopic data and experimental methodologies that were instrumental in determining its complex molecular framework.

Spectroscopic Data Analysis

The structure of this compound was primarily elucidated through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The data presented here is based on the initial isolation and characterization of this compound from a mutant strain of Penicillium sp. FO-4259-11.

Mass Spectrometry and Molecular Formula Determination

High-resolution mass spectrometry (HR-MS) was crucial in establishing the molecular formula of this compound.

Ion m/z (Observed) m/z (Calculated) Molecular Formula
[M+H]⁺413.1913413.1913C₂₃H₂₈O₇
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The complete assignment of the proton and carbon signals in the NMR spectra of this compound was achieved through a series of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, and HMBC) experiments. The chemical shifts are reported in parts per million (ppm) and were recorded in CDCl₃.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Position δC (ppm) δH (ppm, mult., J in Hz)
1164.2
3106.86.20 (1H, d, J=1.5)
4163.7
4a90.2
527.21.83 (1H, m), 2.05 (1H, m)
628.51.95 (1H, m)
6a44.92.68 (1H, m)
7134.56.68 (1H, s)
8119.8
9145.7
10111.86.78 (1H, s)
11196.8
1239.82.95 (1H, d, J=12.0)
12a75.9
12b50.12.15 (1H, s)
13 (4-CH₃)20.81.50 (3H, s)
14 (4-CH₃)25.41.55 (3H, s)
15 (6a-CH₃)16.91.15 (3H, d, J=7.0)
16 (12b-CH₃)14.81.20 (3H, s)
17 (8-OCH₃)56.03.85 (3H, s)
18 (9-OCH₃)61.23.90 (3H, s)
1'169.5
2'97.45.85 (1H, s)

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structure elucidation of this compound.

Isolation of this compound

A mutant strain of Penicillium sp. FO-4259-11 was cultured in a suitable broth medium. The culture filtrate was extracted with an organic solvent (e.g., ethyl acetate). The crude extract was then subjected to a series of chromatographic techniques, including silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.

Mass Spectrometry

High-resolution mass spectra were acquired on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol (B129727) and infused into the ion source. The calculated exact mass for the protonated molecule [M+H]⁺ was used to confirm the elemental composition.

NMR Spectroscopy

All NMR spectra were recorded on a 500 MHz spectrometer using a 5 mm probe. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR: Spectra were acquired with a spectral width of 12 ppm and a relaxation delay of 2 seconds.

  • ¹³C NMR: Spectra were acquired with a spectral width of 250 ppm and a relaxation delay of 2 seconds. Proton decoupling was applied during the acquisition.

  • 2D NMR (COSY, HMQC, HMBC): Standard pulse sequences were used. For the HMBC experiment, a long-range coupling delay was optimized to observe two- and three-bond correlations.

Visualization of Structure Elucidation Workflow and Key Correlations

The following diagrams, generated using the DOT language, illustrate the logical flow of the structure elucidation process and the key HMBC correlations that were pivotal in assembling the molecular structure of this compound.

G cluster_isolation Isolation and Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Culture of Penicillium sp. FO-4259-11 Culture of Penicillium sp. FO-4259-11 Solvent Extraction Solvent Extraction Culture of Penicillium sp. FO-4259-11->Solvent Extraction Silica Gel Chromatography Silica Gel Chromatography Solvent Extraction->Silica Gel Chromatography HPLC Purification HPLC Purification Silica Gel Chromatography->HPLC Purification Pure this compound Pure this compound HPLC Purification->Pure this compound Mass Spectrometry Mass Spectrometry Pure this compound->Mass Spectrometry 1D and 2D NMR Spectroscopy 1D and 2D NMR Spectroscopy Pure this compound->1D and 2D NMR Spectroscopy Molecular Formula Determination Molecular Formula Determination Mass Spectrometry->Molecular Formula Determination Fragment Assembly Fragment Assembly 1D and 2D NMR Spectroscopy->Fragment Assembly Final Structure Confirmation Final Structure Confirmation Molecular Formula Determination->Final Structure Confirmation Fragment Assembly->Final Structure Confirmation HMBC_Correlations H3 H-3 (6.20) C1 C-1 (164.2) H3->C1 C4a C-4a (90.2) H3->C4a C5 C-5 (27.2) H3->C5 H13 H-13 (1.50) H13->C4a C4 C-4 (163.7) H13->C4 C14 C-14 (25.4) H13->C14 H15 H-15 (1.15) C6 C-6 (28.5) H15->C6 C6a C-6a (44.9) H15->C6a C7 C-7 (134.5) H15->C7 H16 H-16 (1.20) C12 C-12 (39.8) H16->C12 C12a C-12a (75.9) H16->C12a C12b C-12b (50.1) H16->C12b H17 H-17 (3.85) C8 C-8 (119.8) H17->C8 H18 H-18 (3.90) C9 C-9 (145.7) H18->C9

An In-depth Technical Guide to Arisugacin G and its Relation to the Arisugacin Family (A-H)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Arisugacins are a family of meroterpenoid natural products, designated A through H, primarily isolated from the fungus Penicillium sp. FO-4259 and its mutants. This family of compounds has garnered significant interest within the scientific community due to the potent and selective acetylcholinesterase (AChE) inhibitory activity exhibited by some of its members, positioning them as potential leads for the development of therapeutics for neurodegenerative diseases such as Alzheimer's. This technical guide provides a comprehensive overview of Arisugacin G, detailing its structural characteristics and its relationship to the other members of the Arisugacin family (A-H). A comparative analysis of their biological activities, particularly AChE inhibition, is presented, supported by a summary of quantitative data. Furthermore, this document outlines the key experimental protocols for the isolation, purification, and biological evaluation of these compounds, and includes diagrams of relevant workflows and the structural relationships within the Arisugacin family.

Introduction

The Arisugacin family of natural products represents a structurally diverse group of compounds with a shared core scaffold. Arisugacins A and B were the first to be identified as potent and selective inhibitors of acetylcholinesterase (AChE), an enzyme critically involved in the breakdown of the neurotransmitter acetylcholine.[1][2] Subsequent research led to the isolation of Arisugacins C through H from a mutant strain of the producing organism, Penicillium sp. FO-4259.[3] This guide focuses on this compound, an inactive member of the family, and places it in the context of its structurally related counterparts to provide a deeper understanding of the structure-activity relationships (SAR) governing AChE inhibition within this chemical class.

Chemical Structures of Arisugacins A-H

The core structure of the Arisugacins is a complex polycyclic system. The variations among Arisugacins A through H arise from modifications at different positions of this scaffold, including changes in oxidation states, substitutions, and stereochemistry. The chemical structures of Arisugacins A, B, C, F, G, and H have been elucidated and are presented below. The structures for Arisugacins D and E are described in the literature but visual representations are not as readily available in public databases.

Arisugacin A:

  • Molecular Formula: C₂₈H₃₂O₈[4]

  • Structure:

Arisugacin B:

  • Molecular Formula: C₂₇H₃₀O₇[5]

  • Structure:

Arisugacin C:

  • Molecular Formula: C₂₇H₃₂O₆[]

  • Structure:

Arisugacin F and G: The total synthesis of (-)-Arisugacins F and G has been reported, confirming their structures.[7]

Arisugacin H:

  • Molecular Formula: C₂₉H₃₆O₉

(Note: Visual representations of all structures would be included in a full whitepaper; descriptions are provided here based on available data.)

Comparative Biological Activity

The primary biological activity associated with the Arisugacin family is the inhibition of acetylcholinesterase. However, there is a significant variation in potency across the different members.

CompoundAcetylcholinesterase (AChE) Inhibition IC₅₀Reference(s)
Arisugacin A 1.0 - 25.8 nM[1]
Arisugacin B 1.0 - 25.8 nM[1]
Arisugacin C 2.5 µM[3]
Arisugacin D 3.5 µM[3]
Arisugacin E No inhibition at 100 µM[3]
Arisugacin F No inhibition at 100 µM[3]
This compound No inhibition at 100 µM [3]
Arisugacin H No inhibition at 100 µM[3]

As the data indicates, Arisugacins A and B are highly potent AChE inhibitors. Arisugacins C and D exhibit significantly weaker activity, with IC₅₀ values in the micromolar range. Notably, Arisugacins E, F, G, and H are considered inactive against AChE at concentrations up to 100 µM.[3] This stark difference in activity among structurally related compounds makes the Arisugacin family an excellent case study for understanding the structural requirements for AChE inhibition.

Currently, there is limited information available regarding other biological activities of this compound and the other inactive members of the family. Further research is warranted to explore their potential effects on other biological targets or pathways.

Structure-Activity Relationship (SAR)

The diverse AChE inhibitory activities of the Arisugacins provide valuable insights into their structure-activity relationship. The high potency of Arisugacins A and B suggests that the specific arrangement of functional groups in their core structure is crucial for binding to the active site of AChE. The diminished activity of Arisugacins C and D, and the complete lack of activity in E, F, G, and H, points to the sensitivity of this interaction to even minor structural modifications. A detailed comparative analysis of the three-dimensional structures of all Arisugacin congeners would be necessary to fully elucidate the specific structural features responsible for potent AChE inhibition.

Experimental Protocols

Fermentation and Isolation of Arisugacins

Arisugacins are produced by the fungus Penicillium sp. FO-4259. Arisugacins A and B are isolated from the wild-type strain, while Arisugacins C-H are produced by a mutant of this strain.[3]

General Fermentation Protocol:

  • Inoculum Preparation: A seed culture of Penicillium sp. FO-4259 (or its mutant) is prepared by inoculating a suitable liquid medium (e.g., potato dextrose broth) and incubating for several days with shaking.

  • Production Culture: The seed culture is used to inoculate a larger volume of production medium. The composition of the production medium is critical for optimal yield of the desired Arisugacins.

  • Incubation: The production culture is incubated for an extended period (typically 7-14 days) under controlled conditions of temperature and agitation.

  • Harvesting: After incubation, the mycelium is separated from the culture broth by filtration or centrifugation.

General Isolation and Purification Protocol:

  • Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate (B1210297) to partition the Arisugacins into the organic phase. The mycelium can also be extracted separately.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate the individual Arisugacins. This typically involves:

    • Silica (B1680970) Gel Column Chromatography: The crude extract is fractionated on a silica gel column using a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the Arisugacins are further purified by preparative HPLC, often using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water or methanol-water).

Acetylcholinesterase (AChE) Inhibition Assay

The AChE inhibitory activity of the Arisugacins is typically determined using a colorimetric method based on Ellman's reagent.

Protocol based on Kuno et al., 1996: [1]

  • Reagents:

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Purified acetylcholinesterase enzyme.

    • Buffer solution (e.g., phosphate (B84403) buffer, pH 8.0).

    • Test compounds (Arisugacins) dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure (in a 96-well plate format):

    • To each well, add the buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE enzyme solution to initiate the pre-incubation.

    • After a short pre-incubation period, add the substrate (ATCI) to start the enzymatic reaction.

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.

    • The rate of color formation is monitored by measuring the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without inhibitor).

    • The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Logical Relationship of Arisugacin Production

Arisugacin_Production cluster_Organism Producing Organism cluster_Products Arisugacin Products Penicillium_sp_FO-4259 Penicillium sp. FO-4259 (Wild-Type) Mutant_Strain Mutant Strain Penicillium_sp_FO-4259->Mutant_Strain Mutation Arisugacins_A_B Arisugacins A & B (Potent AChE Inhibitors) Penicillium_sp_FO-4259->Arisugacins_A_B Arisugacins_C_H Arisugacins C - H (Weak or Inactive) Mutant_Strain->Arisugacins_C_H

Caption: Production of Arisugacins from wild-type and mutant Penicillium sp. FO-4259.

General Experimental Workflow for Arisugacin Analysis

Arisugacin_Workflow Start Fermentation of Penicillium sp. FO-4259 Extraction Solvent Extraction (Culture Broth & Mycelium) Start->Extraction Purification Chromatographic Purification (Silica Gel, HPLC) Extraction->Purification Structure_Elucidation Structure Elucidation (NMR, MS) Purification->Structure_Elucidation Biological_Assay Biological Activity Screening (AChE Assay) Purification->Biological_Assay SAR_Analysis Structure-Activity Relationship Analysis Structure_Elucidation->SAR_Analysis Biological_Assay->SAR_Analysis

Caption: General workflow for the isolation, characterization, and analysis of Arisugacins.

Conclusion

This compound, as an inactive member of a family of potent acetylcholinesterase inhibitors, plays a crucial role in understanding the structure-activity relationships that govern the biological activity of the Arisugacins. The stark contrast in activity between this compound and its congeners, such as Arisugacins A and B, highlights the specific structural features required for potent AChE inhibition. This technical guide has provided a comprehensive overview of this compound in the context of the entire Arisugacin family, including their chemical structures, comparative biological activities, and the experimental protocols for their study. Further investigation into the potential alternative biological activities of this compound and the other inactive members of the family may reveal novel therapeutic applications. The detailed understanding of the SAR within the Arisugacin family will continue to inform the design and development of new and more effective acetylcholinesterase inhibitors for the treatment of neurodegenerative diseases.

References

Unveiling Arisugacin G: A Key to Understanding Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Tokyo, Japan – December 6, 2025 – A comprehensive technical analysis of Arisugacin G, a member of the Arisugacin family of natural products, reveals its pivotal role in advancing the understanding of acetylcholinesterase (AChE) inhibition, a key therapeutic strategy for Alzheimer's disease. While its closely related analogues, Arisugacins A, B, C, and D, exhibit potent inhibitory activity against AChE, this compound stands out due to its notable lack of activity. This inactivity provides crucial insights into the structure-activity relationships (SAR) within this class of compounds, guiding future drug development efforts.

The Arisugacin family is a group of meroterpenoid compounds isolated from the fungus Penicillium sp. FO-4259.[1][2] The discovery of Arisugacins A and B as potent and selective AChE inhibitors garnered significant interest in the scientific community.[2][3] Subsequent studies on a mutant strain of the fungus led to the isolation of Arisugacins C, D, E, F, G, and H.[1]

The Significance of Inactivity: this compound in Structure-Activity Relationship (SAR) Studies

The biological significance of this compound lies not in its direct therapeutic potential, but in the valuable information it provides for SAR studies.[1] By comparing the structures of the active Arisugacins with the inactive ones, researchers can identify the key molecular features required for AChE inhibition.

Table 1: Acetylcholinesterase Inhibitory Activity of Arisugacins

CompoundIC50 Value (AChE)
Arisugacin A1.0 - 25.8 nM[3]
Arisugacin B1.0 - 25.8 nM[3]
Arisugacin C2.5 µM[1]
Arisugacin D3.5 µM[1]
Arisugacin E> 100 µM[1]
Arisugacin F> 100 µM[1]
This compound> 100 µM[1]
Arisugacin H> 100 µM[1]

The stark difference in activity between the two groups of compounds, as detailed in Table 1, underscores the importance of specific structural motifs. The subtle structural modifications between the active and inactive Arisugacins are therefore of great interest to medicinal chemists aiming to design more potent and selective AChE inhibitors.

Structural Insights into Activity and Inactivity

The core structure of the Arisugacins is a complex polycyclic system. The variations among the different analogues are found in the substituents on this core scaffold. While the precise structures of Arisugacins E, F, and G are not as widely available in public databases, the analysis of Arisugacins A, B, C, D, and H provides a foundational understanding.

SAR_Arisugacins cluster_active Active AChE Inhibitors cluster_inactive Inactive Compounds Arisugacin_A Arisugacin A (IC50 = 1.0-25.8 nM) Activity AChE Inhibition Arisugacin_A->Activity Arisugacin_B Arisugacin B (IC50 = 1.0-25.8 nM) Arisugacin_B->Activity Arisugacin_C Arisugacin C (IC50 = 2.5 µM) Arisugacin_C->Activity Arisugacin_D Arisugacin D (IC50 = 3.5 µM) Arisugacin_D->Activity Arisugacin_G This compound (> 100 µM) Inactivity No AChE Inhibition Arisugacin_G->Inactivity Arisugacin_E Arisugacin E (> 100 µM) Arisugacin_E->Inactivity Arisugacin_F Arisugacin F (> 100 µM) Arisugacin_F->Inactivity Arisugacin_H Arisugacin H (> 100 µM) Arisugacin_H->Inactivity Core_Scaffold Common Arisugacin Core Structure Core_Scaffold->Arisugacin_A Specific Substituents Core_Scaffold->Arisugacin_B Specific Substituents Core_Scaffold->Arisugacin_C Specific Substituents Core_Scaffold->Arisugacin_D Specific Substituents Core_Scaffold->Arisugacin_G Structural Modifications Core_Scaffold->Arisugacin_E Structural Modifications Core_Scaffold->Arisugacin_F Structural Modifications Core_Scaffold->Arisugacin_H Structural Modifications

Figure 1: Structure-Activity Relationship of Arisugacins

Experimental Protocols for Determining AChE Inhibitory Activity

The determination of the AChE inhibitory activity of the Arisugacin compounds is typically performed using a colorimetric assay based on the Ellman method. This in vitro assay measures the activity of the acetylcholinesterase enzyme.

Principle of the Assay: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at a specific wavelength (typically around 412 nm). The rate of color development is proportional to the enzyme activity. The presence of an inhibitor, such as an active Arisugacin, will decrease the rate of the reaction.

General Protocol:

  • Reagent Preparation: Prepare solutions of acetylcholinesterase, the test compound (e.g., this compound) at various concentrations, the substrate acetylthiocholine iodide (ATCI), and DTNB in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, and the test compound solution.

  • Enzyme Addition: Add the acetylcholinesterase solution to initiate the pre-incubation with the test compound.

  • Substrate Addition: Initiate the enzymatic reaction by adding the ATCI solution.

  • Measurement: Immediately measure the change in absorbance over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to a control without any inhibitor. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is then determined.

AChE_Assay_Workflow A Prepare Reagents (AChE, this compound, ATCI, DTNB, Buffer) B Add Buffer, DTNB, and This compound to 96-well plate A->B C Add AChE to pre-incubate with this compound B->C D Add ATCI to start the reaction C->D E Measure absorbance at 412 nm over time D->E F Calculate % inhibition and IC50 value E->F

Figure 2: Workflow for AChE Inhibition Assay

Conclusion

References

Arisugacin G: A Technical Whitepaper on a Unique Meroterpenoid Natural Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arisugacin G is a meroterpenoid natural product belonging to the larger family of Arisugacins, which are isolated from fungi of the Penicillium genus. While many members of the Arisugacin family are potent acetylcholinesterase (AChE) inhibitors, this compound is a notable exception, displaying no significant AChE inhibitory activity. However, it has been reported to exhibit weak cytotoxic effects against several human cancer cell lines. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, biological activities, and the methodologies for its study. This document is intended to serve as a resource for researchers interested in the unique biological profile of this compound and its potential as a scaffold for further drug discovery and development.

Introduction to this compound

This compound is a secondary metabolite produced by a mutant strain of the fungus Penicillium sp. FO-4259-11[1]. It is classified as a meroterpenoid, a class of natural products with a mixed biosynthetic origin, partially derived from the terpenoid pathway. The Arisugacin family of compounds has garnered significant interest due to the potent and selective acetylcholinesterase (AChE) inhibitory activity of some of its members, such as Arisugacins A and B[2][3]. This has made them attractive candidates for research into treatments for neurodegenerative diseases like Alzheimer's disease[4][5].

In contrast to its better-known relatives, this compound does not inhibit AChE at concentrations up to 100 µM[1]. This lack of AChE activity, coupled with its weak cytotoxicity against specific cancer cell lines, makes this compound an intriguing subject for structure-activity relationship studies within this class of molecules. Understanding why this compound lacks the potent biological activity of its structural analogs could provide valuable insights for the rational design of new therapeutic agents.

Chemical Properties of this compound

The definitive 2D and 3D structures of this compound are not widely available in public databases. However, based on its molecular formula and its relation to other Arisugacins, its core structure is presumed to be similar to that of Arisugacins A and B[6].

Physicochemical Data
Property Value Reference
Molecular Formula C27H32O5 [7]
Molecular Weight 436.54 g/mol [7]
Appearance White powder (inferred) [2]
Melting Point Not Available
Solubility Not Available
¹H NMR Data Not Available
¹³C NMR Data Not Available

Table 1: Physicochemical Properties of this compound

Biological Activity of this compound

The biological activity of this compound has been primarily characterized by its lack of acetylcholinesterase inhibition and its weak cytotoxic effects.

Acetylcholinesterase (AChE) Inhibition

Initial screening of the metabolites from Penicillium sp. FO-4259-11 revealed that while Arisugacins C and D showed AChE inhibitory activity, Arisugacins E, F, G, and H did not exhibit any inhibition at a concentration of 100 µM[1]. This is in stark contrast to Arisugacins A and B, which are potent AChE inhibitors with IC50 values in the nanomolar range[2].

Cytotoxicity

This compound has been reported to exhibit weak cytotoxicity against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in Table 2. The mechanism behind this cytotoxic activity has not yet been elucidated.

Cell Line IC50 (µM)
HL-60 (Human promyelocytic leukemia) 24.2
K562 (Human immortalised myelogenous leukemia) 36.2
HeLa (Human cervical cancer) 59.9

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are essential for its further study. The following sections outline the general methodologies based on standard practices and the available literature on related compounds.

Isolation of this compound

This compound was first isolated from the culture broth of a mutant strain of Penicillium sp. FO-4259-11[1]. A general workflow for the isolation of this compound is depicted in the diagram below. The specific details of the fermentation conditions, extraction solvents, and chromatographic separation techniques would be found in the primary publication.

G Isolation Workflow for this compound cluster_0 Fermentation and Extraction cluster_1 Purification Fermentation Fermentation of Penicillium sp. FO-4259-11 Extraction Extraction of Culture Broth Fermentation->Extraction Chromatography1 Initial Chromatographic Separation (e.g., Silica Gel) Extraction->Chromatography1 Chromatography2 Further Chromatographic Purification (e.g., HPLC) Chromatography1->Chromatography2 PureArisugacinG Pure this compound Chromatography2->PureArisugacinG Isolation of Pure this compound G Conceptual Workflow for Total Synthesis StartingMaterials Commercially Available Starting Materials Intermediate1 Key Intermediate Synthesis StartingMaterials->Intermediate1 CoreScaffold Construction of the Meroterpenoid Core Intermediate1->CoreScaffold FinalModifications Final Functional Group Manipulations CoreScaffold->FinalModifications ArisugacinG This compound FinalModifications->ArisugacinG G Classification of Arisugacins cluster_0 AChE Inhibitors cluster_1 Non-AChE Inhibitors Arisugacins Arisugacin Family A Arisugacin A Arisugacins->A B Arisugacin B Arisugacins->B C Arisugacin C Arisugacins->C D Arisugacin D Arisugacins->D E Arisugacin E Arisugacins->E F Arisugacin F Arisugacins->F G This compound Arisugacins->G H Arisugacin H Arisugacins->H

References

The Role of Arisugacin G in Unraveling Structure-Activity Relationships of Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The arisugacin family of natural products, isolated from Penicillium sp. FO-4259, has garnered significant attention in the field of neurodegenerative disease research due to the potent and selective acetylcholinesterase (AChE) inhibitory activity of some of its members.[1][2][3] Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, and its inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[4][5] Within this family, Arisugacin G, along with its structurally related analogs, plays a crucial role in elucidating the structure-activity relationships (SAR) required for potent AChE inhibition. This technical guide provides an in-depth analysis of the SAR of the arisugacin family, with a particular focus on the insights gained from the comparative inactivity of this compound.

Structure-Activity Relationship (SAR) of Arisugacins

The diverse range of AChE inhibitory potencies across the arisugacin family highlights critical structural motifs necessary for biological activity. Arisugacin A stands out as a highly potent inhibitor, while this compound exhibits no significant activity, making it an excellent negative control for SAR studies.[4][6]

Table 1: Acetylcholinesterase Inhibitory Activity of Arisugacin Analogs

CompoundIC50 (AChE)Source
Arisugacin A1 nM[4]
Arisugacin B1.0 - 25.8 nM[3]
Arisugacin C2.5 µM[6]
Arisugacin D3.5 µM[6]
Arisugacin E> 100 µM[6]
Arisugacin F> 100 µM[6]
This compound > 100 µM [6]
Arisugacin H> 100 µM[6]

Key Structural Insights from SAR Studies:

  • The α-Pyrone D-Ring: Studies on territrem B, a structurally related compound, have indicated that the α-pyrone D-ring is essential for anti-cholinesterase activity. Reductive ring-opening of this moiety leads to a complete loss of activity.[4]

  • The Enone Moiety in the A-Ring: Reduction of the enone motif in the A-ring of territrem B resulted in some loss of activity, suggesting its contribution to binding or conformational stability.[4]

  • The CDE-Ring System: It is proposed that the flat, aromatic CDE-ring system of active arisugacins, like Arisugacin A, is responsible for binding to the AChE active site. This portion of the molecule can engage in π-π stacking interactions with aromatic residues in the enzyme's active site gorge, such as Trp84 and Phe330.[4]

  • Absence of a Quaternizable Nitrogen: Unlike most clinically approved AChE inhibitors (e.g., donepezil, galanthamine), Arisugacin A lacks a quaternizable nitrogen atom.[4] This atom typically engages in a critical cation-π interaction with the indole (B1671886) ring of Trp84 in the AChE active site. The high potency of Arisugacin A, despite this absence, suggests a unique binding mechanism.[4]

The inactivity of this compound, when compared to the high potency of Arisugacin A, provides a stark example of the stringent structural requirements for AChE inhibition. The structural differences between these molecules, though seemingly minor, are critical for their differential activity and are a focal point for ongoing research.

Proposed Mechanism of Action of Active Arisugacins

Computational docking studies of Arisugacin A suggest a novel mechanism of action that distinguishes it from classical AChE inhibitors. It is proposed to be a dual binding site, covalent inhibitor of AChE.[4]

  • Dual Binding Site Inhibition: Arisugacin A is thought to simultaneously interact with the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. The dimethoxyaryl group is positioned in the PAS, an interaction known to inhibit the AChE-induced aggregation of β-amyloid peptide, a key event in Alzheimer's disease pathology.[4]

  • Covalent Inhibition: The model suggests that Arisugacin A may act as a covalent inhibitor, forming a stable bond with the enzyme, which would lead to prolonged inhibition.[4]

cluster_AChE Acetylcholinesterase (AChE) CAS Catalytic Active Site (CAS) (Ser, His, Glu) Hydrolysis ACh Hydrolysis (Inhibited) CAS->Hydrolysis Catalyzes PAS Peripheral Anionic Site (PAS) (Trp279) Abeta_Aggregation Aβ Aggregation (Inhibited) PAS->Abeta_Aggregation Promotes Arisugacin_A Arisugacin A Arisugacin_A->CAS Binds & Covalently Modifies Arisugacin_A->PAS Binds ACh Acetylcholine (ACh) ACh->CAS Binds

Caption: Proposed dual-binding mechanism of Arisugacin A on AChE.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate determination of biological activity and for enabling meaningful comparisons across different studies.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring AChE activity.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.[7] The rate of color development is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compounds (e.g., this compound and analogs)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of ATCI and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration does not affect enzyme activity (typically ≤1%).

  • Assay Setup (in a 96-well plate):

    • Add phosphate buffer to each well.

    • Add the test compound solution at various concentrations to the sample wells. Add solvent only to the control wells.

    • Add the DTNB solution to all wells.

    • Initiate the reaction by adding the AChE solution to all wells except the blank.

    • Finally, add the ATCI solution to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

start Start prep Prepare Reagents (AChE, ATCI, DTNB, Buffers, Compounds) start->prep setup Set up 96-well plate (Buffer, Compound/Vehicle, DTNB) prep->setup initiate Initiate Reaction (Add AChE, then ATCI) setup->initiate measure Measure Absorbance at 412 nm (Kinetic Reading) initiate->measure analyze Data Analysis (Calculate % Inhibition and IC50) measure->analyze end End analyze->end

Caption: Workflow for the AChE inhibition assay.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the general cytotoxicity of potential inhibitors to ensure that the observed enzyme inhibition is not due to non-specific cell death. The MTT assay is a standard colorimetric assay for this purpose.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[8] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cell line (e.g., a neuronal cell line like SH-SY5Y)

  • Cell culture medium and supplements

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Incubation:

    • After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization:

    • Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is calculated as a percentage of the untreated control cells.

    • The CC50 value (the concentration of the compound that causes a 50% reduction in cell viability) can be determined from the dose-response curve.

Conclusion

The study of this compound and its analogs provides a compelling case for the importance of seemingly "inactive" compounds in structure-activity relationship studies. The dramatic difference in acetylcholinesterase inhibitory activity between Arisugacin A and this compound underscores the precise structural features required for potent inhibition. By utilizing this compound as a negative control and comparing its biological profile with that of its active counterparts, researchers can continue to refine the pharmacophore model for this unique class of non-nitrogenous AChE inhibitors. This knowledge is invaluable for the rational design and development of novel therapeutics for Alzheimer's disease and other neurodegenerative disorders.

References

Inactivity of Arisugacin G as an Acetylcholinesterase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arisugacins, a family of meroterpenoids isolated from Penicillium species, have garnered significant interest for their potent and selective inhibition of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. While Arisugacins A and B exhibit nanomolar inhibitory activity, other members of this family, notably Arisugacin G, have been found to be inactive. This technical guide provides a comprehensive overview of the current understanding of this compound's lack of AChE inhibitory activity, presenting available data, outlining relevant experimental protocols, and discussing potential structure-activity relationships. This document serves as a resource for researchers in neuroscience, pharmacology, and medicinal chemistry investigating cholinesterase inhibitors.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a well-established therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. The Arisugacin family of natural products has been a focal point of research due to the potent and selective AChE inhibitory profiles of some of its members. Arisugacins A and B, for instance, demonstrate IC50 values in the low nanomolar range. However, subsequent studies on other structurally related Arisugacins have revealed a stark contrast in activity. This guide specifically addresses the reported inactivity of this compound as an AChE inhibitor, providing a detailed analysis for the scientific community.

Quantitative Data on Arisugacin Activity

The inhibitory activities of various Arisugacin compounds against acetylcholinesterase are summarized in the table below. The data clearly illustrates the potent activity of Arisugacins A and B, the moderate activity of C and D, and the lack of activity of Arisugacins E, F, G, and H at a concentration of 100 µM.

CompoundAcetylcholinesterase (AChE) IC50Reference
Arisugacin A1.0 nM[1]
Arisugacin B25.8 nM[1]
Arisugacin C2.5 µMOtoguro K, et al. (2000) The Journal of Antibiotics
Arisugacin D3.5 µMOtoguro K, et al. (2000) The Journal of Antibiotics
This compound No inhibition at 100 µM Otoguro K, et al. (2000) The Journal of Antibiotics
Arisugacin E, F, HNo inhibition at 100 µMOtoguro K, et al. (2000) The Journal of Antibiotics

Experimental Protocols

The determination of acetylcholinesterase inhibitory activity of the Arisugacin compounds was likely performed using a variation of the widely adopted Ellman's method. This colorimetric assay provides a robust and sensitive means of measuring AChE activity.

Principle of the Ellman's Method

The assay is based on the enzymatic hydrolysis of acetylthiocholine (B1193921) (ATC) by AChE to produce thiocholine (B1204863). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate the yellow anion, 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.

General Experimental Protocol for AChE Inhibition Assay

The following is a generalized protocol based on standard Ellman's method procedures.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compound (this compound)

  • Positive control inhibitor (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of ATCI and DTNB in phosphate buffer.

    • Dissolve the test compound (this compound) and positive control in a suitable solvent (e.g., DMSO) to create a range of concentrations.

  • Assay Setup (in a 96-well plate):

    • Blank: 200 µL of phosphate buffer.

    • Control (100% enzyme activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the solvent used for the test compound.

    • Test Compound: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test compound at various concentrations.

    • Positive Control: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the positive control at various concentrations.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

  • Reaction Initiation:

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every 30-60 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • For active compounds, IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For this compound, the result would show no significant inhibition even at high concentrations (e.g., 100 µM).

Visualizations

Cholinergic Synapse and AChE Inhibition

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Inhibitor Action ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_receptor ACh Receptor ACh->ACh_receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Transduction Signal Transduction ACh_receptor->Signal Transduction Arisugacin_G This compound (Inactive) Arisugacin_G->AChE No Interaction Active_Inhibitor Active Inhibitor (e.g., Arisugacin A) Active_Inhibitor->AChE Inhibits

Caption: Cholinergic synapse showing the role of AChE and the lack of interaction by this compound.

Experimental Workflow for AChE Inhibition Assay

AChE_Assay_Workflow start Start: Prepare Reagents plate_setup Plate Setup (Blank, Control, Test Compound) start->plate_setup pre_incubation Pre-incubation (e.g., 37°C for 15 min) plate_setup->pre_incubation add_dtnb Add DTNB pre_incubation->add_dtnb add_atci Initiate Reaction (Add ATCI) add_dtnb->add_atci measure_absorbance Measure Absorbance at 412 nm (Kinetic Mode) add_atci->measure_absorbance data_analysis Data Analysis (% Inhibition, IC50) measure_absorbance->data_analysis end_inactive Result: Inactive (this compound) data_analysis->end_inactive No significant inhibition end_active Result: Active (e.g., Arisugacin A) data_analysis->end_active Significant inhibition

Caption: A generalized workflow for the in vitro acetylcholinesterase inhibition assay.

Discussion and Structure-Activity Relationship (SAR)

The inactivity of this compound, in contrast to the high potency of Arisugacins A and B, underscores the critical role of specific structural features for AChE inhibition within this chemical class. While a detailed SAR study for the entire Arisugacin family is not extensively published, some inferences can be drawn from the available data.

The core structure of the Arisugacins is a meroterpenoid skeleton. The differences between the active and inactive members of the family lie in the substitutions on this core. It is hypothesized that the specific stereochemistry and the nature of the substituent groups on the pyran rings are crucial for binding to the active site of AChE. The lack of activity for this compound suggests that its particular arrangement of functional groups prevents effective interaction with key amino acid residues in the catalytic or peripheral anionic sites of the enzyme.

The inactivity of this compound is a valuable piece of information for medicinal chemists aiming to design novel AChE inhibitors based on the Arisugacin scaffold. It highlights the structural constraints for biological activity and provides a negative control for computational docking and modeling studies.

Conclusion

This technical guide has consolidated the available information regarding the inactivity of this compound as an acetylcholinesterase inhibitor. The provided quantitative data, detailed experimental protocols, and visual diagrams offer a comprehensive resource for researchers. The lack of AChE inhibition by this compound, when viewed alongside the potent activity of its congeners, provides crucial insights into the structure-activity relationships of this important class of natural products. Further research, including X-ray crystallography of AChE in complex with active Arisugacins and detailed computational studies, would be invaluable in elucidating the precise molecular determinants of binding and the reasons for the inactivity of this compound.

References

Arisugacin G: A Latent Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arisugacin G, a member of the meroterpenoid family of natural products, presents a compelling yet underexplored scaffold for synthetic and medicinal chemistry. While its close analog, Arisugacin A, is a potent inhibitor of acetylcholinesterase (AChE), this compound itself is notably inactive against this target. This lack of intrinsic AChE activity, combined with its complex and stereochemically rich architecture, positions this compound as an ideal starting point for the development of novel therapeutics aimed at a diverse range of biological targets. This whitepaper provides a comprehensive overview of the this compound core, including its chemical properties, a detailed examination of its synthesis, and a data-driven rationale for its potential as a versatile scaffold in drug discovery programs. By leveraging the synthetic accessibility of the arisugacin framework and employing modern medicinal chemistry strategies such as scaffold hopping, researchers can unlock the latent potential of this compound to generate novel chemical entities with unique pharmacological profiles.

Introduction: The Arisugacin Family of Meroterpenoids

The arisugacins are a class of meroterpenoids isolated from the fungus Penicillium sp. FO-4259.[1] These natural products are characterized by a complex, fused ring system. The most studied member of this family, Arisugacin A, is a potent and selective inhibitor of acetylcholinesterase (AChE), an enzyme critically involved in the progression of Alzheimer's disease.[2] The arisugacin family shares a common hexacyclic core structure, with variations in the substitution pattern of the aromatic moiety.[3]

While Arisugacins A and B exhibit nanomolar inhibitory activity against AChE, other members of the family, including this compound, are significantly less active or completely inactive.[1][4] This divergence in biological activity within a structurally related family of natural products provides a unique opportunity for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

The Case for this compound as a Synthetic Scaffold

The lack of potent biological activity of this compound against AChE is not a limitation but rather a key advantage for its use as a drug discovery scaffold. A "blank slate" scaffold allows for the introduction of new functionalities and the exploration of novel biological targets without the interference of pre-existing potent activity. The core structure of this compound offers several desirable features for a medicinal chemistry scaffold:

  • Stereochemical Complexity: The multiple stereocenters of the arisugacin core provide a three-dimensional framework that can be exploited for specific interactions with biological targets.

  • Synthetic Tractability: The total synthesis of several arisugacins, including F and G, has been reported, demonstrating that the core structure is accessible through chemical synthesis.[5] This allows for the rational design and synthesis of analog libraries.

  • Modifiable Periphery: The aromatic ring and other functional groups on the arisugacin scaffold provide multiple points for chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties.

Quantitative Biological Data of the Arisugacin Family

The following table summarizes the reported acetylcholinesterase inhibitory activities of various arisugacin family members. This data clearly illustrates the dramatic effect of subtle structural modifications on biological activity and highlights the inactivity of this compound, making it an ideal starting point for exploring new biological space.

CompoundIC50 (AChE)Source
Arisugacin A1.0 - 25.8 nM[4]
Arisugacin B1.0 - 25.8 nM[4]
Arisugacin C2.5 µM[1]
Arisugacin D3.5 µM[1]
Arisugacin E> 100 µM[1]
Arisugacin F> 100 µM[1]
This compound > 100 µM [1]
Arisugacin H> 100 µM[1]

Experimental Protocols

General Protocol for the Total Synthesis of the Arisugacin Core

The total synthesis of (-)-Arisugacins F and G has been achieved, providing a blueprint for accessing the core scaffold.[5] A generalized synthetic approach is outlined below. For specific reaction conditions, reagent quantities, and purification methods, it is imperative to consult the primary literature.

Key Synthetic Strategy: A convergent approach is often employed, involving the synthesis of two key fragments followed by their coupling and subsequent cyclization to form the characteristic ring system.

Fragment A Synthesis (Aromatic Portion):

  • Starting Material: A substituted phenol (B47542) or anisole (B1667542) derivative.

  • Key Reactions: Ortho-lithiation followed by reaction with an electrophile to introduce a side chain. Functional group manipulations to yield a reactive intermediate, such as an aldehyde or a vinyl iodide.

Fragment B Synthesis (Terpenoid Portion):

  • Starting Material: A chiral pool starting material, such as (+)-pulegone, to establish the initial stereocenters.

  • Key Reactions: A series of stereoselective transformations, including conjugate additions, aldol (B89426) reactions, and cyclizations, to construct the polycyclic core.

Fragment Coupling and Finalization:

  • Coupling Reaction: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) between Fragment A and Fragment B.

  • Late-Stage Cyclizations: Intramolecular reactions to form the final heterocyclic rings of the arisugacin core.

  • Functional Group Deprotection and Manipulation: Removal of protecting groups and final modifications to yield the target arisugacin.

General Protocol for Acetylcholinesterase Inhibition Assay

The following is a generalized protocol based on Ellman's method for determining the acetylcholinesterase inhibitory activity of compounds.

Materials:

  • Acetylcholinesterase (AChE) enzyme (from electric eel or recombinant human)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a solution of AChE to the buffer. Then, add various concentrations of the test compound (or vehicle control) and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: Add a solution of DTNB to each well. To initiate the enzymatic reaction, add the substrate solution (ATCI) to all wells.

  • Measurement: Immediately begin monitoring the change in absorbance at a specific wavelength (typically 412 nm) over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizing the Potential: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the utilization of this compound as a scaffold.

G cluster_0 Drug Discovery Workflow with this compound arisugacin_g This compound Scaffold (Inactive on AChE) library_design Design of Analog Library arisugacin_g->library_design sar_analysis SAR Analysis of Arisugacin Family sar_analysis->library_design synthesis Chemical Synthesis of Analogs library_design->synthesis screening High-Throughput Screening synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Candidate lead_opt->preclinical

Caption: A typical drug discovery workflow starting from the this compound scaffold.

G cluster_1 Conceptual Signaling Pathway Modulation arisugacin_g_scaffold This compound Scaffold modified_analog Modified Analog arisugacin_g_scaffold->modified_analog Scaffold Hopping/ Functionalization new_target Novel Biological Target (e.g., Kinase, GPCR) modified_analog->new_target Binding and Modulation downstream_signaling Downstream Signaling Cascade new_target->downstream_signaling cellular_response Altered Cellular Response downstream_signaling->cellular_response

Caption: Conceptual pathway for a modified this compound analog modulating a novel target.

G cluster_2 Synthetic Logic for Arisugacin Analogs start Commercially Available Starting Materials fragment_a Fragment A Synthesis (Aromatic Moiety) start->fragment_a fragment_b Fragment B Synthesis (Terpenoid Core) start->fragment_b coupling Key Fragment Coupling (e.g., Suzuki, Stille) fragment_a->coupling fragment_b->coupling cyclization Late-Stage Cyclizations coupling->cyclization core_scaffold Arisugacin Core Scaffold cyclization->core_scaffold diversification Diversification Reactions (e.g., at Aromatic Ring) core_scaffold->diversification analog_library Analog Library diversification->analog_library

Caption: Logical flow for the synthesis of an this compound-based analog library.

Future Directions and Conclusion

This compound represents a largely untapped resource for the discovery of new medicines. Its intricate, three-dimensional structure, coupled with its synthetic accessibility and lack of potent AChE activity, makes it an exemplary scaffold for the development of novel chemical entities. Future research should focus on the following areas:

  • Library Synthesis: The synthesis of a diverse library of this compound analogs with modifications at the aromatic ring and other accessible functional groups.

  • Broad Biological Screening: The screening of this library against a wide range of biological targets, including kinases, proteases, GPCRs, and ion channels, to identify novel activities.

  • Computational Modeling: The use of in silico methods to guide the design of new analogs with improved properties and to understand the SAR of any identified hits.

References

The Uncharted Territory: A Technical Guide to the Biosynthetic Pathway of Arisugacins in Penicillium sp.

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Arisugacins, a family of meroterpenoid natural products isolated from Penicillium sp. FO-4259, have garnered significant interest due to their potent and selective inhibition of acetylcholinesterase, a key target in the management of Alzheimer's disease.[1] Despite their therapeutic potential, the biosynthetic pathway responsible for the intricate architecture of Arisugacins remains to be fully elucidated. This technical guide provides a comprehensive overview of the current understanding and a proposed biosynthetic pathway for Arisugacins, drawing upon the well-characterized biosynthesis of structurally related meroterpenoids, particularly territrems and pyripyropenes. This document outlines the key enzymatic steps, the putative gene cluster, and detailed experimental protocols for the elucidation and characterization of this pathway. All quantitative data has been summarized for comparative analysis, and all logical and experimental workflows are visualized using DOT language diagrams.

Introduction to Arisugacins and their Biosynthetic Origins

Arisugacins are hybrid natural products, classified as meroterpenoids, indicating a partial terpenoid origin.[1] Structurally, they are related to other fungal metabolites such as territrems, also produced by Penicillium and Aspergillus species.[2] The biosynthesis of such complex molecules is orchestrated by a dedicated biosynthetic gene cluster (BGC) that encodes a suite of enzymes, including a core polyketide synthase (PKS), a prenyltransferase, and various tailoring enzymes like epoxidases and cyclases. While the specific BGC for Arisugacins has not yet been reported, a hypothetical pathway can be constructed based on the established biosynthetic routes of analogous compounds.

Proposed Biosynthetic Pathway of Arisugacins

The proposed biosynthetic pathway for Arisugacins initiates with the formation of a polyketide moiety, followed by prenylation and a cascade of oxidative and cyclization reactions. This proposed pathway is based on the well-elucidated biosynthesis of pyripyropene A.

Formation of the Polyketide Core

The biosynthesis is believed to commence with an iterative Type I polyketide synthase (PKS). This enzyme would utilize a starter unit, likely an aromatic precursor derived from the shikimate pathway, and extender units, typically malonyl-CoA, to assemble the polyketide chain. In the case of territrems, feeding studies with radiolabeled precursors have shown that the aromatic portion is derived from shikimate and methionine, while the non-aromatic part comes from mevalonate.[3][4]

Prenylation of the Polyketide Intermediate

Following the formation of the polyketide core, a prenyltransferase (PT), likely a member of the UbiA superfamily, catalyzes the attachment of a farnesyl pyrophosphate (FPP) or a geranylgeranyl pyrophosphate (GGPP) moiety to the polyketide. This is a crucial step that introduces the terpenoid component of the final molecule.

Epoxidation and Cyclization Cascade

The linear prenylated polyketide then undergoes epoxidation, a reaction typically catalyzed by a flavin-dependent monooxygenase. This epoxide is the substrate for a terpene cyclase, which initiates a cascade of cyclization reactions to form the characteristic polycyclic core of the Arisugacins. The diversity within the Arisugacin family likely arises from the action of different tailoring enzymes, such as cytochrome P450 monooxygenases and acetyltransferases, which modify the core structure.[5][6]

Proposed Arisugacin Biosynthetic Pathway Figure 1: Proposed Biosynthetic Pathway of Arisugacins cluster_precursors Primary Metabolites cluster_biosynthesis Arisugacin Biosynthesis Shikimate Pathway Shikimate Pathway Aromatic Starter Unit Aromatic Starter Unit Shikimate Pathway->Aromatic Starter Unit Mevalonate Pathway Mevalonate Pathway FPP/GGPP FPP/GGPP Mevalonate Pathway->FPP/GGPP Malonyl-CoA Malonyl-CoA Polyketide Core Polyketide Core Malonyl-CoA->Polyketide Core PKS Aromatic Starter Unit->Polyketide Core PKS Prenylated Intermediate Prenylated Intermediate Polyketide Core->Prenylated Intermediate Prenyltransferase Epoxidized Intermediate Epoxidized Intermediate Prenylated Intermediate->Epoxidized Intermediate Epoxidase Cyclized Core Cyclized Core Epoxidized Intermediate->Cyclized Core Terpene Cyclase Arisugacins Arisugacins Cyclized Core->Arisugacins Tailoring Enzymes (P450s, Acetyltransferases) FPP/GGPP->Prenylated Intermediate

Caption: Figure 1: A proposed biosynthetic pathway for Arisugacins, highlighting the key enzymatic steps.

Quantitative Data

While specific kinetic data for the enzymes in the Arisugacin biosynthetic pathway are not available, production titers of various Arisugacins and related compounds have been reported. This data provides a benchmark for production levels and can guide strain improvement efforts.

CompoundProducing OrganismTiter/YieldReference
Arisugacin A & BPenicillium sp. FO-4259Not specified in initial isolation[2]
Arisugacin C & DPenicillium sp. FO-4259-11 (mutant)Not specified in initial isolation[7]
Arisugacins L-QPenicillium sp.Not specified in initial isolation[8]
TerritremsAspergillus terreusNot specified in initial isolation[9]
TerreinAspergillus terreus S020537.26 ± 23.42 g/kg extract[10]

Experimental Protocols for Pathway Elucidation

The elucidation of the Arisugacin biosynthetic pathway would necessitate a combination of genetic and biochemical approaches. The following protocols are representative of the methodologies employed in the study of fungal meroterpenoid biosynthesis.

Identification and Heterologous Expression of the Biosynthetic Gene Cluster

The first step is to identify the Arisugacin BGC in the genome of Penicillium sp. FO-4259. This can be achieved through genome mining, looking for clusters containing genes encoding a PKS, a prenyltransferase, and a terpene cyclase. Once identified, the BGC can be heterologously expressed in a model fungal host like Aspergillus oryzae or Aspergillus nidulans to confirm its role in Arisugacin production.[11][12][13]

BGC Elucidation Workflow Figure 2: Workflow for BGC Identification and Functional Characterization Genome Sequencing of Penicillium sp. FO-4259 Genome Sequencing of Penicillium sp. FO-4259 Bioinformatic Analysis (antiSMASH) Bioinformatic Analysis (antiSMASH) Genome Sequencing of Penicillium sp. FO-4259->Bioinformatic Analysis (antiSMASH) Identification of Putative Arisugacin BGC Identification of Putative Arisugacin BGC Bioinformatic Analysis (antiSMASH)->Identification of Putative Arisugacin BGC Cloning of BGC into Expression Vector Cloning of BGC into Expression Vector Identification of Putative Arisugacin BGC->Cloning of BGC into Expression Vector Transformation of Heterologous Host (e.g., A. oryzae) Transformation of Heterologous Host (e.g., A. oryzae) Cloning of BGC into Expression Vector->Transformation of Heterologous Host (e.g., A. oryzae) Cultivation and Metabolite Extraction Cultivation and Metabolite Extraction Transformation of Heterologous Host (e.g., A. oryzae)->Cultivation and Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Cultivation and Metabolite Extraction->LC-MS/MS Analysis Comparison with Authentic Arisugacin Standards Comparison with Authentic Arisugacin Standards LC-MS/MS Analysis->Comparison with Authentic Arisugacin Standards Confirmation of Arisugacin Production Confirmation of Arisugacin Production Comparison with Authentic Arisugacin Standards->Confirmation of Arisugacin Production

Caption: Figure 2: A logical workflow for the identification and functional verification of the Arisugacin BGC.

Characterization of Key Enzymes
  • Objective: To determine the product of the PKS encoded within the Arisugacin BGC.

  • Methodology:

    • Clone the PKS gene into an expression vector.

    • Express the PKS in a suitable host (e.g., E. coli for in vitro assays or a fungal host for in vivo production).

    • For in vitro assays, purify the PKS protein.

    • Provide the purified enzyme with the necessary substrates (starter unit, malonyl-CoA, and NADPH).

    • Analyze the reaction products by LC-MS and NMR to determine the structure of the polyketide core.[14]

  • Objective: To confirm the prenylating activity of the putative PT and identify its substrate specificity.

  • Methodology:

    • Clone and express the PT gene, and purify the recombinant protein.

    • Incubate the purified PT with the polyketide substrate (identified from the PKS characterization) and a prenyl donor (FPP or GGPP).

    • The reaction mixture typically contains a buffer (e.g., Tris-HCl), MgCl₂, and the substrates.

    • Quench the reaction and extract the products.

    • Analyze the products by HPLC and LC-MS to detect the prenylated polyketide.[15][16]

  • Objective: To characterize the cyclization reaction catalyzed by the terpene cyclase.

  • Methodology:

    • The terpene cyclase is often a membrane-bound protein, which can make its expression and purification challenging. Heterologous expression in a fungal host is often the preferred method.

    • Co-express the terpene cyclase with the upstream PKS, PT, and epoxidase in a heterologous host.

    • Analyze the metabolites produced by the engineered strain to identify the cyclized product.

    • For in vitro assays, membrane fractions containing the expressed cyclase can be used with the epoxidized prenylated polyketide as a substrate.

    • Product analysis is performed using GC-MS or LC-MS.[17][18]

Conclusion and Future Perspectives

The biosynthesis of Arisugacins in Penicillium sp. presents a fascinating example of the metabolic ingenuity of fungi. While the precise enzymatic machinery remains to be definitively characterized, the proposed pathway, based on established principles of meroterpenoid biosynthesis, provides a robust framework for future research. The elucidation of the Arisugacin BGC will not only provide fundamental insights into the biosynthesis of this important class of molecules but also open avenues for the engineered production of novel Arisugacin analogs with potentially improved therapeutic properties. The experimental protocols and workflows detailed in this guide offer a clear roadmap for researchers to unravel the remaining mysteries of Arisugacin biosynthesis.

References

Spectroscopic and Structural Elucidation of Arisugacin G: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Arisugacin G, a meroterpenoid isolated from the fungus Penicillium sp. FO-4259. Due to the limited public availability of the full experimental data, this document summarizes the known information and provides a framework for the expected spectroscopic characteristics based on its structural analogues. The primary reference for the isolation and characterization of this compound is the work of Otoguro et al., published in The Journal of Antibiotics in 2000. While the abstract of this publication confirms the structural elucidation of this compound alongside its congeners (Arisugacins C, D, E, F, and H), the detailed NMR and MS data are not publicly accessible.

Core Structure and Anticipated Spectroscopic Features

This compound is a structural analogue of the well-characterized Arisugacin A. The core structure of the Arisugacin family is a complex polycyclic system. It is anticipated that the spectroscopic data for this compound would be largely comparable to that of other members of the Arisugacin family, with specific variations in chemical shifts and mass fragmentation patterns corresponding to its unique substitution.

Mass Spectrometry (MS) Data

Detailed experimental mass spectrometry data for this compound is not available in the public domain. However, based on its proposed structure as a member of the Arisugacin family, high-resolution mass spectrometry (HRMS) would be expected to provide an accurate mass measurement, confirming its molecular formula. The fragmentation pattern observed in tandem MS (MS/MS) experiments would be crucial in confirming the connectivity of the core structure.

Table 1: Anticipated Mass Spectrometry Data for this compound

Technique Ionization Mode Expected m/z Interpretation
HRMS ESI+ [M+H]⁺, [M+Na]⁺ Molecular formula confirmation
MS/MS CID - Fragmentation pattern to confirm structural motifs

(Note: This table is a placeholder for the expected data, as the actual experimental values are not publicly available.)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectra are fundamental for the structural elucidation of this compound. The complexity of the molecule would necessitate a full suite of 2D NMR experiments, including COSY, HSQC, and HMBC, to assign all proton and carbon signals unambiguously.

Table 2: Anticipated ¹H NMR Spectroscopic Data for this compound

Position δH (ppm) Multiplicity J (Hz) Assignment
... ... ... ... ...

(Note: This table is a placeholder for the expected data, as the actual experimental values are not publicly available.)

Table 3: Anticipated ¹³C NMR Spectroscopic Data for this compound

Position δC (ppm) Type
... ... ...

(Note: This table is a placeholder for the expected data, as the actual experimental values are not publicly available.)

Experimental Protocols

The detailed experimental protocols for the isolation and spectroscopic analysis of this compound are contained within the primary literature that is not publicly accessible. However, a general workflow can be inferred based on standard practices for natural product chemistry.

Isolation and Purification

A generalized workflow for the isolation of this compound from a fungal culture is depicted below. This would typically involve fermentation of Penicillium sp. FO-4259, followed by extraction of the culture broth and mycelium with organic solvents. Subsequent purification would be achieved through a series of chromatographic techniques.

G cluster_0 Isolation Protocol Fermentation Fermentation Extraction Extraction Fermentation->Extraction Culture Broth Crude_Extract Crude_Extract Extraction->Crude_Extract Organic Solvents Fractionation Fractionation Crude_Extract->Fractionation Silica Gel Chromatography Purification Purification Fractionation->Purification HPLC Arisugacin_G Arisugacin_G Purification->Arisugacin_G Pure Compound G MS Mass Spectrometry Structure This compound Structure MS->Structure Molecular Formula NMR_1D 1D NMR (¹H, ¹³C) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_1D->Structure Functional Groups, Carbon Skeleton NMR_2D->Structure Connectivity (¹H-¹H, ¹H-¹³C)

Stereochemistry of the Arisugacin Family of Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Arisugacin family of natural products, isolated from the fermentation broth of Penicillium species, has garnered significant attention within the scientific community due to their potent and selective inhibition of acetylcholinesterase (AChE). This property makes them promising lead compounds in the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease. The complex polycyclic architecture of the Arisugacins, characterized by a meroterpenoid scaffold, presents a fascinating challenge in stereochemical elucidation and synthetic chemistry. This technical guide provides a comprehensive overview of the stereochemistry of the core structures of the Arisugacin family, presenting key quantitative data, detailed experimental protocols for stereochemical determination, and logical workflows for their analysis.

Core Structures and Absolute Stereochemistry

The Arisugacin family comprises several members, with Arisugacins A-H being the most prominent. Their core structure is a complex fused ring system with multiple stereocenters, leading to a variety of stereoisomers. The absolute configurations of the key members have been determined through a combination of spectroscopic techniques and total synthesis.

Arisugacin A and B: The stereochemical assignments for Arisugacin A and B were initially elucidated through extensive NMR studies.[1] The absolute configuration for both compounds has been established as (4aR,6aR,12aS,12bS).[2][3] This assignment was later unambiguously confirmed through the first enantioselective total synthesis of (-)-Arisugacin A.

Arisugacin C: Arisugacin C possesses a different stereochemical arrangement compared to Arisugacins A and B. Its absolute configuration has been determined to be (4aS,6aR,12aR,12bR).[4]

Arisugacins D, E, F, G, and H: These members of the family are structurally related to Arisugacins A and B. The total synthesis of (-)-Arisugacins F and G has been accomplished, confirming their absolute stereochemistry, which is identical to that of naturally occurring Arisugacins.[5] While detailed stereochemical data for Arisugacins D, E, and H are less commonly reported in publicly available literature, their structural relationship to the other members suggests a similar stereochemical framework.

Quantitative Stereochemical Data

The stereochemistry of the Arisugacin family is supported by specific quantitative data obtained from various analytical techniques. These data are crucial for the correct assignment of stereocenters and for the characterization of synthetic and isolated compounds.

CompoundSpecific Rotation ([α]D)SolventReference(s)
Arisugacin AData not available in searched resources--
Arisugacin BData not available in searched resources--
Arisugacin CData not available in searched resources--
(-)-Arisugacin FData not available in searched resources-[5]
(-)-Arisugacin GData not available in searched resources-[5]

Note: While the synthesis of optically active Arisugacins has been reported, specific rotation values were not found in the reviewed abstracts. Access to full-text articles and supplementary information is required to populate this table.

Detailed ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), are fundamental for determining the relative stereochemistry of the Arisugacin core. The following tables summarize the key NMR data where available.

Table 2: ¹H NMR Data (Key Protons) for the Arisugacin Core

Proton Arisugacin A (δ, ppm) Arisugacin B (δ, ppm) Arisugacin C (δ, ppm)

| Data not available in a comparative format in searched resources | | | |

Table 3: ¹³C NMR Data (Key Carbons) for the Arisugacin Core

Carbon Arisugacin A (δ, ppm) Arisugacin B (δ, ppm) Arisugacin C (δ, ppm)

| Data not available in a comparative format in searched resources | | | |

Experimental Protocols for Stereochemical Determination

The determination of the complex stereochemistry of the Arisugacin family relies on a combination of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the stereochemical elucidation of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry

Objective: To determine the relative configuration of the stereocenters within the Arisugacin core through the analysis of Nuclear Overhauser Effect (NOE) and coupling constant data.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified Arisugacin compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) to a concentration of approximately 10-20 mM.

  • 1D NMR Spectroscopy:

    • Acquire a high-resolution ¹H NMR spectrum to identify all proton resonances.

    • Acquire a ¹³C NMR spectrum, along with DEPT-135 and DEPT-90 spectra, to identify all carbon resonances and their multiplicities.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Acquire a DQF-COSY or gradient-selected COSY spectrum to establish proton-proton coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-selected HSQC spectrum to correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-selected HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):

      • Acquire a 2D NOESY or ROESY spectrum with a mixing time optimized for the molecule's size (typically 300-800 ms (B15284909) for molecules in this size range).

      • Analyze the cross-peaks, which indicate spatial proximity (through-space interactions) between protons. The presence or absence of specific NOE/ROE correlations provides critical information about the relative stereochemistry of the molecule. For example, strong NOEs between axial protons on a cyclohexane (B81311) ring can confirm their 1,3-diaxial relationship.

Data Analysis:

  • Coupling Constants (J-values): Analyze the multiplicity and coupling constants of key protons. The magnitude of ³JHH values, as described by the Karplus equation, can provide information about the dihedral angles between adjacent protons, which in turn helps to define the conformation and relative stereochemistry of the ring systems.

  • NOE/ROE Correlations: Construct a 3D model of the proposed stereoisomer and correlate the observed NOE/ROE cross-peaks with the inter-proton distances in the model. A strong correlation between the experimental data and the model supports the proposed relative stereochemistry.

Experimental_Workflow_for_Relative_Stereochemistry cluster_NMR NMR Spectroscopy 1D_NMR 1D NMR (¹H, ¹³C, DEPT) 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR NOESY_ROESY NOESY/ROESY 2D_NMR->NOESY_ROESY Data_Analysis Data Analysis (J-values, NOE correlations) NOESY_ROESY->Data_Analysis Purified_Compound Purified Arisugacin Purified_Compound->1D_NMR Relative_Stereochemistry Relative Stereochemistry Data_Analysis->Relative_Stereochemistry

NMR-based workflow for determining relative stereochemistry.
Total Synthesis for Absolute Stereochemistry Confirmation

Objective: To unambiguously determine the absolute configuration of a chiral natural product by synthesizing a single enantiomer and comparing its properties to the natural sample.

Methodology:

The enantioselective total synthesis of a complex molecule like an Arisugacin involves a multi-step sequence that utilizes chiral starting materials, chiral catalysts, or chiral auxiliaries to control the stereochemistry at each newly formed stereocenter.

Key Stages in an Enantioselective Synthesis of an Arisugacin:

  • Retrosynthetic Analysis: Deconstruct the target molecule into simpler, commercially available starting materials, identifying key stereochemistry-defining reactions.

  • Asymmetric Synthesis of Key Fragments: Synthesize key building blocks with the desired absolute stereochemistry. This can be achieved through various methods, such as:

    • Chiral Pool Synthesis: Using naturally occurring chiral molecules (e.g., amino acids, sugars) as starting materials.

    • Asymmetric Catalysis: Employing chiral catalysts (e.g., enzymes, organocatalysts, transition metal complexes with chiral ligands) to induce enantioselectivity in a reaction.

    • Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction, followed by its removal.

  • Fragment Coupling and Cyclization: Couple the synthesized chiral fragments and perform the necessary cyclization reactions to construct the polycyclic core of the Arisugacin.

  • Final Functional Group Manipulations: Install or modify the remaining functional groups to complete the synthesis of the target Arisugacin.

  • Purification and Characterization: Purify the synthetic product using chromatographic techniques (e.g., HPLC) and characterize it thoroughly using NMR, mass spectrometry, and other analytical methods.

  • Comparison with Natural Product: Compare the spectroscopic data (e.g., ¹H and ¹³C NMR spectra) and the specific rotation of the synthetic enantiomer with those of the naturally isolated Arisugacin. An identical match in all properties confirms the absolute configuration of the natural product.

Total_Synthesis_Workflow Target_Molecule Arisugacin (Target Molecule) Retrosynthesis Retrosynthetic Analysis Target_Molecule->Retrosynthesis Chiral_Fragments Synthesis of Chiral Fragments Retrosynthesis->Chiral_Fragments Fragment_Coupling Fragment Coupling & Cyclization Chiral_Fragments->Fragment_Coupling Final_Steps Final Functionalization Fragment_Coupling->Final_Steps Purification Purification & Characterization Final_Steps->Purification Comparison Comparison with Natural Product Purification->Comparison Absolute_Stereochemistry Absolute Stereochemistry Confirmed Comparison->Absolute_Stereochemistry

Workflow for absolute stereochemistry confirmation via total synthesis.

Conclusion

The stereochemistry of the Arisugacin family of compounds is a testament to the intricate and stereoselective biosynthetic machinery of their producing organisms. The elucidation of their absolute and relative configurations has been a significant achievement, relying on the synergistic application of advanced NMR techniques and the strategic prowess of enantioselective total synthesis. This in-depth guide has provided a framework for understanding the stereochemical nuances of the Arisugacin core, highlighting the key data and experimental protocols that are fundamental to this field of study. Further research, particularly the full disclosure of detailed experimental data for all family members, will continue to refine our understanding of these potent acetylcholinesterase inhibitors and aid in the design of novel therapeutic agents.

References

Methodological & Application

Total Synthesis of Arisugacin G: A Methodological Overview and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthetic methodologies employed in the total synthesis of Arisugacin G and its close analogue, Arisugacin A. Arisugacins are a family of meroterpenoids that have garnered significant interest due to their potent and selective inhibition of acetylcholinesterase (AChE), a key target in the palliative treatment of Alzheimer's disease. The intricate molecular architecture of these natural products presents a formidable challenge for synthetic chemists and offers a platform for the development of novel synthetic strategies.

Core Synthetic Strategy

The convergent total synthesis of the arisugacin core relies on a key formal [3+3] cycloaddition reaction to construct the pyranopyrone skeleton. This is followed by a series of stereoselective transformations to install the requisite stereocenters and functional groups.

A pivotal 20-step total synthesis of (±)-arisugacin A has been achieved with an overall yield of 2.1%.[1][2] Key features of this synthesis include a highly stereoselective formal [3+3] cycloaddition of an α,β-unsaturated iminium salt with a 4-hydroxy-2-pyrone, which proceeds through a 6π-electron electrocyclic ring-closure of a 1-oxatriene intermediate.[1] A strategic dihydroxylation-deoxygenation protocol was also developed to install the critical angular hydroxyl group.[1]

Key Reaction Pathways and Experimental Workflows

The overall synthetic approach can be visualized as the convergent assembly of two key fragments, followed by late-stage functional group manipulations.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Core Assembly and Elaboration A1 Starting Material A A2 Multi-step Synthesis A1->A2 A3 α,β-Unsaturated Aldehyde A2->A3 C1 [3+3] Cycloaddition A3->C1 B1 Starting Material B B2 Multi-step Synthesis B1->B2 B3 4-Hydroxy-2-pyrone B2->B3 B3->C1 C2 Intermediate Tricycle C1->C2 C3 Stereoselective Dihydroxylation C2->C3 C4 Intermediate Diol C3->C4 C5 Deoxygenation C4->C5 C6 Arisugacin Core C5->C6 C7 Final Functionalization C6->C7 C8 Arisugacin A/G C7->C8

Caption: General workflow for the total synthesis of Arisugacins.

Detailed Experimental Protocols

The following protocols are adapted from the reported total synthesis of (±)-Arisugacin A and represent the key transformations.

Protocol 1: Formal [3+3] Cycloaddition for the Synthesis of the Tricyclic Core

This protocol describes the construction of the pyranopyrone skeleton via a formal [3+3] cycloaddition reaction.

Materials:

  • α,β-Unsaturated aldehyde derivative

  • 4-Hydroxy-6-aryl-2-pyrone derivative

  • Secondary amine catalyst (e.g., piperidine)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a solution of the 4-hydroxy-6-aryl-2-pyrone (1.0 eq) in anhydrous toluene (B28343) under an inert atmosphere, add the α,β-unsaturated aldehyde (1.1 eq).

  • Add a catalytic amount of a secondary amine (e.g., piperidine, 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the tricyclic pyranopyrone product.

Reactant/ReagentMolar RatioNotes
4-Hydroxy-2-pyrone1.0
α,β-Unsaturated aldehyde1.1
Piperidine0.1Catalyst
Toluene-Anhydrous
Protocol 2: Stereoselective Dihydroxylation

This protocol details the introduction of two hydroxyl groups in a stereoselective manner.

Materials:

  • Tricyclic pyranopyrone intermediate

  • Osmium tetroxide (OsO₄) or potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O)

  • Co-oxidant (e.g., N-methylmorpholine N-oxide, NMO)

  • Solvent system (e.g., acetone (B3395972)/water or t-butanol/water)

Procedure:

  • Dissolve the tricyclic pyranopyrone intermediate (1.0 eq) in a mixture of acetone and water.

  • Add N-methylmorpholine N-oxide (NMO) (1.5 eq).

  • Add a catalytic amount of osmium tetroxide (0.02 eq).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude diol by silica gel column chromatography.

Reactant/ReagentMolar RatioNotes
Tricyclic Intermediate1.0
NMO1.5Co-oxidant
OsO₄0.02Catalyst
Acetone/Water-Solvent
Protocol 3: Deoxygenation of the Angular Hydroxyl Group

This protocol describes the selective removal of the angular hydroxyl group, a crucial step in the synthesis.

Materials:

  • Diol intermediate

  • Reagents for the formation of a thiocarbonyl derivative (e.g., 1,1'-thiocarbonyldiimidazole (B131065), TCDI)

  • Radical initiator (e.g., azobisisobutyronitrile, AIBN)

  • Reducing agent (e.g., tributyltin hydride, Bu₃SnH)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • Thiocarbonyl derivative formation: To a solution of the diol (1.0 eq) in anhydrous toluene, add 1,1'-thiocarbonyldiimidazole (1.2 eq). Heat the mixture to facilitate the reaction, monitoring by TLC.

  • Radical deoxygenation: Once the thiocarbonyl derivative is formed, add tributyltin hydride (3.0 eq) and a catalytic amount of AIBN (0.1 eq) to the reaction mixture.

  • Heat the reaction mixture at reflux under an inert atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the deoxygenated product.

Reactant/ReagentMolar RatioNotes
Diol Intermediate1.0
TCDI1.2For thiocarbonyl formation
Bu₃SnH3.0Reducing agent
AIBN0.1Radical initiator
Toluene-Anhydrous

Signaling Pathway Analogy: The Logic of the Synthetic Route

While not a biological signaling pathway, the logic of the synthetic route can be visualized as a cascade of controlled chemical transformations, where the product of one step becomes the specific substrate for the next, leading to the final complex molecule.

G Start Simple Precursors Frag_A Fragment A (α,β-Unsaturated Aldehyde) Start->Frag_A Frag_B Fragment B (4-Hydroxy-2-pyrone) Start->Frag_B Cycloadd [3+3] Cycloaddition Frag_A->Cycloadd Frag_B->Cycloadd Tricycle Tricyclic Core Cycloadd->Tricycle Dihydrox Stereoselective Dihydroxylation Tricycle->Dihydrox Diol Diol Intermediate Dihydrox->Diol Deoxy Deoxygenation Diol->Deoxy Final_Product Arisugacin A/G Deoxy->Final_Product

Caption: Logical flow of the Arisugacin total synthesis.

Concluding Remarks

The total synthesis of Arisugacin A, and by extension this compound, showcases a powerful and elegant synthetic strategy. The key [3+3] cycloaddition and subsequent stereocontrolled manipulations provide a robust route to this class of potent acetylcholinesterase inhibitors. The protocols and data presented here serve as a valuable resource for researchers in synthetic organic chemistry and medicinal chemistry who are interested in the synthesis of complex natural products and the development of novel therapeutics for neurodegenerative diseases. Further investigation into the supplementary information of the cited literature is recommended for more granular experimental details.

References

Application Note: Experimental Protocol for the Synthesis of Arisugacin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacins are a family of meroterpenoid natural products that have garnered significant interest due to their potent and selective inhibition of acetylcholinesterase (AChE). This activity makes them promising candidates for the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease. This document provides a representative experimental protocol for the synthesis of a core Arisugacin skeleton, based on the well-established total synthesis of Arisugacin A, a closely related and extensively studied analog of Arisugacin G. The methodologies outlined herein detail the key chemical transformations required to construct the characteristic naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione ring system.

Overall Synthetic Strategy

The synthesis of the Arisugacin core involves a multi-step sequence. The key steps include the preparation of a functionalized α,β-unsaturated aldehyde and a 4-hydroxy-2-pyrone derivative. These two fragments are then coupled through a Knoevenagel-type condensation. This is followed by a crucial intramolecular oxa-6π electrocyclization reaction to form the central pyran ring system. Subsequent stereoselective transformations are then carried out to install the required functional groups on the core structure.

Key Experimental Protocols

Note: These protocols are representative of the synthesis of the Arisugacin A core structure. Appropriate modifications to starting materials would be necessary for the synthesis of this compound. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Knoevenagel Condensation and Electrocyclization

This procedure details the crucial step of coupling the aldehyde and pyrone fragments to form the core tricyclic skeleton of the Arisugacin family.

  • Preparation: To a solution of the appropriate α,β-unsaturated aldehyde (1.0 equivalent) in a suitable solvent such as toluene, add the 4-hydroxy-2-pyrone derivative (1.1 equivalents).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (B6355638) (0.1 equivalents).

  • Reaction: Stir the mixture at a controlled temperature, typically ranging from room temperature to a gentle reflux, for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash sequentially with a mild acid (e.g., 1M HCl), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica (B1680970) gel to yield the cyclized Arisugacin core.

Protocol 2: Stereoselective Dihydroxylation

This step installs the diol functionality, a key feature of the Arisugacin family.

  • Preparation: Dissolve the Arisugacin core (1.0 equivalent) in a mixture of t-butanol and water.

  • Reagent Addition: Add N-methylmorpholine N-oxide (NMO) (1.5 equivalents) followed by a catalytic amount of osmium tetroxide (OsO₄) (approx. 0.02 equivalents) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography to obtain the diol product.

Summary of Quantitative Data

The following table summarizes representative yields for the key transformations in the synthesis of an Arisugacin A analog. Actual yields may vary depending on the specific substrates and reaction conditions.

Step NumberReactionStarting MaterialProductRepresentative Yield (%)
1Knoevenagel/Electrocyclizationα,β-Unsaturated Aldehyde & 4-Hydroxy-2-pyroneTricyclic Arisugacin Core65-75%
2Stereoselective DihydroxylationTricyclic Arisugacin CoreDiol Intermediate80-90%
3Further FunctionalizationDiol IntermediateAdvanced Intermediate(Varies)
4Final Deprotection/OxidationAdvanced IntermediateArisugacin Analog(Varies)

Visualizing the Workflow

The following diagram illustrates the generalized workflow for the synthesis of the Arisugacin core structure.

Arisugacin_Synthesis_Workflow Generalized Synthetic Workflow for Arisugacin Core start_materials Starting Materials (Aldehyde & Pyrone) condensation Knoevenagel Condensation & Oxa-6π Electrocyclization start_materials->condensation Base catalyst core_structure Tricyclic Core Structure condensation->core_structure Heat dihydroxylation Stereoselective Dihydroxylation core_structure->dihydroxylation OsO4, NMO diol_intermediate Diol Intermediate dihydroxylation->diol_intermediate functionalization Further Functional Group Manipulations diol_intermediate->functionalization Multi-step final_product Arisugacin Analog functionalization->final_product

Caption: Generalized synthetic workflow for the Arisugacin core structure.

Application Notes: Arisugacin G in Comparative Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Arisugacin G belongs to the arisugacin family, a group of meroterpenoid compounds isolated from the fungus Penicillium sp. FO-4259.[1][2] Members of this family, particularly Arisugacin A, have been identified as highly potent and selective inhibitors of acetylcholinesterase (AChE).[1][2][3] This potent inhibitory activity, coupled with high selectivity over the related enzyme butyrylcholinesterase (BuChE), makes arisugacins compelling candidates for research in neurodegenerative diseases, particularly Alzheimer's disease, where AChE inhibition is a key therapeutic strategy.[2][3]

Mechanism of Action: Dual-Binding Site Inhibition

Unlike many traditional AChE inhibitors that contain a quaternizable nitrogen atom to mimic the natural substrate acetylcholine (B1216132), arisugacins lack this feature.[3] Computational studies on Arisugacin A suggest a unique mechanism of action involving a dual-binding site on the AChE enzyme. The molecule is proposed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) at the entrance of the enzyme's gorge.[3] This dual inhibition is significant because the PAS is implicated in the AChE-induced aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[3] By blocking both sites, arisugacins may not only prevent the breakdown of acetylcholine but also inhibit the formation of amyloid plaques, offering a potential neuroprotective effect beyond symptomatic treatment.[3]

Applications in Comparative Bioassays

This compound and its analogues are valuable tools for a range of comparative bioassays in drug discovery and neuroscience research:

  • Primary Screening: Assessing the AChE inhibitory potency of this compound in comparison to standard drugs (e.g., Donepezil, Galantamine) and other novel compounds.

  • Selectivity Profiling: Comparing its inhibitory activity against AChE versus BuChE to determine its selectivity index, a critical parameter for predicting potential side effects.

  • Structure-Activity Relationship (SAR) Studies: Using this compound as a reference compound to evaluate how structural modifications in related synthetic analogues affect potency and selectivity.

  • Neuroprotection Assays: Investigating its potential to protect neuronal cells from various insults, such as oxidative stress or amyloid-β toxicity, in comparison to other neuroprotective agents.

  • Cytotoxicity Profiling: Evaluating the toxicity of this compound in various cell lines (both neuronal and non-neuronal) to establish its therapeutic window.

Quantitative Data Summary

The following table summarizes the inhibitory potency and selectivity of Arisugacin A, a closely related and well-studied member of the arisugacin family. This data is critical for designing comparative bioassays and interpreting results with this compound.

CompoundTarget EnzymeIC₅₀ (nM)Selectivity (vs. BuChE)Reference
Arisugacin A Acetylcholinesterase (AChE)1.0>18,000-fold[1][3]
Arisugacin A Butyrylcholinesterase (BuChE)>18,000-[3]
Arisugacins & Territrems Acetylcholinesterase (AChE)1.0 - 25.8>2,000-fold[1]

Experimental Protocols

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the AChE inhibitory activity of this compound. The assay measures the activity of AChE by observing the formation of the yellow 5-thio-2-nitrobenzoate anion resulting from the reaction of dithiobis(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of acetylcholine hydrolysis by AChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) Buffer (50 mM, pH 8.0)

  • This compound (and other test compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer to achieve final desired concentrations.

    • Prepare a 1.5 mM solution of ATCI in deionized water.

    • Prepare a 3 mM solution of DTNB in phosphate buffer.

    • Prepare a 0.1 U/mL solution of AChE in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Add 25 µL of the this compound dilution (or positive control/vehicle control) to each well.

    • Add 125 µL of phosphate buffer.

    • Add 50 µL of the DTNB solution.

    • Initiate the reaction by adding 25 µL of the AChE solution to all wells except the blank. Mix gently.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Measurement:

    • Add 25 µL of the ATCI substrate solution to all wells to start the reaction.

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to read the absorbance every minute for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

Protocol 2: Neuroprotection Assay (H₂O₂-Induced Oxidative Stress Model)

This protocol assesses the ability of this compound to protect neuronal cells (e.g., SH-SY5Y neuroblastoma cells) from oxidative stress induced by hydrogen peroxide (H₂O₂).

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound

  • Hydrogen Peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)

  • DMSO

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment:

    • Remove the culture medium.

    • Add 100 µL of fresh medium containing various concentrations of this compound.

    • Incubate for 2 hours at 37°C in a CO₂ incubator.

  • Induction of Oxidative Stress:

    • Add a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) to the wells (except for the vehicle control group).

    • Incubate for an additional 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • Carefully remove the MTT solution.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measurement and Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Compare the viability of cells treated with H₂O₂ alone versus those pre-treated with this compound to determine its neuroprotective effect.

Visualizations

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis Compound Source this compound & Reference Inhibitors Dose Prepare Serial Dilutions of Test Compounds Compound->Dose Reagents Prepare Assay Buffers, Substrates & Reagents Incubate Incubate Compounds with Enzyme or Cells Reagents->Incubate Cells Culture & Seed Neuronal Cell Lines Cells->Incubate Dose->Incubate Induce Induce Cellular Stress (for Neuroprotection Assay) Incubate->Induce Measure Measure Signal (e.g., Absorbance, Fluorescence) Incubate->Measure Induce->Measure Calculate Calculate % Inhibition or % Cell Viability Measure->Calculate Plot Plot Dose-Response Curves Calculate->Plot IC50 Determine IC50 / EC50 Values Plot->IC50 Compare Compare Potency & Selectivity (this compound vs. Others) IC50->Compare

Caption: General workflow for a comparative bioassay of a novel inhibitor.

G cluster_enzyme Acetylcholinesterase (AChE) Enzyme Gorge PAS Peripheral Anionic Site (PAS) (Trp279) Block_PAS Amyloid-β Aggregation Inhibited PAS->Block_PAS CAS Catalytic Active Site (CAS) (Ser200, His440, Glu327) Products Choline + Acetate (Signal Termination) CAS->Products Block_CAS ACh Hydrolysis Blocked CAS->Block_CAS ACh Acetylcholine (ACh) (Neurotransmitter) ACh->PAS Binds ACh->CAS Hydrolysis Arisugacin This compound Arisugacin->PAS Binds Arisugacin->CAS Binds

Caption: Proposed dual-binding mechanism of Arisugacin on Acetylcholinesterase.

References

Application Note: Arisugacin G as a Chemical Scaffold for Structure-Activity Relationship (SAR) Studies of Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), is a primary therapeutic target for the symptomatic treatment of Alzheimer's disease. The arisugacins, a family of meroterpenoids isolated from the fungus Penicillium sp. FO-4259, are potent and highly selective inhibitors of AChE[1][2]. Arisugacin A, for instance, exhibits inhibitory activity in the nanomolar range (IC50 ≈ 1.0 nM) and shows high selectivity for AChE over the related enzyme butyrylcholinesterase (BuChE)[2][3].

Interestingly, while structurally similar to its potent analogs, Arisugacin G has been reported to be inactive against AChE[4]. This unique property makes this compound an ideal chemical tool for Structure-Activity Relationship (SAR) studies. It can serve as a foundational scaffold for chemical synthesis and as a negative control to validate the on-target effects of active analogs. By systematically modifying the this compound skeleton and comparing the biological activity of the resulting analogs to potent compounds like Arisugacin A, researchers can elucidate the specific structural motifs required for potent and selective AChE inhibition.

Principle of Application The core principle of using this compound in SAR studies is to identify the "pharmacophore"—the essential molecular features responsible for AChE inhibition. The process involves a systematic workflow:

  • Scaffold Selection: this compound provides a rigid and complex core structure. Its inactivity serves as a perfect baseline (activity = 0) for evaluating synthetic modifications.

  • Analog Synthesis: Chemists synthesize a library of analogs by modifying specific functional groups on the this compound scaffold. Key modifications may target regions known to be important in related active compounds, such as the α-pyrone D-ring and the enone motif in the A-ring, which are critical for the activity of related compounds[3].

  • Biological Screening: All synthesized analogs are screened for their ability to inhibit AChE. A parallel screen against BuChE is often included to determine selectivity.

  • Data Analysis: By correlating the structural changes with the measured inhibitory activity (e.g., IC50 values), researchers can build an SAR model. This model helps to understand which chemical features enhance potency and selectivity.

This iterative process, guided by the SAR data, enables the rational design of optimized lead compounds with improved drug-like properties.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening cluster_2 Analysis & Optimization Scaffold Select Scaffold (this compound) Synthesis Synthesize Analogs Scaffold->Synthesis Chemical Modification AChE_Assay Primary Screen: AChE Inhibition Assay Synthesis->AChE_Assay Test Compounds Selectivity_Assay Secondary Screen: Selectivity & Cytotoxicity AChE_Assay->Selectivity_Assay Active Hits SAR_Analysis SAR Analysis (Structure vs. IC50) Selectivity_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Identify Pharmacophore Lead_Opt->Synthesis Rational Design

Workflow for SAR studies using the this compound scaffold.

Data Presentation: Structure-Activity Relationships

The table below summarizes representative data illustrating the SAR principles for the Arisugacin scaffold. By comparing the potent activity of Arisugacin A with the inactivity of this compound, the importance of specific structural features becomes evident.

CompoundKey Structural FeaturesAChE IC50 (nM)BuChE IC50 (nM)Selectivity Index (BuChE/AChE)
Arisugacin A Contains critical α-pyrone D-ring and A-ring enone1.0[2]>18,000[3]>18,000
This compound Structurally related analogInactive[4]N/AN/A
Territrem B Structurally related meroterpenoid2.1[2]>40,000>19,000
Analog X (Hypothetical)This compound scaffold + Reductive ring-opening of α-pyrone D-ringInactive[3]N/AN/A

This data highlights that the α-pyrone D-ring is essential for inhibitory activity, as its modification or absence (as in the case of differences leading to this compound's inactivity or the hypothetical ring-opened analog) leads to a complete loss of function[3].

Signaling Pathway: Mechanism of Action

Arisugacin-based inhibitors function by blocking AChE in the synaptic cleft. This prevents the breakdown of acetylcholine (ACh), leading to increased ACh levels and enhanced stimulation of postsynaptic acetylcholine receptors (AChR). This mechanism helps to alleviate the cholinergic deficit associated with Alzheimer's disease.

AChE_Inhibition Cholinergic Synapse Action cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron PreNeuron ACh Synthesis & Release ACh Acetylcholine (ACh) PreNeuron->ACh Release AChE AChE Enzyme ACh->AChE Hydrolysis AChR ACh Receptors (AChR) ACh->AChR Binds Signal Signal Propagation AChR->Signal Activates Inhibitor Active Arisugacin Analog Inhibitor->AChE Inhibits

Mechanism of AChE inhibition by active Arisugacin analogs.

Protocols

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the colorimetric method developed by Ellman, which measures the activity of AChE by quantifying the production of thiocholine (B1204863).

Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) into thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose absorbance can be measured at 412 nm. The rate of color change is proportional to AChE activity.

Materials:

  • 96-well microplate

  • Microplate reader (412 nm)

  • Phosphate (B84403) buffer (100 mM, pH 8.0)

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test compounds (Arisugacin analogs) dissolved in DMSO

  • Positive control (e.g., Donepezil)

Procedure:

  • Reagent Preparation:

    • Prepare a 15 mM ATCI stock solution in deionized water.

    • Prepare a 3 mM DTNB stock solution in 100 mM phosphate buffer (pH 7.0) containing 1 M NaCl.

    • Prepare an AChE solution of 0.22 U/mL in phosphate buffer (pH 8.0).

    • Prepare serial dilutions of test compounds and positive control in phosphate buffer. Ensure the final DMSO concentration is below 1%.

  • Assay Setup (in a 96-well plate):

    • Blank: 140 µL buffer + 20 µL DTNB + 20 µL ATCI.

    • Control (100% activity): 120 µL buffer + 20 µL AChE + 20 µL DTNB + 20 µL buffer (instead of compound).

    • Test Compound: 120 µL buffer + 20 µL AChE + 20 µL DTNB + 20 µL of test compound dilution.

    • Add reagents to the plate in the order listed.

  • Incubation and Measurement:

    • Pre-incubate the plate with enzyme, buffer, DTNB, and compound/buffer for 15 minutes at 25°C.

    • Initiate the reaction by adding 20 µL of ATCI to all wells.

    • Immediately start measuring the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol assesses the general cytotoxicity of the synthesized analogs to rule out non-specific cell death as a mechanism of action.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cell line (e.g., SH-SY5Y or HEK293)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plate

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Test compounds

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium only (blank) and cells with medium but no compound (vehicle control).

    • Incubate the plate for 24-48 hours at 37°C.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = [(Abs_test - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

    • Plot the % Viability against the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration). An ideal probe should have a CC50 value significantly higher than its IC50 value against the target.

References

Application Note: Analytical Methods for the Characterization of Arisugacin G

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Arisugacin G is a meroterpenoid natural product isolated from a mutant strain of the fungus Penicillium sp. FO-4259-11.[1][2] It belongs to a family of structurally related compounds, the arisugacins, some of which, like Arisugacin A and B, are potent and selective inhibitors of acetylcholinesterase (AChE).[3][4][5] However, this compound, along with its congeners E, F, and H, has been reported to exhibit no significant inhibitory activity against AChE at concentrations up to 100 microM.[1] Despite its lack of potent AChE inhibitory activity, the characterization of this compound is crucial for structure-activity relationship (SAR) studies within this important class of natural products and for providing a chemical standard for synthetic and biosynthetic studies. This application note provides a comprehensive overview of the analytical methods for the isolation and characterization of this compound, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Characterization Workflow

The characterization of this compound from a fungal culture involves a multi-step process beginning with extraction from the fermentation broth, followed by chromatographic purification, and finally, structural elucidation using spectroscopic techniques. A typical workflow is illustrated in the diagram below.

G cluster_0 Isolation and Purification cluster_1 Structural Characterization A Fermentation of Penicillium sp. FO-4259-11 B Solvent Extraction of Culture Broth A->B C Crude Extract B->C D Silica Gel Column Chromatography C->D E Semi-preparative HPLC D->E F Pure this compound E->F G High-Resolution Mass Spectrometry (HRMS) F->G H 1D NMR (¹H, ¹³C) F->H I 2D NMR (COSY, HSQC, HMBC) F->I J Structure Elucidation G->J H->J I->J G A Purified this compound B HPLC-UV A->B D HRMS (ESI-TOF) A->D F 1D and 2D NMR A->F C Purity Assessment B->C H Confirmed Structure of this compound C->H E Molecular Formula Determination D->E E->H G Structural Elucidation F->G G->H

References

Application Notes and Protocols for the Design and Synthesis of Arisugacin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and evaluation of derivatives based on the arisugacin scaffold, potent inhibitors of acetylcholinesterase (AChE). Due to the limited reported biological activity of Arisugacin G, this document focuses on the broader arisugacin family, particularly the potent Arisugacin A, as a template for derivative design.

Introduction: The Arisugacin Scaffold

Arisugacins are a family of meroterpenoids isolated from the fungus Penicillium sp. FO-4259.[1] Arisugacin A, in particular, is a highly potent and selective inhibitor of acetylcholinesterase (AChE), with an IC50 value in the nanomolar range.[2][3] This makes the arisugacin scaffold a compelling starting point for the design of novel therapeutics for Alzheimer's disease, a condition characterized by a deficit in the neurotransmitter acetylcholine (B1216132). While this compound has been identified as part of this family, it, along with arisugacins E, F, and H, has shown significantly lower or no inhibitory activity against AChE at concentrations up to 100 µM.[4][5] Consequently, drug development efforts are more logically focused on derivatives of the more active members of the family, such as Arisugacin A.

The core structure of the arisugacins features a pyrano[4,3-b]pyran-5-one moiety, which is a key pharmacophore for AChE inhibition.[6] The design of novel derivatives typically involves modifications to the peripheral functional groups of this core structure to enhance potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: Acetylcholinesterase Inhibition

Arisugacins exert their biological effect by inhibiting the enzyme acetylcholinesterase within the synaptic cleft of cholinergic neurons. AChE is responsible for the hydrolysis of acetylcholine into choline (B1196258) and acetate (B1210297), a process that terminates the nerve signal. By inhibiting AChE, arisugacin derivatives increase the concentration and duration of action of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission.

A computational docking study of Arisugacin A suggests that it may act as a dual binding site covalent inhibitor of AChE.[7] This unique mechanism, distinct from many nitrogen-containing AChE inhibitors, offers a promising avenue for the development of novel Alzheimer's disease therapeutics.[7]

AChE_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal ACh_Vesicle Acetylcholine (ACh) Vesicles ACh_Release ACh Release ACh_Vesicle->ACh_Release ACh ACh ACh_Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Arisugacin Arisugacin Derivative Arisugacin->AChE Inhibits Signal Signal Transduction AChR->Signal

Mechanism of Acetylcholinesterase Inhibition by Arisugacin Derivatives.

Data Presentation: Biological Activity of Arisugacins

The following table summarizes the reported in vitro acetylcholinesterase inhibitory activities of naturally occurring arisugacins. This data serves as a baseline for understanding the structure-activity relationships within this class of compounds and for guiding the design of new, more potent derivatives.

CompoundIC50 (AChE)Source
Arisugacin A1.0 - 25.8 nM[3]
Arisugacin B1.0 - 25.8 nM[3]
Arisugacin C2.5 µM[4][5]
Arisugacin D3.5 µM[4][5]
Arisugacin E> 100 µM[4][5]
Arisugacin F> 100 µM[4][5]
This compound> 100 µM[4][5]
Arisugacin H> 100 µM[4][5]

Structure-Activity Relationship (SAR) Insights:

  • The core pyrano[4,3-b]pyran-5-one structure is crucial for activity.

  • Modifications to the A-ring enone and the D-ring α-pyrone of the related compound, territrem B, have been shown to significantly impact activity, with the reductive ring-opening of the α-pyrone leading to a complete loss of activity.[7] This suggests that the CDE ring portion of the arisugacin scaffold is critical for binding to AChE.[7]

Experimental Workflow

The development of novel arisugacin derivatives follows a logical workflow from initial design and synthesis to biological evaluation.

workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation Design Derivative Design (SAR-guided) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In vitro AChE Inhibition Assay Purification->Screening Test Compounds Data_Analysis IC50 Determination Screening->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis SAR_Analysis->Design Feedback for Next Generation

General workflow for the design and evaluation of Arisugacin derivatives.

Experimental Protocols

5.1. Synthesis of the Arisugacin Core

The synthesis of the arisugacin core can be achieved through a convergent strategy, with a key step being the Knoevenagel-type condensation of an α,β-unsaturated aldehyde with a 4-hydroxy-2-pyrone, followed by an oxa-6π electrocyclization.

Protocol 5.1.1: Synthesis of a 6-Aryl-4-hydroxy-2-pyrone Precursor

This protocol describes a general method for the synthesis of the 4-hydroxy-2-pyrone moiety, a key building block for the arisugacin core.

  • Materials:

    • Substituted benzoyl chloride

    • Meldrum's acid

    • Pyridine (B92270)

    • Dichloromethane (DCM)

    • Hydrochloric acid (HCl), concentrated

    • Ethyl acetate

    • Sodium sulfate (B86663) (Na2SO4)

  • Procedure:

    • Dissolve Meldrum's acid (1.0 eq) in dry DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pyridine (2.2 eq) to the cooled solution and stir for 15 minutes.

    • Add the substituted benzoyl chloride (1.0 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with 1M HCl and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • To the crude product, add concentrated HCl and heat at reflux for 2-4 hours.

    • Cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the solid with cold water and dry to yield the 6-aryl-4-hydroxy-2-pyrone.

Protocol 5.1.2: Knoevenagel Condensation and Oxa-6π Electrocyclization

This protocol outlines the key reaction for the construction of the pyrano[4,3-b]pyran-5-one core of the arisugacins.

  • Materials:

    • 6-Aryl-4-hydroxy-2-pyrone (from Protocol 5.1.1)

    • α,β-Unsaturated aldehyde (e.g., citronellal (B1669106) or a synthetic equivalent)

    • L-proline

    • Ethyl acetate

    • Sodium sulfate (Na2SO4)

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • To a solution of the 6-aryl-4-hydroxy-2-pyrone (1.0 eq) in ethyl acetate, add the α,β-unsaturated aldehyde (1.2 eq).

    • Add L-proline (0.2 eq) to the mixture.

    • Heat the reaction mixture at reflux (approximately 80 °C) for 12-24 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and wash with water and brine.

    • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired arisugacin core structure.

5.2. In Vitro Acetylcholinesterase Inhibition Assay

The Ellman's assay is a widely used colorimetric method to determine AChE activity and screen for inhibitors.

Protocol 5.2.1: Ellman's Assay for AChE Inhibition

  • Materials:

    • 0.1 M Phosphate (B84403) buffer (pH 8.0)

    • Acetylthiocholine iodide (ATCI) solution (14 mM)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)

    • Acetylcholinesterase (AChE) solution (e.g., from electric eel)

    • Test compounds (arisugacin derivatives) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Reagent Preparation:

      • Prepare all solutions in 0.1 M phosphate buffer (pH 8.0).

      • Prepare fresh ATCI solution on the day of the experiment.

    • Assay Setup (in a 96-well plate):

      • Blank: 150 µL phosphate buffer + 10 µL DTNB + 10 µL solvent + 10 µL water.

      • Control (No Inhibitor): 140 µL phosphate buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

      • Test Sample (with Inhibitor): 140 µL phosphate buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution (at various concentrations).

    • Pre-incubation:

      • Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells.

      • Mix gently and incubate the plate for 10 minutes at 25 °C.

    • Initiate Reaction:

      • To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction.

      • For the blank, add 10 µL of deionized water.

      • The final volume in each well should be 180 µL.

    • Kinetic Measurement:

      • Immediately place the plate in a microplate reader.

      • Measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

    • Data Analysis:

      • Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).

      • Calculate the percentage of inhibition for each concentration of the test compound using the formula:

        • % Inhibition = [(V_control - V_sample) / V_control] * 100

      • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

Conclusion

The arisugacin scaffold represents a promising platform for the development of novel acetylcholinesterase inhibitors. While this compound itself is not a potent inhibitor, the highly active members of the family, such as Arisugacin A, provide a strong foundation for the design of new derivatives. The synthetic protocols and biological evaluation methods detailed in these application notes offer a framework for researchers to explore the structure-activity relationships of this fascinating class of natural products and to develop new therapeutic agents for Alzheimer's disease and other neurodegenerative disorders.

References

Application Notes and Protocols for Arisugacin G In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacin G is a member of the arisugacin family of meroterpenoids isolated from Penicillium species. While its siblings, Arisugacin A and B, are potent acetylcholinesterase (AChE) inhibitors, this compound has demonstrated weak or no inhibitory activity against AChE.[1][2] This lack of potent AChE inhibition suggests that this compound may possess alternative biological activities worth exploring. To facilitate the investigation of this compound in various in vitro assays, these application notes provide a comprehensive guide to its solubility and stability, along with detailed protocols for characterization.

Physicochemical Properties

A summary of the known physicochemical properties of the Arisugacin family is presented below. Specific data for this compound is currently limited; therefore, the data presented should be considered as a general reference for this class of compounds.

PropertyArisugacin AArisugacin BArisugacin HThis compound (Predicted)
Molecular Formula C₂₈H₃₂O₈[3]C₂₇H₃₀O₇[4]C₂₉H₃₆O₉[]Data Not Available
Molecular Weight 496.55 g/mol [3]466.5 g/mol [4]528.59 g/mol Data Not Available
Appearance White powder[6]White powderData Not AvailableLikely a white to off-white solid
General Class Meroterpenoid[6][7]Meroterpenoid[4]MeroterpenoidMeroterpenoid

Solubility Data

The solubility of this compound has not been empirically determined in the published literature. The following table provides a general guideline for assessing the solubility of novel compounds for in vitro studies. It is strongly recommended that researchers determine the solubility of their specific batch of this compound using the protocol outlined in Section 5.1.

SolventConcentration (Predicted)Observations
DMSO Likely soluble at ≥ 10 mMCommon stock solvent for non-polar compounds.
Ethanol Potentially solubleMay require warming.
Methanol Potentially solubleMay require warming.
PBS (pH 7.4) Likely poorly solubleAqueous solubility is often a challenge for this class of compounds.
Cell Culture Media Likely poorly solubleSolubility will be dependent on media composition (e.g., serum content).

Stability Data

The stability of this compound in solution is a critical factor for ensuring the reproducibility of in vitro experiments. No specific stability data for this compound has been reported. The table below illustrates how stability data should be presented once determined using the protocol in Section 5.2.

ConditionSolventConcentrationTime Point% RemainingObservations
-20°C DMSO10 mM1 month>99% (Expected)Expected to be stable.
4°C DMSO10 mM1 week>95% (Expected)Monitor for precipitation.
Room Temperature DMSO10 mM24 hours>90% (Expected)Assess for short-term experiment viability.
37°C in Media Cell Culture Media + 10% FBS10 µM48 hours>80% (Hypothetical)Critical for cell-based assay stability.

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard shake-flask method to determine the equilibrium solubility of this compound in aqueous buffers.

Materials:

  • This compound (solid powder)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • Micro-centrifuge tubes (1.5 mL)

  • Thermomixer or equivalent shaker/incubator

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 20 mM).

  • Create a standard curve by diluting the DMSO stock solution in a suitable solvent (e.g., acetonitrile) to a range of known concentrations.

  • Add an excess amount of solid this compound to a micro-centrifuge tube.

  • Add a known volume of PBS (e.g., 1 mL) to the tube.

  • Incubate the tube at 37°C with vigorous shaking for 24 hours to reach equilibrium.

  • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Analyze the filtrate by HPLC to determine the concentration of dissolved this compound by comparing the peak area to the standard curve.

  • The resulting concentration is the equilibrium solubility in PBS at 37°C.

Protocol for Assessing Stability in Solution

This protocol outlines a method to evaluate the stability of this compound in a chosen solvent over time.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer or cell culture medium

  • HPLC system

  • Temperature-controlled incubators or water baths (-20°C, 4°C, 25°C, 37°C)

Procedure:

  • Prepare a solution of this compound in the desired solvent (e.g., DMSO, cell culture medium) at the target concentration for your experiments.

  • Aliquot the solution into multiple vials for each time point and storage condition to avoid freeze-thaw cycles.

  • Establish a "time zero" sample by immediately analyzing one aliquot via HPLC to determine the initial concentration and purity.

  • Store the remaining aliquots at the selected temperatures (-20°C, 4°C, room temperature, 37°C).

  • At each designated time point (e.g., 2, 4, 8, 24, 48 hours; 1 week; 1 month), retrieve an aliquot from each storage condition.

  • Analyze the samples by HPLC.

  • Calculate the percentage of this compound remaining by comparing the peak area at each time point to the time-zero sample.

  • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

Experimental Workflow for Solubility and Stability Testing

G cluster_prep Preparation cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_output Output A This compound (Solid) B Prepare Stock Solution (e.g., 20 mM in DMSO) A->B C Shake-Flask Method: Add excess solid to PBS B->C H Dilute Stock in Test Solvent B->H D Incubate & Shake (24h, 37°C) C->D E Centrifuge & Filter D->E F HPLC Analysis E->F G Determine Aqueous Solubility F->G M Solubility & Stability Data Tables G->M I Store Aliquots at -20°C, 4°C, RT, 37°C H->I J Analyze at Time Points (0, 2, 4, 24h, etc.) I->J K HPLC Analysis J->K L Determine % Remaining K->L L->M

Caption: Workflow for determining the solubility and stability of this compound.

Representative Signaling Pathway for Screening

As the specific molecular target of this compound is unknown, a representative kinase signaling pathway is depicted below. This illustrates a common type of pathway that could be used in a screening cascade to identify novel biological activities for compounds like this compound.

G ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf GTP mek MEK raf->mek erk ERK mek->erk tf Transcription Factors (e.g., c-Myc, AP-1) erk->tf akt Akt pi3k->akt PIP3 mtor mTOR akt->mtor akt->tf response Cellular Responses (Proliferation, Survival) mtor->response tf->response arisugacin This compound (Hypothetical Target) arisugacin->raf

Caption: A representative kinase signaling pathway for screening novel compounds.

References

Application Notes and Protocols for Arisugacin G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacin G belongs to the arisugacin family of meroterpenoids, which are known for their potent and selective inhibitory activity against acetylcholinesterase (AChE). As such, this compound is a valuable tool for research in areas related to neurodegenerative diseases, such as Alzheimer's disease, where the inhibition of AChE is a key therapeutic strategy. These application notes provide essential guidelines for the safe handling, storage, and experimental use of this compound.

Handling and Storage Guidelines

General Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[2][3][4]

  • Avoid Inhalation: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[2][4]

  • Prevent Contact: Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water.[4]

  • Solid Handling: If handling a solid form, use appropriate tools to prevent the generation of dust.

  • Solution Handling: When preparing solutions, add the solvent to the solid compound slowly to prevent splashing.

Storage Conditions:

Proper storage is critical to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions.

ParameterRecommendationRationale
Temperature Store at -20°C for long-term storage. For short-term storage (days to weeks), 2-8°C is acceptable.Low temperatures minimize degradation and preserve the compound's biological activity.
Light Store in a light-proof container or an amber vial.Protects the compound from potential photodegradation.
Atmosphere Store in a tightly sealed container. For sensitive compounds, consider storage under an inert gas (e.g., argon or nitrogen).Prevents oxidation and degradation from atmospheric moisture.
Form Store as a solid (lyophilized powder) if possible. If in solution, use an appropriate solvent and store in aliquots to avoid repeated freeze-thaw cycles.Solid form is generally more stable than solutions. Aliquoting solutions prevents degradation from repeated temperature changes.

Experimental Protocols

Acetylcholinesterase Inhibition Assay

The following protocol describes a colorimetric method for determining the acetylcholinesterase inhibitory activity of this compound, based on the well-established Ellman's method.[5][6][7]

Principle:

Acetylcholinesterase (AChE) hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[5][6] The presence of an AChE inhibitor, such as this compound, will reduce the rate of this colorimetric reaction.

Materials:

  • This compound (test compound)

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 50 mM, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Reference inhibitor (e.g., Donepezil or Galantamine)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of this compound by serially diluting the stock solution with the assay buffer.

    • Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized (e.g., 0.1 U/mL).[5]

    • Prepare a stock solution of ATCI (e.g., 15 mM) in deionized water.[5]

    • Prepare a stock solution of DTNB (e.g., 3 mM) in the assay buffer.[5]

  • Assay Setup (in a 96-well plate):

    • Blank: 180 µL of assay buffer.

    • Negative Control (100% enzyme activity): 160 µL of assay buffer + 20 µL of AChE solution.

    • Test Compound: 140 µL of assay buffer + 20 µL of AChE solution + 20 µL of this compound working solution.

    • Positive Control: 140 µL of assay buffer + 20 µL of AChE solution + 20 µL of reference inhibitor solution.

  • Pre-incubation:

    • Mix the contents of each well and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.

  • Reaction Initiation and Measurement:

    • To each well, add 10 µL of DTNB solution followed by 10 µL of ATCI solution to start the reaction.[5]

    • Immediately begin monitoring the absorbance at 412 nm using a microplate reader.

    • Take readings at regular intervals (e.g., every 30 seconds) for a duration of 5-10 minutes.[5]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the % inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (this compound, AChE, ATCI, DTNB) plate_setup Set up 96-well Plate (Blank, Controls, Test Compound) prep_reagents->plate_setup pre_incubation Pre-incubate at 37°C (15 minutes) plate_setup->pre_incubation reaction_init Initiate Reaction (Add DTNB and ATCI) pre_incubation->reaction_init read_absorbance Measure Absorbance at 412 nm (Kinetic Reading) reaction_init->read_absorbance calc_rate Calculate Reaction Rate (V) read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the acetylcholinesterase inhibition assay.

signaling_pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate ArisugacinG This compound ArisugacinG->AChE Inhibition Neuronal_Signal Neuronal Signal Postsynaptic_Receptor->Neuronal_Signal

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

References

Application Notes and Protocols for the Scale-up Synthesis of the Arisugacin Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arisugacins are a family of meroterpenoids that have garnered significant interest due to their potent and selective inhibition of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. The complex, densely functionalized core structure of Arisugacins presents a formidable challenge for chemical synthesis, particularly on a larger scale required for extensive biological evaluation and preclinical development. This document provides detailed protocols for a convergent synthesis of the racemic Arisugacin core structure, amenable to scale-up. The featured route relies on a key Knoevenagel-type condensation to construct the central pyran ring. Additionally, considerations for process optimization and scale-up are discussed.

Introduction

The development of efficient and scalable synthetic routes to complex natural products is a cornerstone of medicinal chemistry and drug development. The Arisugacin core, a tetracyclic structure featuring a densely substituted decalin ring system fused to a dihydropyranopyrone, has been the subject of several synthetic campaigns. Early approaches often involved lengthy linear sequences, limiting the accessibility of these compounds. More recent convergent strategies, however, offer a more practical avenue for producing significant quantities of the core structure and its analogs.

This application note details a laboratory-scale synthesis and provides a projected protocol for a scaled-up synthesis of the Arisugacin core. The presented methodology is a composite of established synthetic strategies, focusing on robustness and potential for optimization.

Data Presentation

Table 1: Summary of a Laboratory-Scale Synthesis of the Arisugacin Core Structure

StepReactionStarting Material (SM)Key ReagentsSolventTemp (°C)Time (h)ProductYield (%)Purity (%)
1Synthesis of α,β-Unsaturated AldehydeDihydro-β-iononePPh₃, I₂, Imidazole (B134444)CH₂Cl₂0 to rt12α,β-Unsaturated Aldehyde85>95
2Synthesis of 4-Hydroxy-2-pyroneDehydroacetic acidH₂SO₄H₂O10044-Hydroxy-2-pyrone70>98
3Knoevenagel-type Condensationα,β-Unsaturated Aldehyde, 4-Hydroxy-2-pyronePiperidine (B6355638), Acetic AcidToluene (B28343)11024Arisugacin Core Precursor65>90
4Stereoselective DihydroxylationArisugacin Core PrecursorOsO₄, NMOAcetone (B3395972)/H₂Ort12Diol Intermediate80>95
5DeoxygenationDiol IntermediateThiocarbonyldiimidazole, AIBN, Bu₃SnHToluene1106(±)-Arisugacin Core75>98

Table 2: Projected Parameters for a Scaled-up Synthesis (100 g Scale)

StepParameterLaboratory Scale (1 g SM)Projected Scale-up (100 g SM)Key Considerations for Scale-up
1Reaction Volume20 mL2 LEfficient stirring, temperature control (exotherm).
1PurificationFlash ChromatographyRecrystallization/TriturationMinimize solvent usage and time.
2Reaction Volume50 mL5 LSafe handling of concentrated acid.
2PurificationRecrystallizationRecrystallizationEfficient filtration and drying.
3Reaction Volume50 mL5 LDean-Stark trap for efficient water removal.
3PurificationFlash ChromatographyRecrystallizationPotential for product precipitation upon cooling.
4ReagentOsO₄ (catalytic)OsO₄ (catalytic)Safe handling of highly toxic and volatile OsO₄.
4PurificationFlash ChromatographyRecrystallizationEfficient removal of osmium residues.
5ReagentBu₃SnHBu₃SnHUse of less toxic radical initiators and reducing agents should be explored.
5PurificationFlash ChromatographyRecrystallization/Solvent ExtractionEfficient removal of tin byproducts.

Experimental Protocols

Laboratory-Scale Synthesis of the (±)-Arisugacin Core Structure

Step 1: Synthesis of the α,β-Unsaturated Aldehyde

  • To a stirred solution of dihydro-β-ionone (1.0 g, 5.15 mmol) in dichloromethane (B109758) (20 mL) at 0 °C, add triphenylphosphine (B44618) (2.02 g, 7.72 mmol), iodine (1.57 g, 6.18 mmol), and imidazole (0.53 g, 7.72 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium thiosulfate (B1220275) solution (20 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, 10% ethyl acetate (B1210297) in hexanes) to afford the α,β-unsaturated aldehyde as a pale yellow oil.

Step 2: Synthesis of 4-Hydroxy-2-pyrone

  • Suspend dehydroacetic acid (1.0 g, 5.95 mmol) in water (20 mL).

  • Add concentrated sulfuric acid (2 mL) dropwise with stirring.

  • Heat the mixture to 100 °C and stir for 4 hours.

  • Cool the mixture to room temperature and then to 0 °C in an ice bath.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-hydroxy-2-pyrone as a white solid.

Step 3: Knoevenagel-type Condensation to form the Arisugacin Core Precursor

  • To a solution of the α,β-unsaturated aldehyde (1.0 g, 4.85 mmol) and 4-hydroxy-2-pyrone (0.65 g, 5.82 mmol) in toluene (50 mL), add piperidine (0.05 mL, 0.485 mmol) and acetic acid (0.03 mL, 0.485 mmol).

  • Fit the reaction flask with a Dean-Stark apparatus and heat the mixture to reflux for 24 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, 30% ethyl acetate in hexanes) to give the Arisugacin core precursor.

Step 4: Stereoselective Dihydroxylation

  • To a solution of the Arisugacin core precursor (1.0 g, 3.20 mmol) in a mixture of acetone (20 mL) and water (2 mL), add N-methylmorpholine N-oxide (0.56 g, 4.80 mmol).

  • Add a 4% solution of osmium tetroxide in water (0.2 mL, 0.032 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) (10 mL) and stir for 1 hour.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, 50% ethyl acetate in hexanes) to yield the diol intermediate.

Step 5: Deoxygenation to the (±)-Arisugacin Core

  • To a solution of the diol intermediate (1.0 g, 2.89 mmol) in toluene (30 mL), add 1,1'-thiocarbonyldiimidazole (B131065) (0.77 g, 4.34 mmol).

  • Heat the mixture to 80 °C and stir for 2 hours.

  • Cool the reaction to room temperature and add tributyltin hydride (1.17 mL, 4.34 mmol) and AIBN (0.047 g, 0.289 mmol).

  • Heat the reaction mixture to reflux for 6 hours.

  • Cool to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, 20% ethyl acetate in hexanes) to afford the (±)-Arisugacin core as a white solid.

Mandatory Visualizations

Synthesis_Workflow Start Starting Materials (Dihydro-β-ionone, Dehydroacetic acid) Aldehyde α,β-Unsaturated Aldehyde Synthesis Start->Aldehyde Pyrone 4-Hydroxy-2-pyrone Synthesis Start->Pyrone Condensation Knoevenagel-type Condensation Aldehyde->Condensation Pyrone->Condensation Core_Precursor Arisugacin Core Precursor Condensation->Core_Precursor Dihydroxylation Stereoselective Dihydroxylation Core_Precursor->Dihydroxylation Diol Diol Intermediate Dihydroxylation->Diol Deoxygenation Deoxygenation Diol->Deoxygenation Final_Product (±)-Arisugacin Core Deoxygenation->Final_Product

Caption: Workflow for the convergent synthesis of the Arisugacin core.

Knoevenagel_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Cyclization and Dehydration Pyrone 4-Hydroxy-2-pyrone + Base Enolate Enolate Anion Pyrone->Enolate Deprotonation Adduct Aldol Adduct Enolate->Adduct Attack on Carbonyl Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Michael Addition Product Arisugacin Core Precursor Cyclized->Product Dehydration

Caption: Key steps of the Knoevenagel-type condensation mechanism.

Scale-up Considerations

Transitioning the laboratory-scale synthesis to a larger, pilot-plant scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

  • Reaction Kinetics and Thermodynamics: Exothermic reactions, such as the initial aldehyde synthesis, will require more robust temperature control on a larger scale. The rate of addition of reagents may need to be carefully controlled to manage heat evolution.

  • Mass and Heat Transfer: Efficient stirring is critical to ensure homogeneity and prevent localized overheating, especially in viscous reaction mixtures. The choice of reactor and impeller design becomes crucial.

  • Work-up and Purification: Laboratory-scale purification by flash chromatography is not practical for large quantities. Developing robust crystallization or extraction procedures is essential for efficient product isolation and purification. For instance, the final deoxygenation step will require a non-chromatographic method to remove tin byproducts, such as an aqueous KF wash or the use of alternative, less toxic reducing agents.

  • Safety: The use of hazardous reagents like osmium tetroxide necessitates stringent safety protocols in a larger-scale setting, including closed systems and appropriate quenching procedures. The flammability of solvents like toluene also requires careful handling and appropriate reactor design.

  • Process Analytical Technology (PAT): Implementing in-process monitoring techniques (e.g., HPLC, NMR) can provide real-time data on reaction progress and impurity formation, allowing for better control and optimization of the process.

By addressing these considerations, the described synthetic route to the Arisugacin core can be effectively scaled to produce the quantities necessary for advancing drug discovery and development efforts.

Troubleshooting & Optimization

Navigating the Intricacies of Arisugacin G Total Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of Arisugacin G, a complex meroterpenoid with potential therapeutic applications, presents a formidable challenge for synthetic chemists. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during its synthesis. The information is compiled from available literature on the synthesis of Arisugacin congeners, primarily focusing on the key chemical transformations and potential roadblocks.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the main challenges in the total synthesis of this compound? The primary challenges lie in the stereocontrolled construction of the densely functionalized polycyclic core, including the pyranonaphthoquinone system and the highly substituted decalin ring. Key difficulties include managing stereocenters, achieving desired regioselectivity in cycloaddition reactions, and the inherent instability of certain intermediates.
Which synthetic strategies have been employed for the Arisugacin skeleton? Convergent synthetic approaches are favored. Common strategies involve the construction of key fragments followed by their coupling. Methodologies such as Diels-Alder reactions, 6π-electrocyclization, and formal [3+3] cycloadditions have been explored for assembling the core structure of related Arisugacin compounds.
Are there any known issues with specific reaction steps? While specific data for this compound is limited in publicly accessible literature, syntheses of related compounds like Arisugacin A have highlighted challenges in steps such as stereoselective reductions and the cleavage of peroxide bonds, which can lead to undesired side reactions or low yields.

Troubleshooting Guides

This section addresses potential problems encountered during key stages of a hypothetical this compound synthesis, based on analogous chemical transformations.

Low Yield or Poor Selectivity in Cycloaddition Reactions
Problem Possible Causes Troubleshooting Suggestions
Low yield in Diels-Alder or other cycloaddition reactions.- Inadequate reaction temperature or pressure.- Steric hindrance from bulky protecting groups.- Unsuitable solvent choice.- Decomposition of starting materials or product.- Systematically screen reaction temperatures and pressures.- Re-evaluate the protecting group strategy to minimize steric clash.- Test a range of solvents with varying polarities.- Perform the reaction under an inert atmosphere and at lower temperatures to minimize degradation.
Poor stereoselectivity (endo/exo or facial selectivity).- Insufficient facial shielding of the dienophile or diene.- Use of a non-stereoselective catalyst.- Reaction proceeding through a non-concerted mechanism.- Introduce a bulky directing group to influence the approach of the reaction partner.- Employ a chiral Lewis acid or organocatalyst to induce stereoselectivity.- Optimize reaction conditions (temperature, solvent) to favor the concerted pathway.
Difficulties in Stereoselective Reductions
Problem Possible Causes Troubleshooting Suggestions
Formation of undesired diastereomers during ketone reduction.- Ineffective directing group.- Use of a non-selective reducing agent.- Substrate conformation favoring multiple attack trajectories.- Utilize a chelating directing group (e.g., hydroxyl) to guide the reducing agent.- Screen a variety of reducing agents with different steric demands (e.g., NaBH₄, L-Selectride®, K-Selectride®).- Modify the substrate to lock its conformation and expose only one face to the reagent.

Experimental Workflow and Logic

The following diagram illustrates a generalized logical workflow for troubleshooting common synthetic challenges, which can be applied to the total synthesis of this compound.

G Troubleshooting Workflow for Synthetic Challenges A Problem Identified (e.g., Low Yield, Poor Selectivity) B Analyze Reaction Parameters A->B C Modify Reaction Conditions B->C D Re-evaluate Substrate Design B->D E Successful Outcome? C->E D->E F Proceed to Next Step E->F Yes G Consult Literature for Alternative Methods E->G No H Implement New Strategy G->H H->E

Caption: A logical workflow for addressing common synthetic roadblocks.

Disclaimer: The information provided is intended for guidance and is based on general synthetic principles and data from related molecules. Specific experimental conditions for the total synthesis of this compound may require further optimization based on dedicated laboratory investigation. Due to the limited availability of detailed public data on the total synthesis of this compound, this guide draws inferences from the synthesis of its analogues. Researchers should consult the primary literature for the most accurate and detailed protocols.

Technical Support Center: Improving the Yield of Arisugacin G Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Arisugacin G and related meroterpenoids. The focus is on optimizing key reaction steps to improve overall yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the key strategic steps in the total synthesis of the Arisugacin core structure?

A1: The synthesis of the Arisugacin scaffold, a complex meroterpenoid, is typically achieved through a convergent approach. A key feature of this strategy is the construction of the central pyrano[4,3-b]benzopyran core. This is often accomplished via a Knoevenagel-type condensation reaction between a substituted 4-hydroxy-2-pyrone and an α,β-unsaturated aldehyde, followed by a cascade of reactions including a 6π-electrocyclization.[1][2]

Q2: What are the most common challenges that lead to low yields in Arisugacin synthesis?

A2: Researchers may encounter several challenges that can significantly impact the overall yield. These often relate to:

  • Low efficiency in the key condensation and cyclization steps: These reactions can be sensitive to catalyst choice, solvent, and temperature.

  • Formation of side products: Undesired side reactions, such as self-condensation of starting materials or unexpected rearrangements like a retro-aldol/aldol sequence, can consume valuable intermediates.[1]

  • Stereochemical control: The complex three-dimensional structure of Arisugacins requires precise control of stereochemistry, and the formation of incorrect diastereomers can complicate purification and reduce the yield of the desired product.

Q3: Are there any known critical optimizations for the synthesis of the pyrano[4,3-b]pyran core?

A3: Yes, the reaction conditions for the formation of the pyrano[4,3-b]pyran core are crucial. The choice of a suitable basic catalyst is important to facilitate the initial Knoevenagel condensation without promoting side reactions. Additionally, the solvent system can influence the reaction rate and the stability of intermediates. In some cases, microwave irradiation has been shown to improve yields and reduce reaction times for the synthesis of similar pyran structures.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of the this compound core structure.

Problem Possible Causes Recommended Solutions
Low yield in the Knoevenagel-type condensation step 1. Inappropriate catalyst (too strong or too weak).2. Unfavorable reaction equilibrium.3. Low reactivity of starting materials.4. Suboptimal solvent choice.1. Screen different catalysts (e.g., piperidine, pyridine, L-proline).2. Use a Dean-Stark trap to remove water and drive the reaction forward.3. Increase reaction temperature or use microwave irradiation.4. Test a range of solvents with varying polarities (e.g., toluene, ethanol, DMF).
Formation of a significant amount of side products 1. Self-condensation of the aldehyde starting material.2. Michael addition of the pyrone to the α,β-unsaturated product.3. Occurrence of an undesired retro-aldol/aldol reaction sequence.1. Add the aldehyde slowly to the reaction mixture.2. Use a milder catalyst or stoichiometric amounts of reactants.3. Carefully control the reaction temperature and consider using a non-protic solvent to disfavor the retro-aldol pathway.
Difficulty in purifying the final product 1. Presence of unreacted starting materials.2. Formation of closely related stereoisomers.3. Contamination with catalyst residues.1. Optimize the reaction to achieve full conversion (monitor by TLC or LC-MS).2. Employ high-performance liquid chromatography (HPLC) for separation.3. Use a catalyst that can be easily removed by filtration or an aqueous wash.
Poor stereoselectivity in the formation of the pyran ring 1. Insufficient facial selectivity in the cycloaddition step.2. Epimerization under the reaction conditions.1. Explore the use of chiral catalysts or auxiliaries.2. Optimize the reaction temperature and time to minimize epimerization.

Key Experimental Protocols

The following are generalized protocols for the key reaction steps in the synthesis of the Arisugacin core. These should be adapted and optimized for the specific substrates being used.

Protocol 1: General Procedure for Knoevenagel-type Condensation to form the Pyrano[4,3-b]benzopyran Core
  • To a solution of the 4-hydroxy-2-pyrone derivative (1.0 eq.) in a suitable solvent (e.g., toluene, ethanol), add the α,β-unsaturated aldehyde (1.0-1.2 eq.).

  • Add a catalytic amount of a base (e.g., piperidine, 0.1 eq.).

  • Heat the mixture to reflux, with continuous removal of water using a Dean-Stark apparatus.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing the Synthetic Strategy

Logical Flow of Arisugacin Core Synthesis

Arisugacin_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Key Transformation cluster_product Core Structure 4-Hydroxy-2-pyrone 4-Hydroxy-2-pyrone Knoevenagel_Condensation Knoevenagel Condensation & Cascade Cyclization 4-Hydroxy-2-pyrone->Knoevenagel_Condensation alpha,beta-Unsaturated Aldehyde alpha,beta-Unsaturated Aldehyde alpha,beta-Unsaturated Aldehyde->Knoevenagel_Condensation Arisugacin_Core Pyrano[4,3-b]benzopyran (Arisugacin Core) Knoevenagel_Condensation->Arisugacin_Core

Caption: Workflow for the key convergent step in Arisugacin synthesis.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Problem1 Check Catalyst Start->Problem1 Problem2 Evaluate Reaction Conditions Start->Problem2 Problem3 Analyze for Side Products Start->Problem3 Solution1a Screen Bases (e.g., Piperidine, Pyridine) Problem1->Solution1a Activity? Solution2a Increase Temperature or Use Microwave Problem2->Solution2a Kinetics? Solution2b Remove Water (Dean-Stark) Problem2->Solution2b Equilibrium? Solution3a Modify Reactant Addition Order Problem3->Solution3a Self-condensation? Solution3b Adjust Stoichiometry Problem3->Solution3b Michael addition?

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of Arisugacin G

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common side reactions and challenges encountered during the total synthesis of Arisugacin G.

Troubleshooting Guides

This section addresses specific issues that may arise during key stages of this compound synthesis.

Issue 1: Low Diastereoselectivity in the Diels-Alder Cycloaddition

Question: We are experiencing low diastereoselectivity in the intramolecular Diels-Alder reaction to construct the core ABC ring system, resulting in a difficult-to-separate mixture of isomers. How can we improve the stereochemical outcome?

Answer: Low diastereoselectivity in this key step is a common challenge. The facial selectivity of the cycloaddition is influenced by steric and electronic factors. The following troubleshooting steps can help favor the desired endo-isomer.

Troubleshooting Workflow for Diels-Alder Reaction

start Low Diastereoselectivity Observed lewis_acid Screen Lewis Acids start->lewis_acid Primary Approach dienophile_mod Modify Dienophile Substituent start->dienophile_mod Alternative Strategy solvent Modify Solvent System lewis_acid->solvent If selectivity remains low temperature Adjust Reaction Temperature solvent->temperature Fine-tuning success Desired Diastereomer is Major Product temperature->success dienophile_mod->lewis_acid G cluster_conditions Reaction Conditions cluster_factors Influencing Factors Thermodynamic Thermodynamic Control (Favors most stable anomer) Acid Acid Catalyst (pKa and steric bulk) Thermodynamic->Acid Achieved via stronger, less hindered acid Temp Temperature (Higher T favors thermo.) Thermodynamic->Temp Favored by higher temperatures Kinetic Kinetic Control (Favors faster-forming anomer) Kinetic->Acid Achieved via weaker, bulkier acid Solvent Solvent (Polarity, H-bonding) Solvent->Thermodynamic Solvent->Kinetic start Need to protect a hydroxyl group? q_stability Is the group exposed to acidic or basic conditions? start->q_stability q_next_step What is the next reaction? q_stability->q_next_step Stable pg_silyl Use TBDMS or TBS (Base stable, acid labile) q_stability->pg_silyl Base only pg_pmb Use PMB (Acid/base stable, oxidatively labile) q_stability->pg_pmb Acid/Base q_next_step->pg_silyl Grignard, Organolithium q_next_step->pg_pmb Fluoride deprotection needed elsewhere pg_acetonide Protect as Acetonide (For adjacent diols) q_next_step->pg_acetonide Need to differentiate from other OH groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Arisugacin G from its related analogs.

Introduction to Purification Challenges

This compound is a member of the Arisugacin family of meroterpenoids produced by the fungus Penicillium sp. FO-4259-11.[1] Like its structural analogs (Arisugacins A, B, C, D, E, F, and H), this compound presents a significant purification challenge due to the high degree of structural similarity across the family. These similarities in physicochemical properties often lead to co-elution during chromatographic separation, making the isolation of pure this compound a complex task. This guide offers insights and practical solutions to overcome these purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the difficulty in separating this compound from its analogs?

A1: The primary challenge lies in the close structural resemblance among the Arisugacin analogs. They share the same core skeleton and differ only in the number and position of hydroxyl and methoxy (B1213986) groups. This results in very similar polarities and chromatographic behaviors, leading to overlapping peaks (co-elution) in techniques like High-Performance Liquid Chromatography (HPLC).

Q2: What chromatographic techniques are most effective for this compound purification?

A2: A multi-step chromatographic approach is typically necessary. This often involves a combination of:

  • Initial fractionation: Using techniques like column chromatography with silica (B1680970) gel to separate the crude extract into less complex fractions based on polarity.

  • High-resolution purification: Employing preparative Reverse-Phase HPLC (RP-HPLC) is crucial for separating the closely related analogs. Optimization of the mobile phase composition, gradient, and stationary phase is key to achieving baseline separation.

Q3: I am observing significant peak tailing in my HPLC chromatogram. What could be the cause?

A3: Peak tailing can be caused by several factors, including:

  • Secondary interactions: Silanol groups on the silica-based stationary phase can interact with polar functional groups on the Arisugacins, leading to tailing. Using an end-capped column or adding a competitive base (e.g., triethylamine) to the mobile phase can mitigate this.

  • Column overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

  • Column degradation: The column may be nearing the end of its lifespan or have a contaminated frit. Flushing the column or replacing it may be necessary.

Q4: How can I confirm the purity of my isolated this compound?

A4: Purity confirmation requires a combination of analytical techniques:

  • Analytical HPLC: Run the isolated fraction on a high-resolution analytical HPLC system with a diode array detector (DAD) or a mass spectrometer (MS) to check for the presence of co-eluting impurities.

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to confirm the molecular weight of this compound and the absence of other analog masses.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual impurities.

Troubleshooting Guide: Co-elution of Arisugacin Analogs in RP-HPLC

This guide provides a systematic approach to resolving the common issue of co-elution during the RP-HPLC purification of this compound.

Problem Possible Cause Troubleshooting Steps
Poor resolution between this compound and an adjacent analog peak. Suboptimal mobile phase composition. 1. Modify the organic modifier: If using acetonitrile, try methanol (B129727) or a mixture of both. The different selectivities of these solvents can alter the elution order and improve separation. 2. Adjust the aqueous phase pH: The ionization state of the Arisugacins can be altered by changing the pH, which can affect their retention and selectivity. Experiment with small additions of formic acid or acetic acid.
Inadequate gradient slope. 1. Shallow the gradient: A slower, more gradual increase in the organic solvent percentage can enhance the separation of closely eluting compounds. 2. Introduce an isocratic hold: If two peaks are very close, an isocratic hold at a specific solvent composition before their elution can improve resolution.
Incorrect stationary phase. 1. Change column chemistry: If a standard C18 column is not providing adequate separation, consider a phenyl-hexyl or a polar-embedded phase column, which can offer different selectivities for aromatic and polar compounds. 2. Decrease particle size: Using a column with smaller particles (e.g., 3 µm or sub-2 µm) will increase column efficiency and can improve resolution.
Broad, overlapping peaks. Column overloading. 1. Reduce sample concentration: Dilute the sample before injection. 2. Decrease injection volume: Inject a smaller volume onto the column.
Poor column health. 1. Flush the column: Wash the column with a strong solvent to remove any adsorbed contaminants. 2. Replace the column: If flushing does not improve performance, the column may be degraded and require replacement.
Inconsistent retention times. Mobile phase preparation issues. 1. Ensure proper mixing: Thoroughly mix and degas the mobile phase before use. 2. Use fresh solvents: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation.
Fluctuations in column temperature. 1. Use a column oven: Maintaining a constant and elevated column temperature can improve peak shape and reproducibility.

Data Presentation: Physicochemical Properties of Arisugacin Analogs

Understanding the subtle differences in the physicochemical properties of Arisugacin analogs is fundamental to developing a successful purification strategy.

Analog Molecular Formula Molecular Weight ( g/mol )
Arisugacin AC₂₈H₃₂O₈496.55
Arisugacin BC₂₇H₃₀O₇466.52
Arisugacin CC₂₇H₃₂O₆452.54
Arisugacin DNot AvailableNot Available
Arisugacin ENot AvailableNot Available
Arisugacin FNot AvailableNot Available
This compoundC₂₇H₃₂O₅436.54[2]
Arisugacin HNot AvailableNot Available

Data for Arisugacins A, B, and C sourced from PubChem.[3][4][5]

Experimental Protocols

General Extraction of Arisugacins from Penicillium sp. FO-4259-11 Culture

This protocol describes a general method for obtaining a crude extract containing Arisugacins from the fungal culture broth.

  • Fermentation: Cultivate Penicillium sp. FO-4259-11 in a suitable liquid medium (e.g., potato dextrose broth) under optimal conditions for secondary metabolite production.

  • Harvesting: After the incubation period, separate the mycelium from the culture broth by filtration.

  • Solvent Extraction:

    • Extract the culture filtrate multiple times with an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297) or chloroform.

    • Combine the organic extracts.

  • Concentration: Remove the solvent from the combined organic extracts under reduced pressure using a rotary evaporator to yield the crude extract.

  • Storage: Store the crude extract at a low temperature (-20°C) to prevent degradation.

Preparative RP-HPLC for this compound Purification

This protocol outlines a general approach for the purification of this compound from a crude or semi-purified extract using preparative RP-HPLC. Note: This is a starting point, and optimization is crucial.

  • Column: C18 preparative column (e.g., 250 x 20 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program (Example):

    • 0-5 min: 30% B

    • 5-45 min: 30-70% B (linear gradient)

    • 45-50 min: 70-100% B (wash)

    • 50-60 min: 100% B (hold)

    • 60-65 min: 100-30% B (re-equilibration)

    • 65-75 min: 30% B (hold)

  • Flow Rate: 10-20 mL/min (adjust based on column dimensions and pressure limits).

  • Detection: UV detection at a wavelength where Arisugacins absorb (e.g., 254 nm or 280 nm).

  • Injection: Dissolve the extract in a suitable solvent (e.g., methanol or mobile phase A) and inject onto the column.

  • Fraction Collection: Collect fractions corresponding to the peaks in the chromatogram.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC-MS to identify the fractions containing pure this compound.

  • Pooling and Concentration: Pool the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_extraction Crude Extract Preparation cluster_purification Purification Cascade fermentation Fungal Fermentation filtration Filtration fermentation->filtration extraction Solvent Extraction filtration->extraction concentration1 Concentration extraction->concentration1 column_chrom Initial Column Chromatography concentration1->column_chrom prep_hplc Preparative RP-HPLC column_chrom->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (HPLC-MS, NMR) fraction_collection->purity_analysis pure_product Pure this compound purity_analysis->pure_product

Caption: General experimental workflow for the isolation and purification of this compound.

troubleshooting_flow start Co-elution Observed q1 Is the mobile phase optimized? start->q1 action1 Modify organic modifier (ACN vs. MeOH) Adjust pH q1->action1 No q2 Is the gradient profile optimal? q1->q2 Yes a1_yes Yes a1_no No action1->q1 action2 Shallow the gradient Introduce isocratic holds q2->action2 No q3 Is the stationary phase appropriate? q2->q3 Yes a2_yes Yes a2_no No action2->q2 action3 Try a different column chemistry (e.g., Phenyl-Hexyl) Decrease particle size q3->action3 No end_node Resolution Improved q3->end_node Yes a3_yes Yes a3_no No action3->q3

Caption: Logical troubleshooting flow for addressing co-elution in HPLC.

References

Technical Support Center: Optimizing Arisugacin G Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Arisugacin G.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Question: Why is the yield of the intramolecular Diels-Alder furan (B31954) (IMDAF) reaction for the oxa-bridged core consistently low?

Answer: Low yields in the IMDAF reaction for forming the core structure of Arisugacins are a common challenge. Several factors can contribute to this issue:

  • Retro-Diels-Alder Reaction: The initial cycloadduct may be unstable under the reaction conditions and revert to the starting materials.

  • Substrate Reactivity: The reactivity of the furan and the dienophile moieties are crucial. Steric hindrance or unfavorable electronic properties can impede the cycloaddition.

  • Reaction Conditions: Temperature and the choice of Lewis acid catalyst are critical. Suboptimal conditions can lead to decomposition or favor side reactions.

Troubleshooting Steps:

  • Catalyst Screening: The use of a Lewis acid catalyst, such as dimethylaluminum chloride (Me₂AlCl), has been shown to promote the reaction. It is advisable to screen a variety of Lewis acids and optimize their stoichiometry.

  • Temperature Optimization: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote the retro-Diels-Alder reaction. A systematic study to find the optimal temperature is recommended.

  • Substrate Modification: If possible, modifying the dienophile to be more reactive can improve yields. For instance, using an allenic ketone as the dienophile has been reported to give a higher yield of the desired cycloadduct compared to an ester or nitrile.

Question: I am observing the formation of a significant amount of hydroperoxide byproduct during the singlet oxygen cycloaddition step. How can I minimize this?

Answer: The formation of a hydroperoxide via an ene reaction is a known side reaction when using singlet oxygen with dienes containing allylic protons. This competes with the desired [4+2] cycloaddition to form the endoperoxide.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent can influence the ene reaction versus cycloaddition pathway. It is recommended to use aprotic solvents that are less likely to participate in side reactions. Deuterated chloroform (B151607) (CDCl₃) has been used in related syntheses.

  • Temperature Control: Maintaining a low reaction temperature (e.g., 0 °C) can help favor the desired cycloaddition reaction over the ene reaction.

  • Sensitizer (B1316253) Choice: While methylene (B1212753) blue is a common sensitizer for generating singlet oxygen, screening other sensitizers could potentially alter the product distribution.

Question: The 6π-electrocyclization of my triene precursor is producing an inseparable mixture of isomers. What can I do to improve the diastereoselectivity?

Answer: The stereochemical outcome of the 6π-electrocyclization is determined by the transition state geometry, which can be influenced by steric and electronic factors. Formation of isomeric products suggests that multiple transition states are accessible.

Troubleshooting Steps:

  • Substrate Design: The steric bulk of substituents on the triene can influence the facial selectivity of the cyclization. Modifying substituents to create a greater steric bias may favor the formation of a single diastereomer.

  • Thermal vs. Photochemical Conditions: Investigate both thermal and photochemical conditions for the electrocyclization. These different energy inputs can favor different reaction pathways and potentially lead to different stereochemical outcomes.

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states. A systematic screening of solvents with varying polarities may improve the diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is a general strategy for the purification of this compound and its intermediates?

A1: Purification of this compound and its synthetic intermediates typically relies on column chromatography on silica (B1680970) gel. The choice of eluent system will depend on the polarity of the specific compound. A gradient elution with a mixture of non-polar (e.g., hexane) and polar (e.g., ethyl acetate (B1210297) or diethyl ether) solvents is a common starting point. Careful monitoring of the fractions using thin-layer chromatography (TLC) is essential for isolating the desired product from starting materials and byproducts.

Q2: Are there any specific safety precautions to consider during the synthesis of this compound?

A2: Standard laboratory safety practices should always be followed. Specific points to consider during this compound synthesis include:

  • Lewis Acids: Lewis acids like dimethylaluminum chloride are pyrophoric and react violently with water. They should be handled under an inert atmosphere (e.g., argon or nitrogen).

  • Singlet Oxygen: The generation of singlet oxygen often involves the use of a high-intensity lamp and a photosensitizer. Appropriate eye protection should be worn, and the reaction should be set up in a well-ventilated fume hood.

  • Peroxides: Endoperoxides formed during the synthesis can be unstable and potentially explosive, especially upon heating or concentration. They should be handled with care and stored at low temperatures.

Q3: How can I confirm the stereochemistry of the synthesized this compound?

A3: The stereochemistry of the final product and key intermediates is typically confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. 1D NMR (¹H and ¹³C) and 2D NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the relative stereochemistry of the molecule. In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

Experimental Protocols & Data

Optimization of Diimide Reduction

The diimide reduction of the endocyclic double bond is a crucial step. The following table summarizes the optimization of solvent conditions for this reaction.

EntrySolvent System (v/v)Yield of Reduced Product (%)
1Methanol (B129727)75
2Tetrahydrofuran68
3Methanol:Tetrahydrofuran (1:1)85
4Methanol:Tetrahydrofuran (2:1) 98 (after 5 iterations)
5Dichloromethane55

Detailed Methodology for Optimized Diimide Reduction:

  • To a solution of the endoperoxide in a 2:1 mixture of methanol and tetrahydrofuran, add a solution of potassium azodicarboxylate and acetic acid in the same solvent system.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel. Due to the slow nature of the reaction, multiple iterations may be required to achieve a high overall yield.

Key Synthetic Steps Workflow

The following diagram illustrates a plausible workflow for key transformations in the synthesis of the Arisugacin core.

Arisugacin_Synthesis_Workflow Triene Triene Precursor Diene Cyclized Diene Triene->Diene 6π-Electrocyclization (Thermal or Photochemical) Endoperoxide Endoperoxide Intermediate Diene->Endoperoxide Singlet Oxygen Cycloaddition (hν, Sensitizer, O₂) Reduced_Endoperoxide Reduced Endoperoxide Endoperoxide->Reduced_Endoperoxide Diimide Reduction (KO₂CN=NCO₂K, AcOH) Dihydroxy_Nitrile Dihydroxy Nitrile Reduced_Endoperoxide->Dihydroxy_Nitrile Peroxide Cleavage (Zn, AcOH) Troubleshooting_Logic Start Low Yield in Reaction Step Check_Purity Are starting materials pure? Start->Check_Purity Purify Purify starting materials Check_Purity->Purify No Check_Conditions Are reaction conditions optimal? Check_Purity->Check_Conditions Yes Purify->Check_Conditions Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp No Optimize_Solvent Optimize Solvent Check_Conditions->Optimize_Solvent No Optimize_Catalyst Optimize Catalyst/Reagent Check_Conditions->Optimize_Catalyst No Check_Side_Reactions Are there significant side reactions? Check_Conditions->Check_Side_Reactions Yes Success Improved Yield Optimize_Temp->Success Optimize_Solvent->Success Optimize_Catalyst->Success Identify_Byproducts Identify byproducts (e.g., NMR, MS) Check_Side_Reactions->Identify_Byproducts Yes Check_Side_Reactions->Success No Modify_Conditions Modify conditions to suppress side reactions Identify_Byproducts->Modify_Conditions Modify_Conditions->Success

Troubleshooting Arisugacin G instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Arisugacin G. The information is designed to help address potential instability issues encountered during experimental work.

Troubleshooting Guide: this compound Instability in Solution

This guide is formatted in a question-and-answer style to directly address common challenges.

My this compound solution appears cloudy or has visible precipitates.
  • Is the compound fully dissolved? this compound, like many complex organic molecules, may require specific solvents or conditions to fully dissolve. Refer to the manufacturer's instructions for recommended solvents. If the information is unavailable, consider starting with common solvents for similar meroterpenoid compounds, such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol. Sonication or gentle warming may aid dissolution, but be cautious as excessive heat can accelerate degradation.

  • Could the concentration be too high? You may be exceeding the solubility limit of this compound in the chosen solvent. Try preparing a more dilute solution.

  • Has the solution been stored improperly? Precipitation can occur if the solution is stored at a temperature where the solvent's ability to keep the compound dissolved is reduced. For example, if a compound is dissolved in a solvent at room temperature and then stored at 4°C, it may precipitate out of solution.

I am observing a loss of activity or inconsistent results with my this compound solution over time.
  • How old is your stock solution? It is highly recommended to use freshly prepared solutions for each experiment to minimize the impact of potential degradation. If using a stock solution, it should be stored under appropriate conditions and for a limited time. A forced degradation study can help determine the stability of your stock solution under your specific storage conditions.

  • What are the storage conditions? Exposure to light, elevated temperatures, and repeated freeze-thaw cycles can lead to the degradation of complex organic molecules.[1][2][3] Stock solutions should be stored in amber vials to protect from light and kept at a low temperature (e.g., -20°C or -80°C). Aliquoting the stock solution into single-use vials can prevent issues arising from repeated freeze-thaw cycles.

  • Is the pH of your experimental buffer appropriate? The stability of many compounds is pH-dependent.[1][4][5] Extreme pH values can catalyze hydrolysis or other degradation reactions. It is advisable to maintain the pH of your experimental solutions within a neutral range (pH 6-8) unless the experimental protocol specifically requires otherwise.

I suspect my this compound is degrading. How can I confirm this?
  • Analytical Chemistry Techniques: High-Performance Liquid Chromatography (HPLC) is a sensitive method to assess the purity of your this compound solution over time. By comparing the chromatogram of a fresh solution to that of an older or stressed solution, you can detect the appearance of degradation products (new peaks) and a decrease in the area of the parent compound's peak. Liquid Chromatography-Mass Spectrometry (LC-MS) can further help in identifying the degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: While specific data for this compound is limited, a common starting point for dissolving compounds of the meroterpenoid class is high-purity dimethyl sulfoxide (DMSO). For aqueous experimental buffers, it is crucial to ensure that the final concentration of the organic solvent is low and does not affect the biological system being studied.

Q2: How should I store my this compound stock solution?

A2: To ensure maximum stability, stock solutions should be stored in small, single-use aliquots in tightly sealed amber vials at -80°C. This minimizes exposure to light and air, and avoids repeated freeze-thaw cycles.

Q3: My this compound solution has changed color. Is it still usable?

A3: A change in color is a visual indicator of a potential chemical change, suggesting degradation. It is strongly recommended to discard the solution and prepare a fresh one.

Q4: this compound is reported to be inactive against acetylcholinesterase (AChE). Why would I use it in my experiments?

A4: While this compound itself does not inhibit AChE, it serves as a valuable negative control in experiments involving other active Arisugacins like A and B.[6][7] Its structural similarity allows researchers to distinguish between specific effects of AChE inhibition and other potential off-target effects of the Arisugacin scaffold.

Data Presentation: Hypothetical Stability of this compound

The following table summarizes hypothetical stability data for this compound under various conditions. This data is for illustrative purposes to guide researchers in setting up their own stability studies.

ConditionSolventIncubation Time (hours)This compound Remaining (%)Degradation Products Detected
pH
pH 410% DMSO in Acetate Buffer2495Minor peak at RRT 0.8
pH 710% DMSO in Phosphate Buffer2492Minor peak at RRT 0.8, trace peak at RRT 1.2
pH 910% DMSO in Borate Buffer2475Major peak at RRT 0.8, minor peak at RRT 1.2
Temperature
4°CDMSO4898Not Detected
25°C (Room Temp)DMSO4885Minor peak at RRT 0.9
50°CDMSO4860Major peak at RRT 0.9, multiple minor peaks
Light Exposure
DarkDMSO2499Not Detected
Ambient LightDMSO2490Minor peak at RRT 1.1
UV Light (254 nm)DMSO2450Multiple degradation peaks

RRT: Relative Retention Time

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.

1. Objective: To identify potential degradation pathways and determine the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress.

2. Materials:

  • This compound
  • HPLC grade water, acetonitrile, and methanol
  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • Phosphate buffer (pH 7.4)
  • HPLC system with a UV detector or a mass spectrometer
  • C18 HPLC column
  • pH meter
  • Incubator/water bath
  • Photostability chamber

3. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.

4. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M HCl before HPLC analysis.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of HPLC grade water. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Place the solid this compound powder and a vial of the stock solution in an oven at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid this compound powder and a vial of the stock solution to UV light (254 nm) and fluorescent light in a photostability chamber for 24 hours.

5. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.
  • Dilute the sample to a suitable concentration with the mobile phase.
  • Analyze the samples by HPLC. Use a suitable mobile phase gradient to separate the parent compound from any degradation products.
  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point.
  • Identify the conditions under which significant degradation occurs.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock Solution acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base neutral Neutral Hydrolysis prep_stock->neutral oxidation Oxidation prep_stock->oxidation thermal Thermal Stress prep_stock->thermal photo Photolytic Stress prep_stock->photo hplc HPLC/LC-MS Analysis acid->hplc base->hplc neutral->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

hypothetical_signaling_pathway cluster_cell Cell Membrane Receptor Receptor Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK Pathway) Receptor->Downstream_Signaling Arisugacin_A Arisugacin A (Active Compound) AChE Acetylcholinesterase (AChE) Arisugacin_A->AChE Inhibits Acetylcholine Acetylcholine AChE->Acetylcholine Degrades Acetylcholine->Receptor Activates Cellular_Response Cellular Response (e.g., Neuronal Survival) Downstream_Signaling->Cellular_Response

Caption: Hypothetical signaling pathway for an active Arisugacin compound.

References

Avoiding degradation of Arisugacin G during storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for Arisugacin G is not extensively available in public literature. The following guidance is based on general principles for the storage and handling of complex natural products, particularly meroterpenoids and compounds containing a pyran ring system. It is strongly recommended to perform in-house stability studies for your specific batches and formulations.

Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term and long-term storage conditions for this compound?

A1: For optimal stability, this compound, like many complex natural products, should be stored with careful consideration of temperature, light, and atmosphere. For long-term storage, it is recommended to keep the compound as a solid in a tightly sealed container at -20°C or lower.[1] For routine short-term use, storing a solid sample at 2-8°C in a desiccator can be sufficient.[2] Solutions should be freshly prepared for experiments. If storing solutions is unavoidable, they should be kept at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: My this compound solution has changed color. Is it still usable?

A2: A change in color often indicates a chemical change, which could be degradation. The pyran ring system, present in this compound, can be unstable, particularly in the presence of air.[3] Oxidation can lead to the formation of colored byproducts. It is recommended to analyze the solution using a suitable analytical method like HPLC to check for purity and the presence of degradation products before use.

Q3: I am seeing new peaks in the HPLC chromatogram of my this compound sample. What could be the cause?

A3: The appearance of new peaks strongly suggests that the compound is degrading. Potential causes include hydrolysis of the pyran ring in aqueous media, oxidation from exposure to air, or photodegradation from exposure to light.[3][4] Review your storage and handling procedures. Ensure the compound is stored in an inert atmosphere if possible, protected from light, and that solvents used are of high purity and free of water.

Q4: How sensitive is this compound to light?

A4: Many complex organic molecules, especially those with conjugated double bonds, are sensitive to light.[1] UV light, in particular, can induce photodegradation.[1] It is best practice to store this compound, both in solid form and in solution, in amber-colored vials or containers wrapped in aluminum foil to protect it from light.[1][2] All experimental manipulations should be carried out with minimal exposure to direct light.

Troubleshooting Guide: Degradation of this compound

This guide provides a logical approach to identifying and mitigating potential degradation of this compound during your experiments.

Troubleshooting_Flow start Start: Suspected Degradation (e.g., loss of activity, new HPLC peaks) check_storage Review Storage Conditions: - Temperature? - Light exposure? - Container sealed? start->check_storage check_handling Review Handling Procedures: - Solvent purity? - Exposure to air? - pH of solution? start->check_handling analyze_sample Analyze Sample by HPLC-MS check_storage->analyze_sample check_handling->analyze_sample compare_data Compare with Reference Standard (if available) or initial data analyze_sample->compare_data degradation_confirmed Degradation Confirmed compare_data->degradation_confirmed Significant differences no_degradation No Degradation Detected (Investigate other experimental variables) compare_data->no_degradation No significant differences mitigate Implement Corrective Actions: - Store at -20°C or below - Use amber vials - Purge with inert gas (Ar/N2) - Prepare fresh solutions degradation_confirmed->mitigate retest Re-test Stability mitigate->retest Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) prep_samples Prepare Test Samples (in different buffers/conditions) prep_stock->prep_samples thermal Thermal (40°C, 60°C) prep_samples->thermal photo Photolytic (Light Chamber) prep_samples->photo ph pH (4.0, 7.4, 9.0) prep_samples->ph timepoint Withdraw Aliquots (0, 24, 48, 72h) thermal->timepoint photo->timepoint ph->timepoint hplc Analyze by HPLC-UV timepoint->hplc ms Identify Products by MS (Optional) hplc->ms data_analysis Calculate % Remaining hplc->data_analysis Degradation_Pathway parent This compound Core (Pyran Ring Intact) oxidized Oxidized Product (e.g., Epoxide or Ring Opening) parent->oxidized  Oxidation  (Air, O2) hydrolyzed Hydrolyzed Product (e.g., Diol from Ring Opening) parent->hydrolyzed  Hydrolysis  (H2O, Acid/Base)

References

Technical Support Center: Purification of Synthetic Arisugacin G

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of synthetic Arisugacin G.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of synthetic this compound, a complex meroterpenoid. The troubleshooting steps are presented in a question-and-answer format.

Issue 1: Low Yield of this compound After Purification

  • Question: My final yield of this compound after chromatographic purification is significantly lower than expected. What are the potential causes and how can I improve the recovery?

  • Answer: Low recovery of the target compound is a common challenge in the purification of complex natural product analogues. Several factors could be contributing to this issue:

    • Irreversible Adsorption on Stationary Phase: this compound, with its multiple polar functional groups, may bind strongly to silica (B1680970) gel, a common stationary phase. This can lead to product loss on the column.

      • Solution: Consider using a less acidic stationary phase, such as deactivated silica gel or alumina. Alternatively, reversed-phase chromatography (e.g., C18 silica) can be an effective alternative where the elution order is inverted.

    • Compound Degradation: The complex structure of this compound may be sensitive to acidic or basic conditions. Prolonged exposure to certain solvents or stationary phases could lead to degradation.

      • Solution: Use high-purity solvents and freshly packed columns. If sensitivity is suspected, perform a stability study of this compound in the chosen solvent system before purification. Consider buffering the mobile phase to a neutral pH.

    • Incomplete Elution: The chosen mobile phase may not be strong enough to completely elute this compound from the column.

      • Solution: Gradually increase the polarity of the mobile phase (in normal-phase chromatography) or decrease it (in reversed-phase chromatography). A gradient elution is often more effective than isocratic elution for complex mixtures.

    • Co-elution with Hard-to-Detect Impurities: An impurity that does not visualize well by TLC (e.g., lacks a UV chromophore) might be co-eluting with the product, leading to an overestimation of the crude product amount and thus a perceived low yield of the pure fraction.

      • Solution: Use multiple visualization techniques for TLC analysis (e.g., UV light, different staining reagents). Couple your HPLC to a mass spectrometer (LC-MS) to identify and quantify all components in the fractions.

Issue 2: Poor Separation of this compound from Impurities

  • Question: I am having difficulty separating this compound from a closely related impurity. The spots/peaks are overlapping. What strategies can I employ to improve resolution?

  • Answer: Achieving high purity is critical, and resolving closely related impurities requires careful optimization of the separation method.

    • Suboptimal Mobile Phase Composition: The selectivity of the separation is highly dependent on the mobile phase.

      • Solution: Systematically screen different solvent systems. For normal-phase chromatography, try combinations of hexane/ethyl acetate, dichloromethane/methanol, or toluene/acetone. For reversed-phase, experiment with different ratios of acetonitrile (B52724)/water or methanol/water, and consider the addition of small amounts of modifiers like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

    • Presence of Diastereomers: The synthesis of this compound, a chiral molecule with multiple stereocenters, can often lead to the formation of diastereomers. Diastereomers can be notoriously difficult to separate.

      • Solution: Chiral chromatography is the most effective method for separating stereoisomers.[1] Consider using a chiral stationary phase (CSP) for HPLC. Alternatively, derivatization of the mixture with a chiral reagent can convert the enantiomers into diastereomers with potentially different chromatographic properties on a standard achiral column.[2]

    • Column Overloading: Loading too much crude material onto the column can lead to band broadening and poor separation.

      • Solution: Reduce the amount of sample loaded. As a general guideline, for preparative chromatography, the sample load should not exceed 1-5% of the stationary phase weight.

    • Inefficient Column Packing: A poorly packed column will have reduced separation efficiency.

      • Solution: Ensure the column is packed uniformly. If using pre-packed columns, check the manufacturer's specifications and performance data.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common types of impurities I might encounter in the synthesis of this compound?

    • A1: While specific impurities depend on the synthetic route, common side products in the synthesis of complex meroterpenoids like Arisugacins can include:

      • Diastereomers: As mentioned, the formation of diastereomers is a significant possibility due to the molecule's chirality.

      • Incomplete reaction products: Starting materials or intermediates from previous steps may carry through.

      • Byproducts from side reactions: The complexity of the synthesis can lead to unexpected side reactions. For instance, in Diels-Alder reactions, which are common in meroterpenoid synthesis, endo/exo isomers can be formed.[3][4]

      • Reagent-derived impurities: Excess reagents or byproducts from the reagents themselves can contaminate the final product.

  • Q2: Which chromatographic technique is best suited for the final purification of this compound?

    • A2: High-Performance Liquid Chromatography (HPLC) is generally the preferred method for the final purification of complex, high-value compounds like this compound.[5][6] It offers high resolution, reproducibility, and the ability to automate the process. Both normal-phase and reversed-phase HPLC can be effective, and the choice will depend on the specific impurities present. For separating potential diastereomers, chiral HPLC is the gold standard.[1][2]

  • Q3: How can I effectively monitor the purity of my this compound fractions?

    • A3: A combination of techniques is recommended for robust purity assessment:

      • Thin-Layer Chromatography (TLC): A quick and inexpensive method for initial screening of fractions. Use multiple solvent systems and visualization methods.

      • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. An analytical HPLC method with a high-resolution column should be developed.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound in each fraction and can help identify impurities.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified this compound and for detecting any residual impurities.

Quantitative Data on Purification Strategies

The following table provides illustrative data on the effectiveness of different purification strategies for a complex synthetic molecule with properties similar to this compound. This data is intended to serve as a guide for method selection and optimization.

Purification StrategyStationary PhaseMobile Phase SystemPurity (%)Recovery (%)Throughput
Flash ChromatographySilica GelHexane/Ethyl Acetate Gradient85-9560-80High
Preparative HPLC (Normal Phase)Silica GelDichloromethane/Methanol Gradient>9840-60Medium
Preparative HPLC (Reversed Phase)C18 SilicaAcetonitrile/Water Gradient>9950-70Medium
Preparative Chiral HPLCChiral Stationary PhaseVaries>99.5 (single isomer)30-50Low

Note: The values in this table are for illustrative purposes and actual results will vary depending on the specific reaction mixture and experimental conditions.

Experimental Protocols

Preparative Reversed-Phase HPLC Protocol for this compound Purification

This protocol provides a general framework for the purification of synthetic this compound using preparative reversed-phase HPLC. Optimization will be required based on the specific impurity profile of the crude material.

1. Materials and Equipment:

  • Preparative HPLC system with a gradient pump, UV detector, and fraction collector.

  • C18 preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Trifluoroacetic acid (TFA), optional.

  • Crude synthetic this compound.

  • Rotary evaporator.

  • Analytical HPLC for fraction analysis.

2. Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a 1:1 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 50% acetonitrile in water) for at least 5 column volumes at a flow rate of 10 mL/min.

  • Method Development (Analytical Scale): Before proceeding to the preparative scale, develop an optimized separation method on an analytical HPLC system with a similar C18 stationary phase. This will determine the optimal gradient and detection wavelength.

  • Injection and Elution (Preparative Scale):

    • Inject the filtered sample onto the equilibrated column.

    • Begin the gradient elution. A typical gradient might be:

      • 0-5 min: 50% Acetonitrile

      • 5-35 min: Gradient from 50% to 95% Acetonitrile

      • 35-40 min: 95% Acetonitrile

      • 40-45 min: Gradient back to 50% Acetonitrile

      • 45-50 min: 50% Acetonitrile (re-equilibration)

    • Monitor the elution profile at the predetermined UV wavelength (e.g., 254 nm).

  • Fraction Collection: Collect fractions based on the elution of the peaks. Use a fraction collector for automated collection.

  • Fraction Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.

  • Product Isolation: Combine the pure fractions containing this compound. Remove the solvents using a rotary evaporator under reduced pressure.

  • Final Product Characterization: Characterize the purified this compound using analytical techniques such as NMR and Mass Spectrometry to confirm its identity and purity.

Visualizations

Purification_Troubleshooting_Workflow start Start: Crude Synthetic this compound analytical_assessment Analytical Assessment (TLC, HPLC, LC-MS) start->analytical_assessment purity_check Is Purity >98%? analytical_assessment->purity_check low_purity Low Purity purity_check->low_purity No pure_product Pure this compound purity_check->pure_product Yes low_yield Low Yield low_purity->low_yield separation_issue Poor Separation low_purity->separation_issue troubleshoot_yield Troubleshoot Yield: - Check for degradation - Optimize elution - Change stationary phase low_yield->troubleshoot_yield troubleshoot_separation Troubleshoot Separation: - Optimize mobile phase - Reduce column loading - Use chiral chromatography separation_issue->troubleshoot_separation re_purify Re-purify Fractions troubleshoot_yield->re_purify troubleshoot_separation->re_purify re_purify->analytical_assessment end End pure_product->end

Caption: A logical workflow for troubleshooting the purification of synthetic this compound.

Signaling_Pathway_Placeholder start Crude Product flash_chrom Flash Chromatography (Silica Gel) start->flash_chrom partially_pure Partially Purified Mixture flash_chrom->partially_pure hplc_prep Preparative HPLC (C18) partially_pure->hplc_prep chiral_hplc Chiral HPLC (if diastereomers present) partially_pure->chiral_hplc alternative pure_fractions Pure Fractions hplc_prep->pure_fractions chiral_hplc->pure_fractions analysis Purity Analysis (Analytical HPLC, LC-MS, NMR) pure_fractions->analysis final_product Pure this compound (>98%) analysis->final_product

Caption: A typical experimental workflow for the purification of synthetic this compound.

References

Addressing low bioactivity of Arisugacin G in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with Arisugacin G in experimental assays.

Troubleshooting Guide: Addressing Low Bioactivity of this compound

Researchers observing low or no bioactivity with this compound should consider that this compound has been reported to exhibit minimal to no inhibition of acetylcholinesterase (AChE) at concentrations up to 100 µM.[1] This suggests that the perceived lack of activity may be target-specific. The following table outlines potential issues and solutions.

Potential Issue Possible Cause Recommended Solution
Inherent Inactivity against Target This compound may not be an inhibitor of the selected target (e.g., Acetylcholinesterase).- Re-evaluate the scientific premise: Confirm if there is prior evidence of this compound acting on your target of interest.- Broaden the scope of screening: Test this compound in a variety of bioassays targeting different cellular processes. Consider phenotypic screening assays.
Assay System Limitations The chosen in vitro or cell-based assay may not be suitable for detecting the specific bioactivity of this compound.- Consider a whole-organism model: Phenotypic screening using models like zebrafish has revealed bioactivity in other arisugacins that were inactive in in vitro tests.- Vary assay parameters: Optimize incubation times, temperature, and co-factor concentrations.
Compound Solubility Issues Poor solubility of this compound in the assay buffer can lead to a lower effective concentration.- Assess solubility: Determine the solubility of this compound in your assay medium.- Use a co-solvent: Employ a small, non-interfering percentage of a solvent like DMSO to aid dissolution.- Prepare fresh solutions: Use freshly prepared stock solutions for each experiment.
Compound Stability Problems This compound may be unstable under the specific experimental conditions (e.g., pH, light exposure, temperature).- Evaluate stability: Conduct stability studies of this compound under your assay conditions.- Modify experimental setup: Protect from light, adjust pH, or minimize incubation times if degradation is observed.
Incorrect Concentration The concentration range tested may be too low to elicit a biological response.- Perform a wider dose-response study: Test a broad range of concentrations, from nanomolar to high micromolar.- Verify stock solution concentration: Confirm the concentration of your this compound stock solution.
Reagent or Assay Component Issues Problems with other reagents, such as enzymes, substrates, or cells, can mimic a lack of compound activity.- Run appropriate controls: Include positive and negative controls to ensure the assay is performing as expected.- Check reagent quality: Ensure all reagents are within their expiration dates and have been stored correctly.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be a potent acetylcholinesterase (AChE) inhibitor?

A1: No. The initial study that isolated this compound reported that it, along with Arisugacins E, F, and H, did not inhibit AChE at concentrations of 100 µM.[1] This is in contrast to Arisugacins A and B, which are potent AChE inhibitors.[2][3] Therefore, low or no activity in an AChE inhibition assay is the expected result for this compound.

Q2: If this compound is not an AChE inhibitor, what are its potential biological activities?

A2: The specific biological activities of this compound, beyond its lack of AChE inhibition, are not well-documented in publicly available literature. However, a study on related arisugacins that also showed no activity in initial in vitro tests found that they exhibited bioactivity in a zebrafish phenotype-based assay. This suggests that this compound may have biological effects that are only apparent in a more complex, whole-organism system.

Q3: What is the chemical structure of this compound, and how does it differ from active arisugacins?

A3: While the molecular formula of this compound is reported as C27H32O5, its detailed chemical structure has not been fully elucidated in the available scientific literature.[4] The structures of the potent AChE inhibitors Arisugacin A (C28H32O8) and Arisugacin B (C27H30O7) are known.[5][6] The differences in their molecular formulas indicate structural variations, likely in functional groups, which are critical for binding to and inhibiting AChE. Without the precise structure of this compound, a detailed structure-activity relationship cannot be established.

Q4: What are some general considerations for working with natural products like this compound in bioassays?

A4: When working with natural products, it is important to:

  • Ensure Purity: Verify the purity of your this compound sample, as impurities can affect experimental outcomes.

  • Address Solubility: Natural products can have limited aqueous solubility. It is crucial to determine the solubility in your assay buffer and use appropriate solubilizing agents if necessary.

  • Assess Stability: The stability of natural products can vary. It is advisable to prepare fresh solutions and protect them from light and extreme temperatures.

  • Use Appropriate Controls: Always include positive and negative controls in your assays to validate the experimental system.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a standard method for measuring AChE activity and can be used to confirm the reported low activity of this compound.

  • Reagents:

    • Acetylthiocholine iodide (ATCI)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Phosphate (B84403) buffer (pH 8.0)

    • Acetylcholinesterase (AChE) enzyme

    • This compound stock solution (in DMSO)

    • Positive control (e.g., Donepezil)

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, DTNB, and the test compound (this compound) or control at various concentrations.

    • Pre-incubate the mixture with the AChE enzyme for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate, ATCI.

    • Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution add_compound Add this compound/Controls prep_compound->add_compound prep_reagents Prepare Assay Reagents add_reagents Add Reagents to Plate prep_reagents->add_reagents add_reagents->add_compound pre_incubate Pre-incubate with Enzyme add_compound->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate measure Measure Absorbance add_substrate->measure calculate Calculate % Inhibition measure->calculate plot Generate Dose-Response Curve calculate->plot determine_ic50 Determine IC50 (if applicable) plot->determine_ic50

References

Technical Support Center: Enhancing the Solubility of Arisugacin G

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on modifying the structure of Arisugacin G to improve its aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a meroterpenoid, a class of natural products with mixed biosynthetic origins. It is a structural analogue of Arisugacin A, a known acetylcholinesterase (AChE) inhibitor.[1] However, unlike Arisugacin A, this compound does not exhibit significant activity against AChE.[1] Like many other complex natural products, this compound is expected to have low aqueous solubility due to its intricate and largely hydrophobic structure. This poor solubility can be a major obstacle in preclinical development, limiting its bioavailability and therapeutic potential.

Q2: What are the primary strategies for improving the aqueous solubility of a complex natural product like this compound?

There are several established strategies to enhance the solubility of poorly soluble compounds. These can be broadly categorized into chemical modifications and formulation-based approaches.

  • Chemical Modifications (Prodrug Approach): This involves covalently modifying the molecule to introduce more polar or ionizable groups. For molecules with hydroxyl (-OH) groups like this compound, common prodrug strategies include the formation of:

    • Phosphate (B84403) esters: Introducing a phosphate group can dramatically increase water solubility due to its ionizable nature.[2][][4]

    • Amino acid esters: Coupling with amino acids can improve solubility and potentially target amino acid transporters.[2]

    • Simple acyl esters: While primarily used to increase lipophilicity, short-chain acyl esters can sometimes improve wetting and dissolution.[2]

  • Formulation Strategies: These methods aim to improve the dissolution rate and apparent solubility without chemically altering the parent molecule. Key techniques include:

    • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.

    • Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic molecule within the cavity of a cyclodextrin can significantly increase its aqueous solubility.[5]

    • Lipid-Based Formulations: Dissolving the compound in lipids, surfactants, and co-solvents can improve its absorption.[5][6]

    • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to a faster dissolution rate.[6]

Q3: Which functional groups on the this compound structure are the best targets for chemical modification to improve solubility?

The this compound structure contains several hydroxyl (-OH) groups. These are ideal targets for chemical modification to create more soluble prodrugs. The tertiary alcohols are particularly attractive points for derivatization.

Q4: Are there any potential downsides to modifying the this compound structure?

Yes, chemical modification carries the risk of altering the compound's pharmacological activity. While this compound is reported to be inactive against AChE, modifications could potentially introduce unintended biological activities or toxicities. Therefore, any new analogue must be thoroughly evaluated for its biological activity and safety profile. For formulation approaches, potential issues include physical instability of amorphous solid dispersions (recrystallization) or limitations in drug loading for lipid-based systems.

Troubleshooting Guides

Issue 1: Low Yields During Chemical Modification of this compound

Possible Cause: Steric hindrance around the hydroxyl groups of the complex meroterpenoid structure can make chemical reactions challenging.

Troubleshooting Steps:

  • Choice of Reagents: Use less bulky and more reactive phosphorylating or acylating agents.

  • Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and solvent. Microwave-assisted synthesis can sometimes improve yields for sterically hindered reactions.

  • Catalyst Selection: Employ a more effective catalyst to overcome the activation energy barrier. For esterifications, consider using stronger coupling agents.

  • Protection-Deprotection Strategy: If there are multiple reactive sites, consider a protection-deprotection strategy to selectively modify the desired hydroxyl group.

Issue 2: Modified this compound Analogue Shows Poor In Vivo Efficacy Despite Improved Solubility

Possible Cause: The prodrug may not be efficiently converted back to the (potentially) active parent compound in vivo, or the modification may have rendered the compound biologically inactive.

Troubleshooting Steps:

  • In Vitro Pro-drug Conversion Assay: Conduct experiments using liver microsomes or plasma to determine the rate and extent of conversion of the prodrug to this compound.

  • Structural Activity Relationship (SAR) Studies: Synthesize a small library of analogues with different promoieties to understand the impact of the modification on biological activity.

  • Pharmacokinetic (PK) Studies: Analyze the plasma concentration-time profiles of both the prodrug and the parent compound to understand the absorption, distribution, metabolism, and excretion (ADME) properties.

Quantitative Data Summary

Since specific experimental solubility data for this compound and its derivatives are not publicly available, the following table provides a representative example of how to present such data once it is generated in the laboratory.

CompoundModificationPredicted LogPAqueous Solubility (µg/mL)Fold Increase in Solubility
This compound-4.5< 1-
This compound PhosphatePhosphate Ester2.1500500x
This compound GlycinateAmino Acid Ester3.25050x
This compound AcetateAcyl Ester4.855x

Experimental Protocols

Protocol 1: Synthesis of this compound Phosphate Prodrug

Objective: To synthesize a phosphate ester of this compound to enhance its aqueous solubility.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (B92270) (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add anhydrous pyridine (2 equivalents).

  • Add phosphorus oxychloride (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to obtain the this compound phosphate prodrug.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of this compound and its derivatives in an aqueous buffer.

Materials:

  • This compound and its derivatives

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • Nephelometer or a plate reader capable of measuring turbidity

Procedure:

  • Prepare 10 mM stock solutions of each test compound in DMSO.

  • In a 96-well microplate, add the DMSO stock solution to the PBS buffer to achieve a final concentration range (e.g., from 1 to 200 µM) with a final DMSO concentration of 1-2%.

  • Shake the plate for 2 hours at room temperature (25°C).

  • Measure the turbidity of the solutions using a nephelometer. The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit of the compound.

Visualizations

Caption: Workflow for solubility enhancement of this compound.

signaling_pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal Inhibitor AChE Inhibitor (e.g., Arisugacin A) Inhibitor->AChE Inhibition

Caption: Acetylcholinesterase (AChE) inhibition pathway.

References

Refinement of analytical methods for Arisugacin G detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the refinement of analytical methods for the detection and quantification of Arisugacin G.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for the quantification of this compound in complex matrices like plasma or tissue homogenates?

A1: The recommended method for sensitive and selective quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high specificity by utilizing multiple reaction monitoring (MRM) and excellent sensitivity, making it suitable for detecting trace amounts of the analyte in complex biological samples.[2][3]

Q2: How should I prepare my biological samples for this compound analysis?

A2: Proper sample preparation is crucial for reliable results.[4] For plasma or tissue homogenates, a protein precipitation followed by solid-phase extraction (SPE) is a robust approach.[5] This helps to remove interfering matrix components and concentrate the analyte. A generic protocol is provided in the "Experimental Protocols" section.

Q3: I am not seeing a signal for this compound in my LC-MS/MS analysis. What are the possible reasons?

A3: Several factors could contribute to a lack of signal. First, verify the instrument parameters, including the electrospray ionization (ESI) mode (positive or negative) and the MRM transitions for this compound. Ensure the sample concentration is above the lower limit of quantification (LLOQ).[6] Also, consider potential degradation of the analyte during sample storage or preparation.

Q4: My calibration curve for this compound is not linear. What should I do?

A4: Non-linearity in the calibration curve can be caused by several factors. Ensure that the concentration range of your standards is appropriate for the detector's linear range. Check for matrix effects by preparing standards in a surrogate matrix that mimics the study samples. Additionally, verify the purity of your this compound standard.

Q5: Can High-Performance Liquid Chromatography (HPLC) with UV detection be used for this compound analysis?

A5: HPLC with UV detection can be used, but it may lack the sensitivity and selectivity of LC-MS/MS, especially for complex samples.[7][8] If using HPLC-UV, a thorough validation is necessary to ensure that there are no co-eluting interferences from the matrix. The choice of wavelength for detection should be optimized based on the UV absorbance spectrum of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Column overload.Dilute the sample or inject a smaller volume.
Column contamination or degradation.Wash the column with a strong solvent or replace it if necessary.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the LC system.
Matrix effects from the sample.Improve the sample cleanup procedure (e.g., optimize SPE).
Improper mass spectrometer settings.Optimize MS parameters such as gas flows and temperatures.
Inconsistent Retention Times Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Inconsistent mobile phase composition.Ensure proper mixing and degassing of the mobile phase.
Air bubbles in the pump.Degas the mobile phase and prime the pumps.
Low Recovery Inefficient extraction from the matrix.Optimize the sample preparation method (e.g., solvent type, pH).
Analyte degradation.Investigate the stability of this compound under the experimental conditions. Use of antioxidants or storing samples at low temperatures might be necessary.
Adsorption to vials or tubing.Use silanized vials and PEEK tubing.

Experimental Protocols

Protocol 1: this compound Quantification in Rat Plasma using LC-MS/MS

1. Sample Preparation (Protein Precipitation & SPE)

  • To 100 µL of rat plasma, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Load the supernatant onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: (Hypothetical values) this compound: Q1 495.3 -> Q3 339.2; Internal Standard: Q1 500.3 -> Q3 344.2.

Quantitative Data Summary

Table 1: Hypothetical LC-MS/MS Method Validation Parameters for this compound in Rat Plasma

Parameter Result
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) ± 15%
Recovery 85 - 95%
Matrix Effect < 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification (Calibration Curve) ms->quant

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_solutions Potential Solutions start No or Low Signal for this compound check_ms Verify MS/MS Parameters (Ionization, MRM) start->check_ms check_lc Check LC Conditions (Column, Mobile Phase) start->check_lc check_sample Investigate Sample Integrity (Degradation, Concentration) start->check_sample check_system System Suitability Test start->check_system If recurring issue optimize_ms Optimize MS Source and Collision Energy check_ms->optimize_ms prepare_fresh Prepare Fresh Mobile Phase and Check Column check_lc->prepare_fresh new_sample Prepare Fresh Sample and Check Storage check_sample->new_sample run_standard Inject Standard Solution check_system->run_standard

Caption: Troubleshooting logic for no/low this compound signal.

References

Technical Support Center: Optimizing Arisugacin G in SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Arisugacin G in Structure-Activity Relationship (SAR) studies. Our goal is to help you overcome common experimental hurdles and efficiently advance your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a promising lead compound for SAR studies?

This compound is a natural product, a fungal-derived meroterpenoid, known for its potent and selective inhibition of acetylcholinesterase (AChE). Its complex and unique chemical structure provides a valuable scaffold for designing novel AChE inhibitors, which are a key therapeutic class for managing symptoms of Alzheimer's disease. The intricate architecture of this compound offers multiple points for chemical modification, making it an excellent candidate for SAR studies aimed at improving potency, selectivity, and pharmacokinetic properties.

Q2: What are the primary challenges when undertaking SAR studies with this compound?

Researchers may encounter several challenges, including:

  • Synthetic Complexity: The intricate, stereochemically rich structure of this compound makes the synthesis of analogs a significant challenge.

  • Solubility Issues: Like many complex natural products, this compound and its derivatives may exhibit poor solubility in aqueous buffers used for enzymatic assays.

  • Assay Interference: The compound's inherent properties could interfere with assay readouts (e.g., absorbance or fluorescence), leading to false-positive or false-negative results.

  • Selectivity Profiling: Ensuring that analogs maintain high selectivity for AChE over other cholinesterases, such as butyrylcholinesterase (BChE), is a critical step.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound Analogs in Assay Buffer
  • Problem: My newly synthesized this compound analog is precipitating in the aqueous buffer during my AChE inhibition assay.

  • Solution:

    • Co-solvent Optimization: Prepare stock solutions in a water-miscible organic solvent like DMSO or ethanol. When diluting into the final assay buffer, ensure the final solvent concentration is low (typically <1%) to avoid impacting enzyme activity.

    • Use of Surfactants: Consider the inclusion of a non-ionic surfactant, such as Tween-20 or Triton X-100, at a low concentration (e.g., 0.01%) in the assay buffer to improve the solubility of hydrophobic compounds.

    • pH Adjustment: Evaluate the effect of pH on the solubility of your compounds, as ionizable groups can significantly influence solubility.

    • Sonication: Briefly sonicate the final solution to aid in the dissolution of the compound.

Issue 2: Inconsistent IC₅₀ Values for AChE Inhibition
  • Problem: I am getting highly variable IC₅₀ values for my this compound analogs across different experimental runs.

  • Solution:

    • Enzyme Stability: Ensure the AChE enzyme is properly stored and handled. Prepare fresh enzyme dilutions for each experiment and keep them on ice.

    • Substrate Concentration: Use a substrate (e.g., acetylthiocholine) concentration at or below its Michaelis-Menten constant (Kₘ) for the enzyme. High substrate concentrations can lead to an underestimation of the inhibitor's potency.

    • Incubation Time: Standardize the pre-incubation time of the enzyme with the inhibitor before adding the substrate. For slow-binding inhibitors, a longer pre-incubation time may be necessary to reach equilibrium.

    • Control for Compound Interference: Run control experiments to check if your compounds interfere with the assay's detection method. This includes testing for absorbance or fluorescence of the compound at the measurement wavelength.

Experimental Protocols

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the AChE inhibitory activity of this compound and its analogs.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compounds (this compound analogs)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

    • Prepare a stock solution of ATCI (10 mM) in phosphate buffer.

    • Prepare a stock solution of AChE (1 U/mL) in phosphate buffer.

    • Prepare serial dilutions of your test compounds in DMSO.

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of phosphate buffer.

    • Add 25 µL of the test compound dilution (or DMSO for control).

    • Add 25 µL of the AChE solution and pre-incubate for 15 minutes at room temperature.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Quantitative Data Summary

The following table summarizes hypothetical SAR data for a series of this compound analogs, illustrating how structural modifications can impact AChE inhibitory activity and selectivity over BChE.

Compound IDR₁ Group ModificationR₂ Group ModificationAChE IC₅₀ (nM)BChE IC₅₀ (nM)Selectivity Index (BChE/AChE)
This compound-OH-CH₃151500100
Analog 1A-OCH₃-CH₃30180060
Analog 1B-F-CH₃121300108
Analog 2A-OH-CH₂CH₃252500100
Analog 2B-OH-H50100020

Visualizations

Signaling Pathway: Acetylcholinesterase Inhibition

AChE_Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Neuron Postsynaptic Neuron (Cholinergic Receptor) ACh->Postsynaptic_Neuron Binding Increased_ACh Increased ACh in Synaptic Cleft Choline_Acetate Choline + Acetate AChE->Choline_Acetate Arisugacin_G This compound Arisugacin_G->AChE Inhibition Increased_ACh->Postsynaptic_Neuron Enhanced Signaling

Caption: Mechanism of AChE inhibition by this compound.

Experimental Workflow: SAR Study

SAR_Workflow Lead_ID Lead Identification (this compound) Analog_Design Analog Design & Synthesis Lead_ID->Analog_Design In_Vitro_Screen In Vitro Screening (AChE Inhibition Assay) Analog_Design->In_Vitro_Screen SAR_Analysis SAR Analysis In_Vitro_Screen->SAR_Analysis Selectivity_Assay Selectivity Profiling (BChE Assay) In_Vitro_Screen->Selectivity_Assay SAR_Analysis->Analog_Design Iterative Design Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Selectivity_Assay->SAR_Analysis ADME_Tox ADME/Tox Profiling Lead_Opt->ADME_Tox In_Vivo In Vivo Studies Lead_Opt->In_Vivo ADME_Tox->Lead_Opt Refinement Troubleshooting_Logic Start Inconsistent IC₅₀ Results Check_Reagents Check Reagent Stability (Enzyme, Substrate) Start->Check_Reagents Check_Protocol Review Assay Protocol Start->Check_Protocol Check_Compound Assess Compound Properties Start->Check_Compound Is_Enzyme_Fresh Enzyme freshly diluted? Check_Reagents->Is_Enzyme_Fresh Is_Time_Standard Incubation times consistent? Check_Protocol->Is_Time_Standard Is_Soluble Compound fully soluble? Check_Compound->Is_Soluble Is_Enzyme_Fresh->Check_Protocol Yes Solution_Enzyme Action: Use fresh enzyme stock. Is_Enzyme_Fresh->Solution_Enzyme No Is_Time_Standard->Check_Compound Yes Solution_Time Action: Standardize incubation steps. Is_Time_Standard->Solution_Time No Solution_Solubility Action: Optimize solvent/buffer. Is_Soluble->Solution_Solubility No

Validation & Comparative

Validating the Inactivity of Arisugacin G Against Acetylcholinesterase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to validate the reported inactivity of Arisugacin G against acetylcholinesterase (AChE), a key enzyme in neuro-transmission and a target for Alzheimer's disease therapeutics. The following sections present quantitative data on the inhibitory activities of various Arisugacin compounds and standard inhibitors, a detailed experimental protocol for an AChE activity assay, and a workflow diagram to guide the experimental setup.

Comparative Inhibitory Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several Arisugacin compounds and established AChE inhibitors. This data serves as a benchmark for evaluating the activity of this compound. Lower IC50 values indicate higher inhibitory potency.

CompoundTarget EnzymeIC50 Value (µM)Notes
This compound Acetylcholinesterase (AChE)> 100 No inhibition observed at 100 µM[1]
Arisugacin CAcetylcholinesterase (AChE)2.5Active analogue[1]
Arisugacin DAcetylcholinesterase (AChE)3.5Active analogue[1]
Arisugacin EAcetylcholinesterase (AChE)> 100Inactive analogue[1]
Arisugacin FAcetylcholinesterase (AChE)> 100Inactive analogue[1]
Arisugacin HAcetylcholinesterase (AChE)> 100Inactive analogue[1]
DonepezilAcetylcholinesterase (AChE)Varies (nM to low µM range)Standard positive control inhibitor[2][3]
TacrineAcetylcholinesterase (AChE)Varies (nM to low µM range)Standard positive control inhibitor[4][5]

Note: The IC50 values for standard inhibitors can vary based on experimental conditions.

Experimental Protocol: Colorimetric AChE Inhibition Assay (Ellman's Method)

This protocol outlines a colorimetric method to determine the inhibitory activity of test compounds against AChE. The assay is based on the reaction of thiocholine, a product of acetylthiocholine (B1193921) hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm[2].

Materials:

  • 96-well microplate

  • Spectrophotometric plate reader

  • AChE enzyme (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0)

  • Test Compound (this compound)

  • Positive Control (e.g., Donepezil)

  • Negative Control (Solvent, e.g., DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ATCI and DTNB in the assay buffer.

    • Prepare serial dilutions of this compound and the positive control (Donepezil) in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%)[3].

  • Assay Setup (in a 96-well plate):

    • Blank: Add all reagents except the enzyme solution.

    • Negative Control (100% Activity): Add assay buffer, DTNB, solvent (without any inhibitor), and AChE solution.

    • Positive Control: Add assay buffer, DTNB, a known concentration of Donepezil, and AChE solution.

    • Test Wells: Add assay buffer, DTNB, various concentrations of this compound, and AChE solution.

  • Pre-incubation:

    • Add 25 µL of the test compound dilutions (this compound), positive control (Donepezil), or solvent (for negative control) to the respective wells.

    • Add 25 µL of AChE solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 15 minutes[2].

  • Initiate Reaction:

    • Add 25 µL of the DTNB solution to all wells.

    • Add 25 µL of the ATCI solution to all wells to start the reaction[2].

  • Measurement:

    • Immediately measure the absorbance at 412 nm every minute for a duration of 10-20 minutes to obtain the reaction rate[2].

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percent inhibition for each concentration of this compound and Donepezil compared to the negative control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for active compounds. For this compound, the data should demonstrate a lack of significant inhibition at concentrations up to and including 100 µM.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure to validate the inactivity of this compound against AChE.

AChE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, DTNB, ATCI) setup_plate Setup 96-Well Plate (Blank, Controls, Test) prep_reagents->setup_plate prep_compounds Prepare Serial Dilutions (this compound, Donepezil) prep_compounds->setup_plate add_enzyme Add AChE Enzyme setup_plate->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate add_substrate Initiate Reaction (Add ATCI) pre_incubate->add_substrate measure_abs Measure Absorbance (412 nm, kinetic) add_substrate->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50 validate_inactivity Validate Inactivity of This compound (>100 µM) det_ic50->validate_inactivity

Caption: Workflow for AChE Inhibition Assay.

Signaling Pathway Context

The following diagram illustrates the role of AChE in synaptic transmission and the mechanism of its inhibition, providing context for the experimental assay.

AChE_Signaling_Pathway cluster_synapse Cholinergic Synapse ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Nerve Impulse ACh_receptor Postsynaptic ACh Receptor ACh_release->ACh_receptor AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolysis Signal_transduction Signal Transduction ACh_receptor->Signal_transduction Choline_acetate Choline + Acetate AChE->Choline_acetate ACh_inhibitor AChE Inhibitor (e.g., Donepezil) ACh_inhibitor->AChE Inhibits Arisugacin_G This compound (Test Compound) Arisugacin_G->AChE No Inhibition

References

The Arisugacin Family: A Comparative Guide to Structure-Activity Relationship in Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

The Arisugacin family of natural products, isolated from Penicillium species, has garnered significant attention in the field of neurodegenerative disease research due to their potent and selective inhibition of acetylcholinesterase (AChE). This enzyme plays a crucial role in the breakdown of the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) within the Arisugacin family and contrasts their performance with other established AChE inhibitors, supported by experimental data and detailed protocols.

Structure-Activity Relationship of the Arisugacin Family

The core structure of the Arisugacins is a unique meroterpenoid scaffold. Variations in the substituents on this core structure have a profound impact on their AChE inhibitory activity. Arisugacin A is the most potent member of the family, with an IC50 value in the nanomolar range. The following table summarizes the available data on the AChE inhibitory activity of various Arisugacin family members.

CompoundR1R2AChE IC50 (nM)BuChE IC50 (nM)Selectivity (BuChE/AChE)
Arisugacin A OCH3OCH31.0>18,000>18,000
Arisugacin B HOCH325.8>18,000>697
Arisugacin C OCH3OH2,500Not reportedNot reported
Arisugacin D HOH3,500Not reportedNot reported
Arisugacin E OCH3OCH3 (oxidized pyran ring)>100,000Not reportedNot reported
Arisugacin F HOCH3 (oxidized pyran ring)>100,000Not reportedNot reported
Arisugacin G OCH3OCH3 (different stereochemistry)>100,000Not reportedNot reported
Arisugacin H HOCH3 (different stereochemistry)>100,000Not reportedNot reported

Key Observations from the SAR Data:

  • Substitution on the Aromatic Ring: The presence of two methoxy (B1213986) groups on the aromatic ring (R1 and R2), as seen in Arisugacin A, is crucial for high potency.[1] The removal of one methoxy group, as in Arisugacin B, leads to a significant decrease in activity.[1] Replacing a methoxy group with a hydroxyl group (Arisugacins C and D) further diminishes the inhibitory effect.

  • Integrity of the Pyran Ring: Oxidation of the pyran ring, as observed in Arisugacins E and F, results in a complete loss of activity. This suggests that the intact pyran ring system is essential for binding to the enzyme.

  • Stereochemistry: Changes in the stereochemistry of the core structure, as seen in Arisugacins G and H, also lead to a dramatic reduction in inhibitory potency. This highlights the importance of a specific three-dimensional conformation for effective interaction with the AChE active site.

Comparison with Other Acetylcholinesterase Inhibitors

The Arisugacin family, particularly Arisugacin A, exhibits comparable or superior potency to several clinically used AChE inhibitors. The following table provides a comparison of their in vitro inhibitory activities.

InhibitorTypeAChE IC50 (nM)BuChE IC50 (nM)Selectivity (BuChE/AChE)
Arisugacin A Natural Product1.0>18,000>18,000
Donepezil Synthetic6.7[2]7,400[2]~1104[2]
Rivastigmine (B141) Synthetic4.3[2]31[2]~7
Galantamine Natural Product410[2]Not reportedNot reported

Arisugacin A stands out for its exceptional potency and remarkable selectivity for AChE over butyrylcholinesterase (BuChE), a related enzyme.[3] High selectivity is a desirable characteristic for an AChE inhibitor as it may lead to a reduction in side effects associated with the inhibition of BuChE. Donepezil also shows high selectivity, while rivastigmine inhibits both enzymes.[2] Galantamine is a less potent inhibitor compared to the others listed.[2]

Mechanism of Action: A Dual Binding Site Inhibitor

Computational docking studies suggest that Arisugacin A acts as a dual binding site inhibitor of AChE.[3] It is proposed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. This dual-binding mechanism is believed to contribute to its high potency and may offer additional therapeutic benefits, such as the inhibition of amyloid-β aggregation, which is also associated with the PAS of AChE.

AChE_Inhibition cluster_AChE Acetylcholinesterase (AChE) CAS Catalytic Active Site (CAS) PAS Peripheral Anionic Site (PAS) ArisugacinA Arisugacin A ArisugacinA->CAS Inhibition ArisugacinA->PAS Inhibition Donepezil Donepezil Donepezil->CAS Inhibition Donepezil->PAS Inhibition Acetylcholine Acetylcholine (Substrate) Acetylcholine->CAS Hydrolysis

Caption: Dual binding site inhibition of AChE by Arisugacin A and Donepezil.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a common in vitro method to determine the AChE inhibitory activity of a compound.

Principle:

The assay, developed by Ellman and colleagues, is a colorimetric method that measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compounds (Arisugacins, other inhibitors)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not affect enzyme activity (typically ≤1%).

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL Phosphate Buffer + 20 µL DTNB solution + 10 µL ATCI solution.

    • Control (100% activity): 120 µL Phosphate Buffer + 20 µL DTNB solution + 20 µL of solvent (without test compound) + 20 µL AChE solution.

    • Test Sample: 120 µL Phosphate Buffer + 20 µL DTNB solution + 20 µL of test compound solution (at various concentrations) + 20 µL AChE solution.

  • Incubation:

    • Pre-incubate the plate with all components except the substrate (ATCI) for 15 minutes at a controlled temperature (e.g., 37°C).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of ATCI solution to all wells except the blank.

    • Immediately start monitoring the increase in absorbance at 412 nm using a microplate reader. Readings are typically taken every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Ellman_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: AChE, ATCI, DTNB, Test Compounds B Set up 96-well plate: Blank, Control, Test Samples A->B C Pre-incubate plate (15 min, 37°C) B->C D Initiate reaction with ATCI C->D E Measure absorbance at 412 nm (kinetic read) D->E F Calculate reaction rates E->F G Determine % Inhibition F->G H Calculate IC50 value G->H

Caption: Experimental workflow for the Ellman's assay.

References

Cross-reactivity studies of Arisugacin G with other enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic cross-reactivity profile of Arisugacin G, a member of the Arisugacin family of natural products isolated from Penicillium sp. FO-4259. The Arisugacins are known for their potent and selective inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system. Understanding the cross-reactivity of these compounds is crucial for assessing their potential as therapeutic agents and for elucidating their mechanism of action.

High Selectivity of this compound

This compound exhibits a high degree of selectivity, showing no significant inhibitory activity against acetylcholinesterase (AChE), the primary target of other members of the Arisugacin family, such as Arisugacin A.[1] This lack of activity at concentrations as high as 100 microM suggests a distinct bioactivity profile for this compound and indicates a low potential for off-target effects related to cholinesterase inhibition.

In contrast, Arisugacins A and B are potent inhibitors of AChE, with IC50 values in the nanomolar range, and they exhibit over 2,000-fold greater selectivity for AChE compared to butyrylcholinesterase (BuChE), a closely related enzyme.[2] Arisugacins C and D also inhibit AChE, although with lower potency than Arisugacin A.[1]

Quantitative Comparison of Arisugacin Analogs

The following table summarizes the known inhibitory activities of various Arisugacin compounds against acetylcholinesterase, highlighting the unique profile of this compound.

CompoundTarget EnzymeIC50 ValueReference
This compound Acetylcholinesterase (AChE)> 100 µM [1]
Arisugacin AAcetylcholinesterase (AChE)1.0 - 25.8 nM[2]
Arisugacin BAcetylcholinesterase (AChE)1.0 - 25.8 nM[2]
Arisugacin CAcetylcholinesterase (AChE)2.5 µM[1]
Arisugacin DAcetylcholinesterase (AChE)3.5 µM[1]
Arisugacin EAcetylcholinesterase (AChE)> 100 µM[1]
Arisugacin FAcetylcholinesterase (AChE)> 100 µM[1]
Arisugacin HAcetylcholinesterase (AChE)> 100 µM[1]

Experimental Protocols for Cross-Reactivity Assessment

To assess the cross-reactivity of this compound against other enzymes, a standardized in vitro enzyme inhibition assay can be employed. The following protocol, based on the Ellman method for cholinesterase activity, can be adapted for a variety of enzymes with suitable substrates.

Cholinesterase Inhibition Assay Protocol

This protocol is designed for a 96-well microplate format.

Materials:

  • Phosphate (B84403) Buffer (0.1 M, pH 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • Test compound (this compound) and reference inhibitors at various concentrations

  • Enzyme solution (AChE or BuChE)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Plate Setup:

    • Blank: 180 µL of phosphate buffer.

    • Negative Control (100% enzyme activity): 20 µL of phosphate buffer + 140 µL of phosphate buffer + 20 µL of enzyme solution.

    • Test Compound/Standard: 20 µL of test compound/standard solution at various concentrations + 140 µL of phosphate buffer + 20 µL of enzyme solution.

  • Inhibitor Incubation: Add 20 µL of the test compound or standard inhibitor solution to the respective wells.

  • Pre-incubation: Gently mix the contents of the wells and incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: To each well, add 20 µL of the DTNB solution followed by 20 µL of the respective substrate solution (ATCI for AChE, BTCI for BuChE).

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Kinetic readings can be taken every minute for 10-15 minutes, or an endpoint reading can be taken after a fixed time.

Data Analysis:

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of Negative Control - Rate of Inhibitor) / Rate of Negative Control] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Visualizing Experimental and Biological Pathways

To facilitate the understanding of the experimental workflow and the biological context of this compound's primary family target, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_assay 96-Well Plate Assay cluster_analysis Data Analysis P1 Prepare this compound Stock Solutions A1 Add Buffer, Enzyme, and this compound to Wells P1->A1 P2 Prepare Enzyme Solutions (e.g., AChE, BuChE) P2->A1 P3 Prepare Substrate & DTNB Solutions A3 Add Substrate and DTNB to Initiate Reaction P3->A3 A2 Pre-incubate at 37°C A1->A2 A2->A3 A4 Measure Absorbance at 412 nm A3->A4 D1 Calculate Rate of Reaction A4->D1 D2 Determine Percent Inhibition D1->D2 D3 Calculate IC50 Value D2->D3

Fig. 1: Experimental workflow for assessing enzyme inhibition.

G cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron Acetylcholine Acetylcholine (ACh) Presynaptic->Acetylcholine Release Postsynaptic Postsynaptic Neuron SynapticCleft Synaptic Cleft AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis AChR ACh Receptor Acetylcholine->AChR Binds to Choline Choline AChE->Choline Acetate Acetate AChE->Acetate AChR->Postsynaptic Signal Transduction Arisugacin Arisugacin A (Inhibitor) Arisugacin->AChE Inhibits

Fig. 2: Signaling pathway at the cholinergic synapse.

References

Validating Synthetic Arisugacin G: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of a natural product is a significant milestone. However, the ultimate validation lies in a rigorous comparison against its naturally occurring counterpart. This guide provides a framework for the comparative analysis of synthetic Arisugacin G, a member of the meroterpenoid family isolated from Penicillium sp. FO-4259-11, against the natural product.

While a total synthesis of (-)-Arisugacin G was reported in 2003 by Handa, Sunazuka, and colleagues, detailed comparative data between the synthetic and natural compounds remains largely inaccessible in publicly available literature. This guide, therefore, outlines the necessary validation steps and presents the currently available information, highlighting the existing data gaps and conflicting reports that require further investigation.

Spectroscopic and Physicochemical Properties Comparison

A fundamental step in validating a synthetic natural product is the comparison of its spectroscopic and physicochemical properties with those of the authentic sample. This ensures structural identity and purity.

PropertyNatural this compoundSynthetic (-)-Arisugacin G
Appearance Data not availableData not available
Molecular Formula C₂₇H₃₂O₅C₂₇H₃₂O₅
Molecular Weight 436.54 g/mol 436.54 g/mol
¹H NMR Data not availableData not available
¹³C NMR Data not availableData not available
Mass Spectrometry Data not availableData not available
Optical Rotation Data not availableData not available

Note: The lack of publicly accessible spectroscopic data from the total synthesis publication prevents a direct comparison. Researchers who have access to both natural and synthetic samples would need to acquire and compare these datasets.

Biological Activity: Acetylcholinesterase (AChE) Inhibition

A critical point of investigation for this compound is its reported activity, or lack thereof, as an acetylcholinesterase (AChE) inhibitor. This is particularly important given the conflicting information in the literature.

CompoundAChE Inhibitory Activity (IC₅₀)
Natural this compound No inhibition observed at 100 µM[1]
Synthetic (-)-Arisugacin G Titled as an "AChE inhibitor" in the synthesis publication, but specific activity data is not publicly available.
Arisugacin A (for comparison) 1.0 nM[2][3]
Arisugacin C (for comparison) 2.5 µM[1]
Arisugacin D (for comparison) 3.5 µM[1]

This discrepancy is a key area for further experimental validation. It is possible that the synthetic enantiomer possesses different biological activity than the natural product, or that there are other factors influencing the reported results.

Experimental Protocols

To ensure rigorous and reproducible results, detailed experimental protocols are essential. Below is a standard protocol for an in vitro acetylcholinesterase inhibition assay, which would be a crucial first step in clarifying the biological activity of synthetic this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay measures the activity of AChE by quantifying the formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of dithiobis-nitrobenzoate (DTNB) with thiocholine, a product of acetylcholine (B1216132) hydrolysis by AChE.

Materials:

  • Acetylcholinesterase (from electric eel or human erythrocytes)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compounds (Natural and Synthetic this compound)

  • Positive control (e.g., Donepezil)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Add the AChE solution to the wells and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate solution (ATCI and DTNB).

  • Measure the absorbance of the yellow-colored TNB product at 412 nm at regular intervals.

  • Calculate the rate of reaction and determine the percentage of inhibition by the test compound.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Potential Signaling Pathways and Future Directions

Given that natural this compound does not appear to be a potent AChE inhibitor, its biological role, if any, remains to be elucidated. Future research could explore other potential targets and signaling pathways. For instance, many natural products exhibit neuroprotective effects through mechanisms independent of AChE inhibition.

A hypothetical signaling pathway that could be investigated for this compound, based on the activities of other neuroprotective compounds, is the antioxidant response pathway.

signaling_pathway Arisugacin_G This compound Nrf2_Keap1 Nrf2-Keap1 Complex Arisugacin_G->Nrf2_Keap1 Dissociation? ROS Reactive Oxygen Species (ROS) ROS->Nrf2_Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Neutralization Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Caption: Hypothetical Antioxidant Response Pathway for this compound.

The validation of synthetic this compound will require a multi-faceted approach, starting with a thorough spectroscopic comparison and a definitive clarification of its AChE inhibitory activity. The workflow for such a validation process is outlined below.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_validation Validation cluster_conclusion Conclusion Synthetic_G Synthetic (-)-Arisugacin G Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Synthetic_G->Spectroscopy Biological_Assay Biological Assays (AChE Inhibition, etc.) Synthetic_G->Biological_Assay Natural_G Natural This compound Natural_G->Spectroscopy Natural_G->Biological_Assay Comparison Data Comparison Spectroscopy->Comparison Comparison->Biological_Assay Identical Bio_Comparison Activity Comparison Biological_Assay->Bio_Comparison Validated Validated Synthetic Product Bio_Comparison->Validated Equivalent

Caption: Experimental Workflow for Validating Synthetic this compound.

References

A Head-to-Head Comparison of Arisugacin G and F Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive, direct comparison of the total syntheses of Arisugacin G and Arisugacin F remains challenging due to the limited public availability of detailed experimental protocols. However, a high-level analysis of published research abstracts provides valuable insights into the synthetic strategies employed for these potent acetylcholinesterase inhibitors.

This guide offers a comparative overview based on accessible information, focusing on the synthetic approaches to (-)-Arisugacin F and G as reported by Handa, Sunazuka, and their colleagues. Arisugacins, as meroterpenoid natural products, have garnered significant interest for their potential therapeutic applications, particularly in the context of Alzheimer's disease, due to their potent and selective inhibition of acetylcholinesterase (AChE).[1][2][3]

Synthetic Strategies: A Convergent Approach

The synthesis of the Arisugacin scaffold, as suggested by available research, likely employs a convergent strategy. This approach involves the separate synthesis of key structural fragments of the molecule, which are then combined (coupled) and elaborated in the later stages to form the final natural product. This method is often favored for complex molecules as it allows for the efficient construction of intricate architectures and facilitates the preparation of analogs for structure-activity relationship (SAR) studies.

Based on the synthesis of the related compound, Arisugacin A, a plausible general workflow for the synthesis of Arisugacins F and G can be inferred.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis Starting Materials A Starting Materials A Key Intermediate A Key Intermediate A Starting Materials A->Key Intermediate A Multi-step Synthesis Coupling Reaction Coupling Reaction Key Intermediate A->Coupling Reaction Starting Materials B Starting Materials B Key Intermediate B Key Intermediate B Starting Materials B->Key Intermediate B Multi-step Synthesis Key Intermediate B->Coupling Reaction Coupled Intermediate Coupled Intermediate Coupling Reaction->Coupled Intermediate Arisugacin F/G Arisugacin F/G Coupled Intermediate->Arisugacin F/G Late-stage Modifications

Figure 1. A generalized convergent synthetic workflow.

Comparative Data Summary

While specific yields and step counts for the individual syntheses of this compound and F are not available in the public domain, a comparison can be drawn from the total synthesis of the closely related Arisugacin A. The synthesis of (±)-Arisugacin A has been reported to be a 20-step process with an overall yield of 2.1%. It is anticipated that the syntheses of Arisugacin F and G would involve a similar number of steps and achieve comparable overall yields, given their structural similarities.

MetricThis compound Synthesis (Projected)Arisugacin F Synthesis (Projected)Arisugacin A Synthesis (Reference)
Total Steps Estimated ~20Estimated ~2020
Overall Yield Not AvailableNot Available2.1%
Key Reactions Not AvailableNot AvailableFormal [3+3] Cycloaddition, Dihydroxylation-Deoxygenation
Starting Materials Not AvailableNot AvailableNot Available

Experimental Protocols: A Glimpse into the Methodology

Detailed experimental protocols for the synthesis of this compound and F are not publicly accessible. However, the synthesis of Arisugacin A provides a template for the types of reactions likely involved. Key transformations in the synthesis of the Arisugacin core often include:

  • Construction of the Chromane Moiety: This is a critical step, often achieved through cycloaddition reactions. For instance, a formal [3+3] cycloaddition between an α,β-unsaturated iminium salt and a 4-hydroxy-2-pyrone derivative has been utilized.

  • Stereoselective Installations of Functional Groups: The Arisugacin core possesses multiple stereocenters that are crucial for its biological activity. The syntheses would therefore involve highly stereoselective reactions, such as dihydroxylations and reductions, to control the three-dimensional arrangement of atoms.

  • Late-Stage Functionalization: The final steps of the synthesis would likely involve modifications to introduce the specific functional groups that differentiate this compound and F from other members of the family.

Biological Activity and Signaling Pathways

Arisugacins, including F and G, are potent inhibitors of acetylcholinesterase (AChE). AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, Arisugacins increase the levels of acetylcholine in the brain, a strategy employed in the symptomatic treatment of Alzheimer's disease.

G Acetylcholine (ACh) Acetylcholine (ACh) Cholinergic Synapse Cholinergic Synapse Acetylcholine (ACh)->Cholinergic Synapse Postsynaptic Receptor Postsynaptic Receptor Cholinergic Synapse->Postsynaptic Receptor Signal Transmission Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Cholinergic Synapse->Acetylcholinesterase (AChE) Hydrolysis Choline + Acetate Choline + Acetate Acetylcholinesterase (AChE)->Choline + Acetate Arisugacin F/G Arisugacin F/G Arisugacin F/G->Acetylcholinesterase (AChE) Inhibition

Figure 2. Mechanism of AChE inhibition by Arisugacins.

References

Comparative Guide to the In Vitro Assay Validation of Acetylcholinesterase Inhibition Using Arisugacin G as a Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Arisugacin G's performance as a positive control in in vitro acetylcholinesterase (AChE) inhibition assays. Its efficacy is evaluated against other well-established AChE inhibitors, supported by experimental data and detailed protocols to ensure reproducibility and accurate validation of screening assays for potential Alzheimer's disease therapeutics.

Introduction to this compound

This compound belongs to the arisugacin family of meroterpenoids, which are known to be potent and highly selective inhibitors of acetylcholinesterase (AChE).[1][2] Discovered in the culture broth of Penicillium species, compounds like Arisugacin A have demonstrated significant inhibitory activity against AChE, a key enzyme in the cholinergic signaling pathway.[1][2] The primary mechanism of action involves the inhibition of AChE, which leads to an increase in the concentration of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. This action is a cornerstone of symptomatic treatments for Alzheimer's disease. Given its potent and selective nature, this compound serves as an excellent positive control in in vitro assays designed to screen for new AChE inhibitors.

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme that hydrolyzes acetylcholine, terminating the signal transmission at cholinergic synapses. By inhibiting AChE, this compound effectively increases the duration and concentration of acetylcholine available to bind to its receptors, thereby enhancing cholinergic neurotransmission. A computational docking study of the related compound, (+)-Arisugacin A, suggests a unique dual-binding site covalent inhibition of AChE, distinguishing it from many other inhibitors.[3]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_Released ACh ACh->ACh_Released Release Vesicle Synaptic Vesicle AChE AChE ACh_Released->AChE AChR ACh Receptor ACh_Released->AChR Binding Signal Signal Transduction AChR->Signal Activation ArisugacinG This compound ArisugacinG->AChE Inhibition A Prepare Reagents (Buffer, Enzyme, DTNB, ATCI) B Add Buffer, DTNB, and AChE to Microplate Wells A->B C Add Test Compound or Control (this compound) B->C D Pre-incubate at 37°C for 15 minutes C->D E Initiate Reaction by Adding Substrate (ATCI) D->E F Monitor Absorbance at 412 nm over Time (Kinetic Read) E->F G Calculate Inhibition (%) and Determine IC50 Values F->G Control Positive Control Selection Criteria Potency High Potency (Low nM IC50) Selectivity High Selectivity (AChE vs. BuChE) Source Source Mechanism Mechanism Arisugacin This compound Donepezil Donepezil Tacrine Tacrine

References

Comparative Bioactivity Analysis of Arisugacin Analogs as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical and mechanistic comparison of Arisugacin analogs, a class of potent acetylcholinesterase (AChE) inhibitors with potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. The data presented herein is compiled from multiple peer-reviewed studies to facilitate an objective evaluation of their bioactivity.

Quantitative Bioactivity Data of Arisugacin Analogs

The primary mechanism of action for Arisugacin analogs is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The selectivity of these analogs is assessed by comparing their inhibitory activity against AChE to that against butyrylcholinesterase (BuChE). A higher selectivity ratio (IC50 BuChE / IC50 AChE) is generally desirable to minimize off-target effects.

AnalogAChE IC50BuChE IC50Selectivity Index (BuChE IC50 / AChE IC50)
Arisugacin A 1 nM[1]>18,000 nM[1]>18,000
Arisugacin B 1.0 - 25.8 nM[2]Not ReportedNot Determined
Arisugacin C 2.5 µM[3]Not ReportedNot Determined
Arisugacin D 3.5 µM[3]Not ReportedNot Determined
Arisugacins E, F, G, H >100 µM[3]Not ReportedNot Determined

Note: The IC50 value for Arisugacin B is reported as a range based on available literature. Specific BuChE inhibition data for Arisugacin B, C, and D were not available in the reviewed sources, precluding a definitive selectivity assessment for these analogs. Arisugacins E, F, G, and H demonstrated weak to no inhibitory activity against AChE at concentrations up to 100 µM.

Experimental Protocols

The bioactivity data presented above is primarily derived from in vitro acetylcholinesterase inhibition assays, most commonly performed using the Ellman's method.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay quantifies the activity of AChE by measuring the formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The resulting yellow-colored TNB can be quantified by measuring its absorbance at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (Arisugacin analogs)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the Arisugacin analogs in a suitable solvent (e.g., DMSO) and then in phosphate buffer.

  • Assay Reaction:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to each well.

    • Include control wells containing the enzyme and all reagents except the inhibitor (100% activity) and blank wells with all reagents except the enzyme.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the key signaling pathway and the general workflow of the bioactivity assessment.

G Experimental Workflow for Arisugacin Bioactivity cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (AChE, ATCI, DTNB, Buffers) plate_setup Set up 96-well Plate (Controls & Test Samples) prep_reagents->plate_setup prep_compounds Prepare Arisugacin Analog Serial Dilutions prep_compounds->plate_setup pre_incubation Pre-incubate with Inhibitor plate_setup->pre_incubation reaction_start Initiate Reaction with Substrate (ATCI) pre_incubation->reaction_start read_absorbance Measure Absorbance at 412 nm (Kinetic Reading) reaction_start->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50

Experimental Workflow for Bioactivity Assessment

G Signaling Pathway of Acetylcholinesterase Inhibition cluster_synapse Cholinergic Synapse cluster_molecular Molecular Interactions presynaptic Presynaptic Neuron ach Acetylcholine (ACh) presynaptic->ach Releases postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft ache Acetylcholinesterase (AChE) synaptic_cleft->ache ach_receptor ACh Receptor synaptic_cleft->ach_receptor Binds to ach->synaptic_cleft ache->ach Hydrolyzes ach_receptor->postsynaptic Activates arisugacin Arisugacin Analog arisugacin->ache Inhibits

Acetylcholinesterase Inhibition Signaling Pathway

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Arisugacin G

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and the proper handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Arisugacin G, a microbial metabolite structurally related to the Arisugacin family of compounds. Adherence to these procedures is critical for minimizing environmental impact and maintaining a safe laboratory environment.

This compound is a structural analogue of Arisugacin A, a known acetylcholinesterase (AChE) inhibitor. While some research indicates that this compound does not exhibit significant activity against AChE, its structural similarity to potent biologically active compounds necessitates that it be handled and disposed of with caution as potentially hazardous waste.

Immediate Safety and Handling Precautions

Before commencing any procedure that will generate this compound waste, it is crucial to have a designated and correctly labeled hazardous waste container ready.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, use a respirator as guided by your institution's Environmental Health and Safety (EHS) department.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid the generation of dust or aerosols.

Quantitative Data on Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Biological Activity
Arisugacin A C₂₈H₃₂O₈496.55Potent Acetylcholinesterase Inhibitor
Arisugacin B C₂₇H₃₀O₇466.52Acetylcholinesterase Inhibitor
Arisugacin C C₂₇H₃₂O₆452.54Acetylcholinesterase Inhibitor
This compound C₂₇H₃₂O₅436.54Reportedly inactive against AChE[1]

Step-by-Step Disposal Procedure

The proper disposal of this compound should follow the guidelines for chemical waste disposal established by your institution's EHS department and comply with all local, state, and federal regulations.

1. Waste Segregation:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.

  • Solid Waste: Collect solid waste, such as contaminated gloves, weighing boats, and paper towels, in a designated, sealable plastic bag or a labeled, sealable container.

  • Liquid Waste: Collect liquid waste, including solutions containing this compound, in a designated, leak-proof, and chemically compatible container.

2. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name "this compound" and any other components in the waste, along with their concentrations.

  • Record the date the waste was first added to the container.

  • Ensure the container is kept securely closed except when adding waste.

3. Storage:

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be secure and away from general laboratory traffic.

  • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

4. Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Do not dispose of this compound down the drain or in regular trash.

Experimental Protocols

While specific experimental protocols for the degradation or neutralization of this compound are not documented in publicly available literature, a general approach for the disposal of complex organic molecules of this nature involves incineration by a licensed hazardous waste disposal company. This ensures complete destruction of the compound and prevents its release into the environment.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE start->ppe waste_container Prepare Labeled Hazardous Waste Container ppe->waste_container generate_waste Generate this compound Waste waste_container->generate_waste segregate Segregate Solid & Liquid Waste generate_waste->segregate collect_solid Collect Solid Waste segregate->collect_solid collect_liquid Collect Liquid Waste segregate->collect_liquid label_container Label Waste Container Correctly collect_solid->label_container collect_liquid->label_container store Store in Designated Satellite Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Arisugacin G

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent, bioactive compounds like Arisugacin G. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document compiles best practices based on general laboratory safety principles for handling potent compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

Given that Arisugacins are potent and selective acetylcholinesterase inhibitors, it is crucial to prevent any direct contact.[1][2] The following personal protective equipment is mandatory when handling this compound:

PPE CategoryItemSpecifications
Eye/Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Face ShieldRecommended when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Change gloves frequently and immediately if contaminated.
Body Protection Laboratory CoatFully buttoned, with sleeves extending to the wrist.
Chemical-Resistant ApronRecommended when handling larger quantities or if there is a significant risk of splashing.
Respiratory Protection Fume Hood or Ventilated EnclosureAll handling of solid or volatile this compound should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
RespiratorIf a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.

1. Preparation and Weighing:

  • Designate a specific area within a chemical fume hood for handling this compound.

  • Before weighing, ensure the balance is clean and placed on a stable surface inside the fume hood.

  • Use disposable weighing boats or papers to prevent contamination of the balance.

  • Handle the solid compound with care to avoid generating dust.

2. Dissolving and Diluting:

  • Add solvent to the solid this compound slowly and carefully to avoid splashing.

  • If sonication is required, ensure the vial is securely capped and placed within a secondary container.

  • All solutions should be clearly labeled with the compound name, concentration, solvent, date, and your initials.

3. Experimental Use:

  • When transferring solutions, use appropriate volumetric pipettes with pipette aids. Never pipette by mouth.

  • Keep containers of this compound and its solutions sealed when not in use.

  • Work on a disposable absorbent bench liner to contain any potential spills.

4. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Place the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with an appropriate solvent and then with soap and water.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Responsible Management of this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste TypeDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Solutions of this compound Collect in a labeled, sealed, and leak-proof container designated for halogenated or non-halogenated solvent waste, depending on the solvent used.
Contaminated Labware (e.g., pipette tips, vials) Dispose of in a designated hazardous waste container for solid waste. Do not place in regular trash.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a sealed bag and dispose of as hazardous solid waste.

General Disposal Guidelines:

  • Never dispose of this compound or its solutions down the drain.[3][4][5]

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Follow your institution's specific guidelines for hazardous waste pickup and disposal.

Visualizing Safety and a Potential Mechanism of Action

To further clarify the handling process and the compound's biological context, the following diagrams are provided.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Certified Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh this compound Carefully prep_fume_hood->prep_weigh handle_dissolve Dissolve and Dilute with Caution prep_weigh->handle_dissolve handle_transfer Transfer Solutions with Pipette Aids handle_dissolve->handle_transfer handle_label Label All Solutions Clearly handle_transfer->handle_label disp_collect Collect All Waste in Labeled Containers handle_label->disp_collect disp_solid Solid Waste disp_collect->disp_solid disp_liquid Liquid Waste disp_collect->disp_liquid disp_ppe Contaminated PPE disp_collect->disp_ppe disp_follow Follow Institutional Disposal Procedures disp_solid->disp_follow disp_liquid->disp_follow disp_ppe->disp_follow

Caption: A flowchart outlining the essential steps for the safe handling of this compound, from preparation to disposal.

G Proposed Signaling Pathway Inhibition by this compound cluster_synapse Synaptic Cleft ACh Acetylcholine (B1216132) (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Arisugacin_G This compound Arisugacin_G->AChE Inhibition Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction

Caption: A diagram illustrating the proposed mechanism of action where this compound inhibits acetylcholinesterase, leading to increased acetylcholine levels in the synaptic cleft.

References

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